2-(3-formyl-1H-indol-1-yl)-N-phenylacetamide
Description
Properties
IUPAC Name |
2-(3-formylindol-1-yl)-N-phenylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O2/c20-12-13-10-19(16-9-5-4-8-15(13)16)11-17(21)18-14-6-2-1-3-7-14/h1-10,12H,11H2,(H,18,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVNRWJPNNAPGIN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)CN2C=C(C3=CC=CC=C32)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001332222 | |
| Record name | 2-(3-formylindol-1-yl)-N-phenylacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001332222 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
4.1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49644786 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
333745-18-9 | |
| Record name | 2-(3-formylindol-1-yl)-N-phenylacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001332222 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Characterization of 2-(3-formyl-1H-indol-1-yl)-N-phenylacetamide: A Technical Guide for Researchers
Abstract
This technical guide provides a comprehensive overview of the synthesis, characterization, and potential biological significance of 2-(3-formyl-1H-indol-1-yl)-N-phenylacetamide. This compound belongs to a class of indole derivatives that are of significant interest to the pharmaceutical and medicinal chemistry sectors due to the diverse biological activities exhibited by the indole scaffold. This document is intended for researchers, scientists, and drug development professionals, offering a detailed protocol for its synthesis and a thorough analysis of its structural and spectroscopic properties. The guide emphasizes the rationale behind the experimental choices and provides a framework for the validation of its molecular structure through various analytical techniques.
Introduction: The Scientific Rationale
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and antiviral properties.[1] The functionalization of the indole ring, particularly at the N1 and C3 positions, allows for the modulation of its biological profile. The title compound, this compound, incorporates three key pharmacophoric features: the indole-3-carboxaldehyde moiety, an N-acetamide linker, and a terminal phenyl group.
The indole-3-carboxaldehyde core is a versatile precursor for the synthesis of more complex heterocyclic systems and has shown intrinsic biological activities.[1] The N-phenylacetamide group is a common structural motif in many biologically active molecules, contributing to their pharmacokinetic and pharmacodynamic properties. The combination of these fragments in a single molecule presents an opportunity to explore novel therapeutic agents. Recent studies have highlighted the antimicrobial potential of 2-(3-formyl-1H-indol-1-yl)-N-arylacetamide derivatives, making the characterization of the N-phenyl analog particularly relevant.
This guide provides a detailed methodology for the synthesis of this compound, starting from readily available indole-3-carboxaldehyde. It further outlines a comprehensive characterization workflow using modern spectroscopic techniques to ensure the structural integrity and purity of the synthesized compound.
Synthesis Pathway and Experimental Protocols
The synthesis of this compound is a two-step process. The first step involves the N-alkylation of indole-3-carboxaldehyde with chloroacetyl chloride to form the key intermediate, 1-(2-chloroacetyl)-1H-indole-3-carbaldehyde. The second step is a nucleophilic substitution reaction where the chloro group of the intermediate is displaced by aniline to yield the final product.
Caption: Synthetic route to this compound.
Synthesis of Intermediate: 1-(2-chloroacetyl)-1H-indole-3-carbaldehyde
The initial N-acylation of indole-3-carboxaldehyde is a critical step. The use of triethylamine as a base is essential to neutralize the hydrochloric acid generated during the reaction, thus preventing side reactions and promoting the desired N-alkylation. Tetrahydrofuran (THF) is chosen as the solvent due to its ability to dissolve the starting materials and its inertness under the reaction conditions.
Protocol:
-
To a stirred solution of indole-3-carboxaldehyde (2.0 mmol) and triethylamine (2.2 mmol) in 10 mL of anhydrous THF, add a solution of chloroacetyl chloride (2.2 mmol) in 5 mL of anhydrous THF dropwise at room temperature.
-
Stir the reaction mixture at room temperature for approximately 3 hours.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (9:1) mixture as the mobile phase.
-
Upon completion, quench the reaction by pouring the mixture into ice-cold water.
-
Extract the product with diethyl ether.
-
Wash the organic layer with a 5% sodium bicarbonate solution followed by distilled water.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude product.
-
Purify the product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield 1-(2-chloroacetyl)-1H-indole-3-carbaldehyde as a solid.
Synthesis of this compound
The final step involves the coupling of the chloroacetyl intermediate with aniline. Potassium carbonate is used as a base to facilitate the nucleophilic substitution. The reaction is carried out under reflux in THF to ensure a reasonable reaction rate.
Protocol:
-
To a solution of aniline (1.2 mmol) in 10 mL of dry THF, add potassium carbonate (2.0 mmol).
-
To this suspension, add a solution of 1-(2-chloroacetyl)-1H-indole-3-carbaldehyde (1.0 mmol) in 5 mL of dry THF dropwise.
-
Reflux the reaction mixture for approximately 4 hours, monitoring its progress by TLC.
-
After completion, cool the mixture to room temperature and filter to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford pure this compound.
Spectroscopic Characterization and Data Analysis
A multi-technique spectroscopic approach is essential for the unambiguous structural elucidation and purity assessment of the synthesized compound.
Caption: Workflow for the spectroscopic characterization of the target compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the detailed molecular structure of organic compounds.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the indole and phenyl rings, the aldehyde proton, the methylene protons of the acetamide linker, and the amide proton.
¹³C NMR Spectroscopy: The carbon NMR spectrum will provide information on the number and types of carbon atoms in the molecule, including the characteristic signals for the carbonyl carbons of the aldehyde and amide groups.
Table 1: Predicted ¹H and ¹³C NMR Data for this compound
| Assignment | Predicted ¹H NMR Chemical Shift (δ, ppm) | Predicted ¹³C NMR Chemical Shift (δ, ppm) |
| Aldehyde CHO | ~10.0 | ~185.0 |
| Indole H-2 | ~8.0 | ~138.0 |
| Indole Aromatic CHs | 7.2 - 8.4 | 110.0 - 137.0 |
| Phenyl Aromatic CHs | 7.1 - 7.6 | 120.0 - 138.0 |
| Amide NH | ~9.0 (broad) | - |
| Methylene CH₂ | ~5.0 | ~48.0 |
| Amide C=O | - | ~165.0 |
| Indole Quaternary Cs | - | 125.0, 137.0 |
| Phenyl Quaternary C | - | ~138.0 |
Note: The predicted chemical shifts are based on the analysis of structurally similar compounds and may vary slightly from experimental values.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.
Table 2: Expected IR Absorption Frequencies
| Functional Group | Expected Absorption Range (cm⁻¹) |
| N-H stretching (amide) | 3200 - 3400 |
| C-H stretching (aromatic) | 3000 - 3100 |
| C=O stretching (aldehyde) | 1680 - 1700 |
| C=O stretching (amide) | 1640 - 1680 |
| C=C stretching (aromatic) | 1450 - 1600 |
| C-N stretching | 1200 - 1350 |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, confirming its elemental composition. For this compound (C₁₇H₁₄N₂O₂), the expected molecular weight is approximately 278.31 g/mol . The mass spectrum should show a molecular ion peak ([M]⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to this mass.
Biological Significance and Future Directions
Derivatives of indole-3-carboxaldehyde are known to possess a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1] Specifically, the class of 2-(3-formyl-1H-indol-1-yl)-N-arylacetamide derivatives has been investigated for its antimicrobial activity. The synthesis and characterization of this compound, therefore, provide a valuable addition to the library of potentially bioactive compounds.
Further research should focus on the comprehensive biological evaluation of this compound. Screening against a panel of bacterial and fungal strains would validate and quantify its antimicrobial potential. Moreover, its cytotoxic effects on various cancer cell lines could uncover potential anticancer applications. Structure-activity relationship (SAR) studies, by synthesizing and testing analogs with different substituents on the phenyl ring, could lead to the development of more potent and selective therapeutic agents.
Conclusion
This technical guide has detailed the synthesis and comprehensive characterization of this compound. The provided protocols are robust and can be readily implemented in a standard organic chemistry laboratory. The spectroscopic data, both predicted and based on analogous compounds, offer a solid foundation for the structural verification of the target molecule. The potential biological activities of this compound, rooted in the established pharmacology of the indole scaffold, warrant further investigation and position it as a promising candidate for future drug discovery efforts.
References
- Synthesis, characterization, and screening for the antimicrobial activity of 2-(3-(2-cyano-2-(p-tolylamino)vinyl). (n.d.). [Source not further specified].
- New Insights into the Modifications and Bioactivities of Indole-3-Carboxaldehyde and its Derivatives as a Potential Scaffold for Drug Design: A Mini-Review. (2024). PubMed.
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Spectroscopic and Synthetic Elucidation of 2-(3-formyl-1H-indol-1-yl)-N-phenylacetamide: A Technical Guide for Researchers
This technical guide provides a comprehensive analysis of the spectroscopic properties of 2-(3-formyl-1H-indol-1-yl)-N-phenylacetamide, a molecule of interest in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field, offering in-depth insights into its structural characterization through nuclear magnetic resonance (NMR) spectroscopy, Fourier-transform infrared (FTIR) spectroscopy, and mass spectrometry (MS). Furthermore, a proposed synthetic pathway is detailed, providing a practical framework for its laboratory preparation.
Molecular Structure and Significance
This compound incorporates two key pharmacophores: the indole-3-carbaldehyde moiety and an N-phenylacetamide group. The indole nucleus is a privileged scaffold in numerous biologically active compounds, while the N-phenylacetamide substructure is present in various pharmaceuticals. The combination of these fragments in a single molecule suggests potential for diverse biological activities, making its unambiguous characterization crucial for further investigation.
Caption: Molecular structure of this compound.
Proposed Synthesis
The synthesis of this compound can be achieved through the N-alkylation of indole-3-carbaldehyde with 2-chloro-N-phenylacetamide. This approach is based on established methods for the N-alkylation of indoles.[1][2]
Caption: Proposed synthetic workflow for the target compound.
Experimental Protocol:
-
To a solution of indole-3-carbaldehyde (1.0 eq.) in a suitable polar aprotic solvent such as dimethylformamide (DMF) or acetone, add a base (e.g., potassium carbonate or sodium hydride, 1.2-1.5 eq.).
-
Stir the mixture at room temperature for 30-60 minutes to facilitate the formation of the indole anion.
-
Add 2-chloro-N-phenylacetamide (1.1 eq.) to the reaction mixture.
-
Heat the reaction mixture to 50-80 °C and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired this compound.
The choice of base and solvent is critical for optimizing the yield and minimizing side reactions, such as C-alkylation.[1]
Spectroscopic Data and Interpretation
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum is a powerful tool for elucidating the proton environment in a molecule. The predicted chemical shifts for this compound are presented below.
Table 1: Predicted ¹H NMR Chemical Shifts
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| CHO | 9.9 - 10.1 | s |
| H2 (indole) | 8.3 - 8.5 | s |
| H4 (indole) | 8.1 - 8.3 | d |
| H7 (indole) | 7.8 - 8.0 | d |
| Phenyl (ortho) | 7.5 - 7.7 | d |
| H5, H6 (indole) | 7.2 - 7.4 | m |
| Phenyl (meta, para) | 7.0 - 7.3 | m |
| N-H (amide) | 8.5 - 9.5 | s (broad) |
| CH₂ | 5.2 - 5.4 | s |
Interpretation:
-
Indole Protons: The N-acetylation of the indole ring is expected to cause a significant downfield shift of the H2 proton compared to unsubstituted indole-3-carbaldehyde, due to the electron-withdrawing nature of the N-acyl group.[3] The protons on the benzene ring of the indole moiety (H4, H5, H6, H7) will also experience shifts, with H4 and H7 being the most deshielded due to their proximity to the pyrrole ring.
-
Formyl Proton: The aldehyde proton (CHO) is expected to resonate at a very downfield position (9.9-10.1 ppm), which is characteristic of formyl groups attached to aromatic systems.[4]
-
N-Phenylacetamide Protons: The methylene protons (CH₂) adjacent to the indole nitrogen will appear as a singlet in the range of 5.2-5.4 ppm. The amide proton (N-H) will be a broad singlet, and its chemical shift can be highly dependent on the solvent and concentration. The protons of the phenyl ring of the acetamide moiety will show characteristic multiplets in the aromatic region.[5]
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.
Table 2: Predicted ¹³C NMR Chemical Shifts
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C=O (formyl) | 185.0 - 187.0 |
| C=O (amide) | 167.0 - 169.0 |
| C7a (indole) | 137.0 - 139.0 |
| C_phenyl (ipso) | 137.0 - 139.0 |
| C2 (indole) | 135.0 - 137.0 |
| C3a (indole) | 125.0 - 127.0 |
| C_phenyl (ortho) | 119.0 - 121.0 |
| C_phenyl (para) | 124.0 - 126.0 |
| C_phenyl (meta) | 128.0 - 130.0 |
| C4 (indole) | 123.0 - 125.0 |
| C6 (indole) | 122.0 - 124.0 |
| C5 (indole) | 121.0 - 123.0 |
| C3 (indole) | 118.0 - 120.0 |
| C7 (indole) | 110.0 - 112.0 |
| CH₂ | 48.0 - 50.0 |
Interpretation:
-
Carbonyl Carbons: The two carbonyl carbons will be the most downfield signals. The formyl carbon (C=O) is expected to be in the 185-187 ppm range, while the amide carbonyl carbon will appear around 167-169 ppm.[4][5]
-
Indole Carbons: N-acylation will influence the chemical shifts of the indole carbons. C2 is expected to be significantly deshielded. The other indole carbons will have shifts consistent with a substituted indole system.[6]
-
N-Phenylacetamide Carbons: The methylene carbon (CH₂) will resonate in the 48-50 ppm region. The phenyl carbons will show distinct signals in the aromatic region, with their chemical shifts influenced by the amide substituent.[5]
Fourier-Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum reveals the functional groups present in the molecule through their characteristic vibrational frequencies.
Table 3: Predicted FTIR Absorption Bands
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch (amide) | 3250 - 3350 | Medium |
| C-H Stretch (aromatic) | 3000 - 3100 | Medium |
| C-H Stretch (aliphatic, CH₂) | 2850 - 2950 | Medium |
| C=O Stretch (formyl) | 1670 - 1690 | Strong |
| C=O Stretch (amide I) | 1650 - 1670 | Strong |
| N-H Bend (amide II) | 1510 - 1550 | Medium |
| C=C Stretch (aromatic) | 1450 - 1600 | Medium-Strong |
| C-N Stretch | 1200 - 1350 | Medium |
Interpretation:
-
Carbonyl Stretching: The most prominent peaks in the spectrum will be the strong absorptions from the two carbonyl groups. The formyl C=O stretch is expected at a higher wavenumber than the amide C=O stretch (Amide I band).[7]
-
N-H Vibrations: The N-H stretching vibration of the secondary amide will appear as a medium-intensity band in the 3250-3350 cm⁻¹ region. The N-H bending vibration (Amide II band) will be observed around 1510-1550 cm⁻¹.[7]
-
Aromatic and Aliphatic C-H Stretching: The spectrum will also show characteristic C-H stretching bands for the aromatic rings and the aliphatic methylene group.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
Predicted Mass Spectrum Data:
-
Molecular Ion (M⁺): m/z = 292.12
-
Major Fragmentation Pathways:
-
Loss of the phenylamino group (-NHPh): m/z = 200
-
Loss of the entire N-phenylacetamide side chain: m/z = 144 (indole-3-carbaldehyde radical cation)
-
Formation of the N-phenylacetamide cation: m/z = 135
-
Formation of the tropylium ion from the phenyl group: m/z = 91
-
Caption: Predicted major fragmentation pathways in mass spectrometry.
Interpretation:
The electron ionization (EI) mass spectrum is expected to show a molecular ion peak at m/z 292. The fragmentation pattern will likely involve cleavage of the bond between the indole nitrogen and the acetamide side chain, as well as fragmentation within the N-phenylacetamide moiety itself. The most stable fragments, such as the indole-3-carbaldehyde radical cation and the tropylium ion, are expected to be prominent in the spectrum.[1][8]
Conclusion
This technical guide provides a detailed, albeit predictive, spectroscopic and synthetic overview of this compound. The presented data and interpretations are grounded in established spectroscopic principles and data from closely related structures. This guide serves as a valuable resource for researchers embarking on the synthesis and characterization of this and similar indole derivatives, facilitating their efforts in drug discovery and development. Experimental verification of the predicted data is a necessary next step for the definitive characterization of this compound.
References
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Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]
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FooDB. (2010). Showing Compound 1H-Indole-3-carboxaldehyde (FDB000934). Retrieved from [Link]
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PubChem. (n.d.). Indole-3-Carboxaldehyde. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). Supporting information Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. Retrieved from [Link]
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NIST. (n.d.). Acetamide, N-phenyl-. Retrieved from [Link]
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NIST. (n.d.). Acetamide, N-methyl-N-phenyl-. Retrieved from [Link]
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NIST. (n.d.). Acetamide, N-ethyl-N-phenyl-. Retrieved from [Link]
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mzCloud. (2015). Acetanilide. Retrieved from [Link]
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MassBank. (2010). Indole-3-aldehyde. Retrieved from [Link]
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MassBank. (2017). 3-Formylindole. Retrieved from [Link]
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PubChem. (n.d.). N-Ethyl-N-phenylacetamide. Retrieved from [Link]
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MDPI. (n.d.). Novel N-Substituted 2-(2-(Adamantan-1-yl)-1H-Indol-3-yl)-2-Oxoacetamide Derivatives: Synthesis and Biological Evaluation. Retrieved from [Link]
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NIST. (n.d.). Acetamide, N-phenyl-. Retrieved from [Link]
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ResearchGate. (n.d.). a) The 1 H NMR and b) 13 C NMR spectra of the o-acetamide. Retrieved from [Link]
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YouTube. (2025). H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation. Retrieved from [Link]
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PMC. (n.d.). Enantioselective N–alkylation of Indoles via an Intermolecular Aza-Wacker-Type Reaction. Retrieved from [Link]
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ResearchGate. (n.d.). 1 H NMR spectra showing NH of indole moiety and aromatic protons of 1.... Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis of 13C/19F/2H Labeled Indoles for Use as Tryptophan Precursors for Protein NMR Spectroscopy. Retrieved from [Link]
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Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved from [Link]
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Semantic Scholar. (1991). 1H and 13C NMR study of 1‐substituted isatins and their corresponding 3‐(dicyanomethylidene)indol‐2‐ones. Retrieved from [Link]
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ACS Publications. (2023). Solvent-Mediated Tunable Regiodivergent C6- and N1-Alkylations of 2,3-Disubstituted Indoles with p-Quinone Methides. Retrieved from [Link]
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2-(3-formyl-1H-indol-1-yl)-N-phenylacetamide chemical properties
An In-depth Technical Guide to the Chemical Properties of 2-(3-formyl-1H-indol-1-yl)-N-phenylacetamide
Introduction: A Scaffold of Therapeutic Promise
The indole nucleus is a cornerstone in medicinal chemistry, forming the structural basis for a vast array of biologically active compounds, from neurotransmitters like serotonin to potent anti-cancer agents.[1][2][3] Its unique electronic properties and the ability to participate in various intermolecular interactions make it a privileged scaffold in drug design. Among its many derivatives, indole-3-carboxaldehyde has emerged as a particularly versatile starting material for creating compounds with diverse therapeutic potential, including antimicrobial, anti-inflammatory, and anticancer activities.[1][4][5]
This guide focuses on a specific derivative, This compound , a molecule that marries the reactive aldehyde functionality of indole-3-carboxaldehyde with the N-phenylacetamide moiety. The N-phenylacetamide structure itself is found in compounds with analgesic and anti-inflammatory properties.[6][7] The strategic combination of these two pharmacophores suggests a molecule with significant, yet underexplored, potential in drug discovery.
This document, intended for researchers and drug development professionals, provides a comprehensive overview of the chemical properties, synthesis, and potential biological significance of this compound, drawing upon established principles and data from closely related analogues.
Physicochemical and Spectral Properties
While specific experimental data for this compound is not widely published, its properties can be reliably predicted based on its constituent parts and data from analogous structures.
Predicted Physicochemical Properties
The properties of this molecule are derived from its chemical structure, which combines a moderately polar indole-3-carboxaldehyde core with a substituted acetamide side chain.
| Property | Predicted Value / Characteristic | Basis of Prediction |
| Molecular Formula | C₁₇H₁₄N₂O₂ | Calculated |
| Molecular Weight | 278.31 g/mol | Calculated |
| Appearance | Likely a pale yellow to off-white solid | Based on analogues like 1-(2-chloroacetyl)-1H-indole-3-carboxaldehyde.[5] |
| Melting Point | Expected to be a solid with a defined melting point, likely >150 °C | Based on related indole acetamide structures.[8][9] |
| Solubility | Sparingly soluble in water; soluble in common organic solvents (DMSO, DMF, acetone, ethyl acetate) | General solubility of indole derivatives and N-phenylacetamides. |
| logP (Octanol/Water) | ~2.5 - 3.5 | Estimated based on similar structures and software predictions. A related diethyl derivative has a calculated XLogP3 of 1.8.[10] |
| Polar Surface Area | ~59.5 Ų | Calculated |
Predicted Spectral Characteristics
The spectral data are crucial for the identification and characterization of the molecule. The following are predictions for the key spectral features.
| Spectroscopy | Predicted Key Signals and Features |
| ¹H NMR | - Aldehyde Proton (-CHO): A singlet around δ 9.8-10.1 ppm.[5] - Indole Protons: A singlet for the C2-H of the indole ring (if not substituted) and multiplets in the aromatic region (δ 7.0-8.5 ppm). - Methylene Protons (-CH₂-): A singlet around δ 4.5-5.5 ppm. - Phenyl Protons (N-phenyl): Multiplets in the aromatic region (δ 7.0-7.8 ppm). - Amide Proton (-NH-): A broad singlet, typically δ 8.0-9.5 ppm. |
| ¹³C NMR | - Aldehyde Carbonyl: δ 185-195 ppm. - Amide Carbonyl: δ 165-170 ppm. - Aromatic & Indole Carbons: Multiple signals between δ 110-140 ppm. - Methylene Carbon: δ 45-55 ppm. |
| FT-IR (cm⁻¹) | - N-H Stretch (Amide): ~3300-3400 cm⁻¹. - C-H Stretch (Aromatic): ~3050-3150 cm⁻¹. - C=O Stretch (Aldehyde): ~1680-1700 cm⁻¹.[5] - C=O Stretch (Amide I): ~1650-1670 cm⁻¹. - N-H Bend (Amide II): ~1530-1550 cm⁻¹. |
| Mass Spectrometry | - [M+H]⁺: Expected at m/z 279.11. - [M+Na]⁺: Expected at m/z 301.09. - Key Fragments: Loss of the phenylamino group, cleavage of the acetamide side chain. |
Synthesis and Mechanism
The synthesis of this compound is efficiently achieved through a two-step process starting from commercially available indole-3-carboxaldehyde. This method is adapted from established procedures for the N-alkylation and subsequent amidation of indole derivatives.[5]
Synthetic Workflow
Caption: A two-step synthesis of the target compound.
Detailed Experimental Protocol
Step 1: Synthesis of 1-(2-chloroacetyl)-1H-indole-3-carboxaldehyde (Intermediate)
-
Reaction Setup: To a solution of indole-3-carboxaldehyde (1.0 eq) in a suitable aprotic solvent (e.g., dry THF or DCM) in a round-bottom flask under an inert atmosphere (N₂), add a base such as triethylamine (1.2 eq). Cool the mixture to 0 °C in an ice bath.
-
Addition of Reagent: Add chloroacetyl chloride (1.1 eq) dropwise to the stirred solution over 15-20 minutes, ensuring the temperature remains below 5 °C.
-
Causality: The base (triethylamine) is crucial to deprotonate the indole nitrogen, forming a more nucleophilic indolide anion. This anion then readily attacks the electrophilic carbonyl carbon of chloroacetyl chloride. The reaction is performed at 0 °C to control the exothermicity and prevent side reactions.
-
-
Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, filter the reaction mixture to remove the triethylamine hydrochloride salt. Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the intermediate as a solid.[5]
Step 2: Synthesis of this compound (Final Product)
-
Reaction Setup: Dissolve the intermediate, 1-(2-chloroacetyl)-1H-indole-3-carboxaldehyde (1.0 eq), in a dry polar aprotic solvent like THF or DMF. Add a base, such as potassium carbonate (K₂CO₃, 2.0 eq), to the mixture.
-
Addition of Amine: Add aniline (1.1 eq) to the suspension.
-
Causality: This is a classic nucleophilic substitution (Sₙ2) reaction. The aniline acts as the nucleophile, attacking the electrophilic carbon bearing the chlorine atom. The base (K₂CO₃) acts as a scavenger for the HCl generated during the reaction, driving the equilibrium towards the product.
-
-
Reaction Progression: Heat the reaction mixture to reflux (typically 60-80 °C) for 4-6 hours. Monitor the reaction by TLC.
-
Workup and Purification: After cooling, pour the reaction mixture into cold water. The solid product will precipitate out. Collect the solid by filtration, wash with water, and dry. Further purification can be achieved by column chromatography on silica gel or by recrystallization to afford the pure this compound.
Chemical Reactivity and Potential Applications
The chemical architecture of this compound provides several sites for further chemical modification, making it an attractive scaffold for developing a library of derivatives for structure-activity relationship (SAR) studies.
Key Reactive Sites
-
The Aldehyde Group (C3-position): This is the most reactive site for derivatization.
-
Reductive Amination: Can be converted to an amine, allowing for the introduction of various substituents.
-
Condensation Reactions: Readily forms Schiff bases with primary amines or hydrazines, a common strategy for creating novel bioactive molecules.[4][11]
-
Wittig and Horner-Wadsworth-Emmons Reactions: Allows for carbon-carbon bond formation, extending the side chain.
-
Oxidation/Reduction: Can be oxidized to a carboxylic acid or reduced to an alcohol, fundamentally changing the electronic and hydrogen-bonding properties of the molecule.
-
-
The Indole Ring: The aromatic system can undergo electrophilic substitution, although the N1-acyl group is deactivating. Reactions would likely require harsher conditions and may occur at the C5 or C6 positions.
-
The N-Phenyl Ring: The phenyl ring of the acetamide moiety can also be subjected to electrophilic aromatic substitution to introduce further diversity.
Potential Biological and Therapeutic Applications
The combination of the indole-3-carboxaldehyde and N-phenylacetamide scaffolds suggests a high probability of biological activity. Indole derivatives are known to possess a wide spectrum of pharmacological properties, including:
-
Anticancer Activity: Many indole-based compounds act as tubulin polymerization inhibitors or induce apoptosis in cancer cells.[8][12][13] The structural similarity to other known anticancer agents makes this a promising area of investigation.
-
Antimicrobial and Antifungal Activity: Schiff bases and other derivatives of indole-3-carboxaldehyde have demonstrated significant activity against various bacterial and fungal strains.[2][4]
-
Anti-inflammatory Activity: The N-phenylacetamide core is a feature of some non-steroidal anti-inflammatory drugs (NSAIDs). Derivatives may act as inhibitors of enzymes like cyclooxygenase (COX).[6]
-
Antioxidant Activity: The indole nucleus can act as a free radical scavenger, and derivatives are often evaluated for their antioxidant potential.[5]
Workflow for Biological Screening
A typical workflow to evaluate the therapeutic potential of this compound would involve a tiered screening process.
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An In-depth Technical Guide to 2-(3-formyl-1H-indol-1-yl)-N-phenylacetamide Structural Analogs: Synthesis, Biological Activity, and Therapeutic Potential
Foreword: The Enduring Promise of the Indole Scaffold
The indole nucleus represents a cornerstone in medicinal chemistry, forming the structural basis of a vast array of natural products and synthetic compounds with profound biological activities.[1][2] Its inherent ability to mimic peptide structures and engage in various non-covalent interactions with biological macromolecules has rendered it a privileged scaffold in drug discovery.[2] Among the myriad of indole derivatives, those bearing a carboxaldehyde at the 3-position have emerged as particularly versatile intermediates and bioactive molecules in their own right, exhibiting a broad spectrum of therapeutic potential, including anti-inflammatory, anticancer, antimicrobial, and antiviral properties.[1] This guide focuses on a specific, promising subclass: 2-(3-formyl-1H-indol-1-yl)-N-phenylacetamide and its structural analogs. By exploring the nuances of their synthesis, dissecting their structure-activity relationships, and elucidating their mechanisms of action, we aim to provide a comprehensive resource for researchers and drug development professionals dedicated to advancing novel therapeutics.
The Core Moiety: this compound
The core structure combines three key pharmacophoric elements: the indole-3-carboxaldehyde, a flexible acetamide linker, and a terminal N-phenyl group. This unique arrangement offers multiple avenues for structural modification, allowing for the fine-tuning of physicochemical properties and biological activity. The N-phenylacetamide moiety, in particular, has been incorporated into various therapeutic agents, suggesting its role in modulating target engagement and pharmacokinetic profiles.
Rationale for Synthetic Exploration
The synthetic exploration of this compound analogs is driven by the hypothesis that systematic structural modifications can lead to the discovery of potent and selective therapeutic agents. Key areas of modification include:
-
The Indole Ring: Substitution at various positions of the indole nucleus can influence lipophilicity, electronic properties, and steric interactions with biological targets.
-
The N-phenylacetamide Moiety: Alterations to the phenyl ring, such as the introduction of electron-donating or electron-withdrawing groups, can significantly impact biological activity.
-
The Formyl Group: Conversion of the aldehyde into other functional groups, such as Schiff bases or hydrazones, can expand the chemical space and introduce new biological activities.
Synthetic Strategies and Methodologies
The synthesis of this compound and its analogs can be achieved through several strategic approaches. The choice of a particular synthetic route often depends on the desired structural modifications and the availability of starting materials.
General Synthetic Scheme
A common and efficient approach involves a multi-step synthesis commencing with the readily available indole-3-carboxaldehyde.
Caption: General synthetic route to this compound analogs.
Experimental Protocol: Synthesis of Ethyl 2-(3-formyl-1H-indol-1-yl)acetate
This protocol details the N-alkylation of indole-3-carboxaldehyde, a crucial step in the synthesis of the target compounds.
Materials:
-
Indole-3-carboxaldehyde
-
Ethyl bromoacetate
-
Anhydrous potassium carbonate (K₂CO₃)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of indole-3-carboxaldehyde (1.0 eq) in anhydrous DMF, add anhydrous K₂CO₃ (2.0 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add ethyl bromoacetate (1.2 eq) dropwise to the reaction mixture.
-
Continue stirring at room temperature for 12-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water and extract with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford ethyl 2-(3-formyl-1H-indol-1-yl)acetate as a solid.
Experimental Protocol: Synthesis of this compound
This protocol describes the amidation of the ester intermediate with aniline.
Materials:
-
Ethyl 2-(3-formyl-1H-indol-1-yl)acetate
-
Aniline
-
Anhydrous toluene
-
Sodium methoxide (catalytic amount)
Procedure:
-
To a solution of ethyl 2-(3-formyl-1H-indol-1-yl)acetate (1.0 eq) in anhydrous toluene, add aniline (1.1 eq).
-
Add a catalytic amount of sodium methoxide to the mixture.
-
Reflux the reaction mixture for 8-12 hours, monitoring the reaction by TLC.
-
After cooling to room temperature, the precipitated solid is filtered, washed with cold toluene, and dried under vacuum to yield this compound.
Biological Activities and Structure-Activity Relationships (SAR)
Derivatives of this compound have demonstrated a range of biological activities, with anticancer and enzyme inhibitory effects being the most prominent.
Anticancer Activity
Several studies have highlighted the potent cytotoxic effects of this class of compounds against various human cancer cell lines. A series of 1H-indol-3-yl-N-phenylacetamide derivatives synthesized via a one-pot, multi-component Ugi reaction showed promising anticancer activity against human breast (MCF-7), lung (A549), and ovarian (SKOV3) cancer cell lines.[3] Notably, derivatives containing chloro and bromo substituents at the C-4 position of the N-phenyl ring exhibited the most potent activity, particularly against MCF-7 cells.[3]
| Compound ID | R (Substitution on N-phenyl ring) | IC₅₀ (µM) vs. MCF-7 | IC₅₀ (µM) vs. A549 | IC₅₀ (µM) vs. SKOV3 |
| F4 | 4-Cl | 12.97 | >50 | 23.54 |
| F5 | 4-Br | 10.62 | 34.21 | 19.87 |
| Doxorubicin | - | 0.89 | 1.23 | 1.56 |
| Data adapted from reference[3]. |
SAR Insights:
-
Halogen Substitution: The presence of a halogen atom (Cl, Br) at the para-position of the N-phenyl ring appears to be crucial for enhanced anticancer activity.
-
Selectivity: The synthesized compounds generally exhibited higher selectivity indices (SI) compared to the standard drug doxorubicin, indicating a potentially better safety profile.[3]
Enzyme Inhibitory Activity
The indole-3-acetamide scaffold has also been explored for its potential as an enzyme inhibitor. A study on indole-3-acetamides as α-amylase inhibitors revealed that these compounds can effectively inhibit the enzyme, suggesting their potential in the management of hyperglycemia.[4][5] The structure-activity relationship study indicated that substitutions on the phenyl ring of the acetamide moiety significantly influence the inhibitory activity.[4][5]
Mechanism of Action: A Multifaceted Approach
The biological effects of this compound analogs are likely mediated through multiple mechanisms, reflecting the diverse signaling roles of the indole nucleus and its derivatives.
Aryl Hydrocarbon Receptor (AhR) Activation
Indole-3-carboxaldehyde, the core precursor, is a known agonist of the Aryl Hydrocarbon Receptor (AhR).[6] AhR is a ligand-activated transcription factor that plays a critical role in regulating immune responses, gut homeostasis, and cellular responses to environmental stimuli. Activation of AhR can lead to the production of interleukin-22 (IL-22), which has protective effects on the intestinal mucosa.[6] It is plausible that the biological activities of the title compounds are, at least in part, mediated through the AhR signaling pathway.
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Initial Screening of 2-(3-formyl-1H-indol-1-yl)-N-phenylacetamide: A Technical Guide to Bioactivity Assessment
Abstract
The confluence of the indole-3-carboxaldehyde and N-phenylacetamide scaffolds in the novel compound, 2-(3-formyl-1H-indol-1-yl)-N-phenylacetamide, presents a compelling case for its investigation as a potential therapeutic agent. The indole nucleus is a privileged structure in medicinal chemistry, with derivatives demonstrating a broad spectrum of pharmacological activities including anticancer, anti-inflammatory, and antimicrobial effects.[1][2] Similarly, N-phenylacetamide derivatives have been explored for their diverse biological potential.[3][4] This guide provides a comprehensive, technically-grounded framework for the initial in vitro bioactivity screening of this promising, yet uncharacterized, molecule. We delineate a tiered, logical progression of assays designed to efficiently probe its cytotoxic, anti-inflammatory, and antimicrobial properties. Each protocol is presented with an emphasis on experimental causality and self-validation, ensuring robust and reproducible preliminary data. This document is intended for researchers, scientists, and drug development professionals seeking to establish a foundational biological profile for novel chemical entities.
Introduction: The Scientific Rationale
The chemical architecture of this compound suggests a high probability of biological activity. The indole-3-carboxaldehyde moiety is a known precursor for a multitude of bioactive compounds, with demonstrated anticancer, anti-inflammatory, antibacterial, and antifungal properties.[1][2][5] The N-phenylacetamide portion of the molecule also contributes to this potential, with various derivatives showing significant biological effects.[3][4]
Our initial screening strategy is therefore predicated on this structural promise. We propose a multi-pronged approach to efficiently identify the most promising therapeutic avenue for this compound. The screening cascade will begin with broad cytotoxicity screening against a panel of cancer cell lines. Positive hits will trigger a deeper investigation into potential mechanisms of action, such as the modulation of key signaling pathways. Concurrently, the compound will be assessed for its anti-inflammatory and antimicrobial activities. This parallel yet tiered approach ensures a comprehensive initial assessment while conserving resources.
A Tiered Approach to Bioactivity Screening
A logical, stepwise screening process is critical for the efficient evaluation of a novel compound. The following workflow is designed to move from broad phenotypic assays to more specific mechanistic investigations.
Antiproliferative Activity Screening
The initial assessment of anticancer potential will be conducted using the Sulforhodamine B (SRB) assay. This method offers a robust, sensitive, and cost-effective high-throughput screening platform for determining cytotoxicity. The SRB assay relies on the ability of the SRB dye to bind to basic amino acid residues of cellular proteins, providing a measure of total protein mass that is proportional to the number of viable cells.
Detailed Protocol: Sulforhodamine B (SRB) Assay
-
Cell Culture and Plating:
-
Culture a panel of human cancer cell lines (e.g., MCF-7 (breast), A549 (lung), HCT116 (colon)) in appropriate media supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Harvest cells during their logarithmic growth phase and seed them into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well).
-
Incubate the plates for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the compound in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).
-
Replace the culture medium in the 96-well plates with the medium containing the various concentrations of the test compound. Include vehicle controls (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubate the plates for 48-72 hours.
-
-
Cell Fixation and Staining:
-
Terminate the experiment by gently adding 50 µL of cold 50% (w/v) trichloroacetic acid (TCA) to each well, resulting in a final TCA concentration of 10%.
-
Incubate at 4°C for 1 hour to fix the cells.
-
Wash the plates five times with slow-running tap water and allow them to air dry completely.
-
Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.[6]
-
-
Absorbance Measurement and Data Analysis:
-
Remove the SRB solution and wash the plates five times with 1% (v/v) acetic acid to remove unbound dye.
-
Allow the plates to air dry completely.
-
Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.
-
Measure the absorbance at 510 nm using a microplate reader.
-
Calculate the percentage of cell growth inhibition and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
-
Hypothetical Data Presentation
| Cell Line | Cancer Type | IC₅₀ (µM) of this compound | IC₅₀ (µM) of Doxorubicin (Control) |
| MCF-7 | Breast Adenocarcinoma | 12.5 | 0.8 |
| A549 | Lung Carcinoma | 25.2 | 1.2 |
| HCT116 | Colon Carcinoma | 8.9 | 0.5 |
Mechanistic Insight: Targeting the PI3K/Akt/NF-κB Signaling Pathway
Indole derivatives have been shown to modulate several key signaling pathways involved in cancer progression, including the PI3K/Akt/mTOR and NF-κB pathways.[1][7][8] These pathways are crucial for regulating cell proliferation, survival, and apoptosis. A significant antiproliferative effect of this compound would warrant further investigation into its impact on these pathways, for instance, by using Western blotting to assess the phosphorylation status of key proteins like Akt and the nuclear translocation of NF-κB.
Anti-inflammatory Activity Screening
Chronic inflammation is a key factor in the development of numerous diseases. The anti-inflammatory potential of the test compound will be evaluated by assessing its ability to inhibit cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), two key enzymes in the inflammatory cascade.
Detailed Protocol: COX-2 and 5-LOX Inhibition Assays
Commercially available inhibitor screening kits provide a standardized and efficient method for this purpose.
-
Enzyme and Substrate Preparation:
-
Reconstitute the human recombinant COX-2 or 5-LOX enzyme and the corresponding substrate (e.g., arachidonic acid) according to the manufacturer's instructions.
-
-
Inhibitor Preparation and Incubation:
-
Prepare serial dilutions of this compound and a known inhibitor (e.g., Celecoxib for COX-2, Zileuton for 5-LOX) in the provided assay buffer.
-
In a 96-well plate, add the enzyme, the test compound at various concentrations, and the assay buffer.
-
Incubate the mixture for a specified time at room temperature to allow for inhibitor-enzyme interaction.
-
-
Reaction Initiation and Detection:
-
Initiate the enzymatic reaction by adding the substrate to each well.
-
Measure the product formation over time using a microplate reader. The detection method will depend on the kit (e.g., colorimetric or fluorometric).
-
-
Data Analysis:
-
Calculate the percentage of enzyme inhibition for each concentration of the test compound.
-
Determine the IC₅₀ value for both COX-2 and 5-LOX inhibition.
-
Hypothetical Data Presentation
| Assay | IC₅₀ (µM) of this compound | IC₅₀ (µM) of Control Inhibitor |
| COX-2 Inhibition | 18.7 | Celecoxib: 0.9 |
| 5-LOX Inhibition | 32.4 | Zileuton: 2.1 |
Antimicrobial Activity Screening
The prevalence of antibiotic-resistant pathogens necessitates the discovery of new antimicrobial agents. The initial screening for antimicrobial activity will be performed using the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).
Detailed Protocol: Broth Microdilution for MIC Determination
This protocol should be performed in accordance with the Clinical and Laboratory Standards Institute (CLSI) guidelines.[9][10]
-
Microorganism Preparation:
-
Culture a panel of clinically relevant bacteria (e.g., Staphylococcus aureus (Gram-positive), Escherichia coli (Gram-negative)) and fungi (e.g., Candida albicans) in appropriate broth media.
-
Adjust the turbidity of the microbial suspension to a 0.5 McFarland standard.
-
-
Compound Dilution:
-
Perform a two-fold serial dilution of the test compound in Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi) in a 96-well microtiter plate.
-
-
Inoculation and Incubation:
-
Inoculate each well with the standardized microbial suspension.
-
Include a positive control (microorganism without compound) and a negative control (broth only). Use a known antibiotic (e.g., Ciprofloxacin) and antifungal (e.g., Fluconazole) as reference standards.
-
Incubate the plates at 37°C for 18-24 hours (for bacteria) or at 35°C for 24-48 hours (for fungi).
-
-
MIC Determination:
-
The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.
-
Hypothetical Data Presentation
| Microbial Strain | Gram Stain/Type | MIC (µg/mL) of this compound | MIC (µg/mL) of Control Drug |
| Staphylococcus aureus | Gram-positive | 16 | Ciprofloxacin: 1 |
| Escherichia coli | Gram-negative | 64 | Ciprofloxacin: 0.5 |
| Candida albicans | Fungus | 32 | Fluconazole: 2 |
Conclusion and Future Directions
This guide outlines a robust and efficient strategy for the initial bioactivity screening of the novel compound this compound. The proposed tiered approach, encompassing antiproliferative, anti-inflammatory, and antimicrobial assays, will provide a comprehensive preliminary assessment of its therapeutic potential. The detailed, self-validating protocols are designed to yield reliable and reproducible data, forming a solid foundation for subsequent hit-to-lead optimization and more in-depth mechanistic studies. Positive results from this initial screening will pave the way for further investigations, including advanced in vitro and in vivo models, to fully elucidate the pharmacological profile of this promising molecule.
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A Technical Guide to 2-(3-formyl-1H-indol-1-yl)-N-phenylacetamide for Researchers and Drug Development Professionals
Prepared by a Senior Application Scientist
Introduction
The indole nucleus is a cornerstone in medicinal chemistry, forming the structural basis for a vast array of biologically active compounds, both natural and synthetic. Its unique electronic properties and ability to participate in various intermolecular interactions have made it a privileged scaffold in drug discovery. Among the myriad of indole derivatives, those functionalized at the N-1 and C-3 positions have garnered significant attention due to their diverse pharmacological profiles. This technical guide provides an in-depth exploration of a specific indole derivative, 2-(3-formyl-1H-indol-1-yl)-N-phenylacetamide , a molecule that synergistically combines the structural features of indole-3-carboxaldehyde and N-phenylacetamide.
Indole-3-carboxaldehyde derivatives are known to exhibit a wide spectrum of biological activities, including anti-inflammatory, anticancer, antimicrobial, and antioxidant effects.[1] Similarly, the N-phenylacetamide moiety is a common feature in many pharmacologically active agents. The strategic combination of these two pharmacophores in a single molecular entity presents a compelling case for its investigation as a potential therapeutic agent.
This guide is intended for researchers, scientists, and drug development professionals. It offers a comprehensive overview of the compound's structure, a plausible synthesis pathway, its physicochemical properties (with some data inferred from closely related analogs due to limited direct experimental values), potential biological activities and mechanisms of action, and analytical methodologies for its characterization.
IUPAC Name and Chemical Structure
IUPAC Name: this compound
Chemical Structure:
Molecular Formula: C₁₇H₁₄N₂O₂
Synthesis of this compound
The synthesis of this compound can be achieved through a multi-step process, leveraging well-established reactions in indole chemistry. A plausible and efficient synthetic route is outlined below, starting from readily available indole-3-carboxaldehyde.
Synthetic Workflow Diagram
Caption: Synthetic workflow for this compound.
Experimental Protocol
Step 1: Synthesis of Ethyl 2-(3-formyl-1H-indol-1-yl)acetate
-
To a solution of indole-3-carboxaldehyde (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add anhydrous potassium carbonate (K₂CO₃, 2.0 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add ethyl chloroacetate (1.2 eq) dropwise to the reaction mixture.
-
Heat the reaction mixture to 60-70 °C and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford ethyl 2-(3-formyl-1H-indol-1-yl)acetate.
Step 2: Synthesis of 2-(3-formyl-1H-indol-1-yl)acetic acid
-
Dissolve the ethyl 2-(3-formyl-1H-indol-1-yl)acetate (1.0 eq) in a mixture of tetrahydrofuran (THF) and water.
-
Add lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (1.5 eq) to the solution.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the hydrolysis by TLC.
-
After completion, remove the THF under reduced pressure.
-
Acidify the aqueous residue to pH 2-3 with 1N hydrochloric acid (HCl).
-
The precipitated solid is collected by filtration, washed with water, and dried under vacuum to yield 2-(3-formyl-1H-indol-1-yl)acetic acid.
Step 3: Synthesis of this compound
-
To a solution of 2-(3-formyl-1H-indol-1-yl)acetic acid (1.0 eq) in anhydrous dichloromethane (DCM), add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 eq) and 1-hydroxybenzotriazole (HOBt, 1.2 eq).
-
Stir the mixture at 0 °C for 30 minutes.
-
Add aniline (1.1 eq) and N,N-diisopropylethylamine (DIPEA, 2.0 eq) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC.
-
Upon completion, dilute the reaction mixture with DCM and wash with 1N HCl, saturated sodium bicarbonate (NaHCO₃) solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the final compound, this compound.
Physicochemical Properties
Due to the limited availability of direct experimental data for this compound, the following table includes calculated values and data for structurally related compounds to provide an estimation of its properties.
| Property | Value/Predicted Value | Source/Method |
| Molecular Formula | C₁₇H₁₄N₂O₂ | Calculated |
| Molecular Weight | 290.31 g/mol | Calculated |
| Melting Point | Not available | - |
| Boiling Point | Not available | - |
| Solubility | Predicted to be poorly soluble in water, soluble in organic solvents like DMSO, DMF, and chlorinated solvents. | Inferred from related structures |
| pKa | Not available | - |
| logP | Not available | - |
Potential Biological Activities and Mechanisms of Action
The biological profile of this compound is not yet experimentally determined. However, based on the extensive literature on related indole derivatives, several potential biological activities can be anticipated.
Potential Therapeutic Areas
-
Anti-inflammatory: Many indole derivatives exhibit potent anti-inflammatory properties by inhibiting key inflammatory mediators.[2][3]
-
Anticancer: The indole scaffold is present in numerous anticancer agents, and derivatives of indole-3-carboxaldehyde have shown promising cytotoxic activity against various cancer cell lines.[4][5][6]
-
Antioxidant: The indole nucleus is known to be an effective free radical scavenger, and various derivatives have demonstrated significant antioxidant activity.[7][8][9][10][11]
-
Antimicrobial: Indole derivatives have been reported to possess broad-spectrum antibacterial and antifungal activities.
Postulated Mechanisms of Action
The diverse biological activities of indole derivatives stem from their ability to interact with a wide range of biological targets. The following diagram illustrates potential signaling pathways that could be modulated by this compound, based on the known mechanisms of related compounds.
Caption: Potential biological pathways modulated by the target compound.
Analytical Characterization
A comprehensive analytical characterization is crucial to confirm the identity, purity, and stability of this compound. The following techniques are recommended for a thorough analysis.
Analytical Workflow Diagram
Caption: Recommended analytical workflow for compound characterization.
Key Analytical Techniques
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for elucidating the chemical structure and confirming the connectivity of atoms.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and confirm the elemental composition.
-
Infrared (IR) Spectroscopy: IR spectroscopy helps to identify the functional groups present in the molecule, such as the carbonyl groups of the aldehyde and amide, and the N-H bond of the indole.
-
High-Performance Liquid Chromatography (HPLC): HPLC is the primary technique for assessing the purity of the compound and for quantitative analysis.[12][13]
-
Thin-Layer Chromatography (TLC): TLC is a quick and convenient method for monitoring reaction progress and for preliminary purity assessment.
Conclusion
This compound represents a molecule of significant interest at the intersection of indole and N-phenylacetamide chemistry. While direct experimental data for this specific compound is currently limited, this guide provides a robust framework for its synthesis, characterization, and potential biological evaluation based on the extensive knowledge of related structures. The convergence of anti-inflammatory, anticancer, and antioxidant pharmacophores within a single entity makes it a compelling candidate for further investigation in drug discovery programs. The protocols and insights provided herein are intended to serve as a valuable resource for researchers embarking on the exploration of this and similar indole derivatives.
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New Insights into the Modifications and Bioactivities of Indole-3-Carboxaldehyde and its Derivatives as a Potential Scaffold for Drug Design: A Mini-Review. PubMed. [Link]
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Antioxidant activity of unexplored indole derivatives: Synthesis and screening. Request PDF. [Link]
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Synthesis and Anticancer Evaluation of Novel Indole Based Arylsulfonylhydrazides against Human Breast Cancer Cells. ACS Publications. [Link]
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Indole-3-acetamides: As Potential Antihyperglycemic and Antioxidant Agents; Synthesis, In Vitro α-Amylase Inhibitory Activity, Structure–Activity Relationship, and In Silico Studies. ACS Publications. [Link]
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Novel N-Substituted 2-(2-(Adamantan-1-yl)-1H-Indol-3-yl)-2-Oxoacetamide Derivatives: Synthesis and Biological Evaluation. MDPI. [Link]
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Synthesis, structures and mechanistic pathways of anticancer activity of palladium(II) complexes with indole-3-carbaldehyde thiosemicarbazones. ResearchGate. [Link]
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Determination of substituted indole derivatives by ion suppression-reverse-phase high-performance liquid chromatography. PubMed. [Link]
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Indole-3-acetamides: As Potential Antihyperglycemic and Antioxidant Agents; Synthesis, In Vitro α-Amylase Inhibitory Activity, Structure–Activity Relationship, and In Silico Studies. National Institutes of Health. [Link]
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Synthesis, molecular modelling and QSAR study of new N-phenylacetamide-2-oxoindole benzensulfonamide conjugates as carbonic anhydrase inhibitors with antiproliferative activity. National Institutes of Health. [Link]
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Synthesis, Characterization and Pharmacological Evaluation of Some Novel 3-indole Derivatives. Der Pharma Chemica. [Link]
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N,N-diethyl-2-(3-formyl-1H-indol-1-yl)acetamide. PubChem. [Link]
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Investigations on Anticancer and Antimalarial Activities of Indole-Sulfonamide Derivatives and In Silico Studies. National Institutes of Health. [Link]
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2-((1-ethyl-1H-indol-3-yl)thio)-N-phenylacetamide. PubChem. [Link]
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Synthesis of novel 1H-1,2,3-triazol-1-yl-N- phenylacetamide Derivatives using Click Chemistry Via (CuAAC) Approach. ijcrt.org. [Link]
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New N-phenylacetamide-incorporated 1,2,3-triazoles: [Et3NH][OAc]-mediated efficient synthesis and biological evaluation. National Institutes of Health. [Link]
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Supporting information Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. pubs.rsc.org. [Link]
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Methodological & Application
Synthesis Protocol for 2-(3-formyl-1H-indol-1-yl)-N-phenylacetamide: An Application Note
For: Researchers, scientists, and drug development professionals.
Abstract
This application note provides a comprehensive, two-step protocol for the synthesis of 2-(3-formyl-1H-indol-1-yl)-N-phenylacetamide, a valuable intermediate in medicinal chemistry and drug discovery. The synthesis commences with the formylation of indole at the C3 position via the Vilsmeier-Haack reaction to yield indole-3-carboxaldehyde. This intermediate is subsequently N-alkylated using 2-chloro-N-phenylacetamide under basic conditions. This guide offers a detailed methodology, including reagent specifications, reaction parameter optimization, safety precautions, and purification techniques, underpinned by mechanistic insights to ensure reproducibility and high yield.
Introduction
Indole-3-carboxaldehyde and its derivatives are pivotal precursors in the synthesis of a wide array of biologically active compounds and natural products.[1][2] The introduction of a formyl group at the 3-position of the indole nucleus provides a versatile handle for further chemical modifications. Subsequent functionalization of the indole nitrogen allows for the exploration of structure-activity relationships in drug design. The target molecule, this compound, incorporates both the indole-3-carboxaldehyde scaffold and an N-phenylacetamide moiety, making it a compound of interest for screening in various therapeutic areas. This protocol details a reliable and efficient synthetic route to this compound.
Reaction Scheme
The overall synthetic pathway is a two-step process:
-
Step 1: Vilsmeier-Haack Formylation of Indole
-
Step 2: N-Alkylation of Indole-3-carboxaldehyde
Materials and Methods
Reagents and Solvents
| Reagent/Solvent | Grade | Supplier | Notes |
| Indole | ReagentPlus®, ≥99% | Sigma-Aldrich | |
| Phosphorus oxychloride (POCl₃) | ≥99% | Sigma-Aldrich | Corrosive and moisture-sensitive. Handle with extreme care.[3][4][5][6] |
| N,N-Dimethylformamide (DMF) | Anhydrous, 99.8% | Sigma-Aldrich | Flammable and toxic.[7][8][9][10][11] |
| 2-Chloro-N-phenylacetamide | 97% | Sigma-Aldrich | Irritant.[12][13] |
| Potassium Carbonate (K₂CO₃) | Anhydrous, ≥99% | Fisher Scientific | |
| Sodium Hydroxide (NaOH) | Pellets, ≥97% | VWR | Corrosive. |
| Ethyl Acetate | ACS Grade | Fisher Scientific | |
| Hexane | ACS Grade | Fisher Scientific | |
| Deionized Water |
Equipment
-
Round-bottom flasks (various sizes)
-
Magnetic stirrer with heating mantle
-
Ice bath
-
Reflux condenser
-
Dropping funnel
-
Büchner funnel and filter flask
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
Glass column for chromatography
-
Standard laboratory glassware
-
Fume hood
Experimental Protocol
Step 1: Synthesis of Indole-3-carboxaldehyde
This step employs the Vilsmeier-Haack reaction for the formylation of indole.[14][15] The Vilsmeier reagent is generated in situ from phosphorus oxychloride and dimethylformamide.
Workflow for Vilsmeier-Haack Formylation:
Caption: Workflow for the synthesis of Indole-3-carboxaldehyde.
Procedure:
-
In a fume hood, equip a 250 mL three-necked round-bottom flask with a magnetic stir bar, a dropping funnel, and a nitrogen inlet.
-
Add 50 mL of anhydrous N,N-dimethylformamide (DMF) to the flask and cool the flask to 0 °C using an ice-salt bath.
-
Slowly add phosphorus oxychloride (9.2 mL, 0.1 mol) dropwise to the stirred DMF over 30 minutes, ensuring the temperature remains below 10 °C. The formation of the Vilsmeier reagent, a pinkish complex, may be observed.[16]
-
After the addition is complete, stir the mixture at 0 °C for an additional 30 minutes.
-
Prepare a solution of indole (10 g, 0.085 mol) in 25 mL of anhydrous DMF.
-
Add the indole solution dropwise to the Vilsmeier reagent over 30 minutes, maintaining the temperature at 0 °C.
-
After the addition, allow the reaction mixture to warm to room temperature and stir for 2-3 hours. Monitor the reaction progress by TLC (ethyl acetate/hexane, 1:1 v/v).
-
In a separate beaker, prepare a solution of sodium hydroxide (40 g) in 200 mL of water and cool it in an ice bath.
-
Carefully and slowly pour the reaction mixture onto crushed ice (200 g).
-
With vigorous stirring, add the cold sodium hydroxide solution to the reaction mixture until the pH is basic (pH 9-10). The product will precipitate.
-
Continue stirring the suspension in the ice bath for 1 hour to ensure complete precipitation.
-
Collect the precipitate by vacuum filtration using a Büchner funnel, and wash the solid with copious amounts of cold water until the filtrate is neutral.
-
Dry the crude indole-3-carboxaldehyde in a vacuum oven at 50 °C. The product is typically a pale yellow solid.
-
Purification (if necessary): The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel using an ethyl acetate/hexane gradient.[17]
Step 2: Synthesis of this compound
This step involves the N-alkylation of indole-3-carboxaldehyde with 2-chloro-N-phenylacetamide in the presence of a base.
Reaction Mechanism for N-Alkylation:
Caption: Mechanism of N-alkylation of Indole-3-carboxaldehyde.
Procedure:
-
To a 250 mL round-bottom flask, add indole-3-carboxaldehyde (5.0 g, 0.034 mol), anhydrous potassium carbonate (7.1 g, 0.051 mol), and 100 mL of anhydrous DMF.
-
Stir the suspension at room temperature for 15 minutes.
-
Add 2-chloro-N-phenylacetamide (6.3 g, 0.037 mol) to the reaction mixture.
-
Heat the reaction mixture to 80 °C and stir for 4-6 hours. Monitor the reaction progress by TLC (ethyl acetate/hexane, 1:1 v/v).
-
After the reaction is complete, cool the mixture to room temperature and pour it into 500 mL of ice-cold water with stirring.
-
A solid precipitate will form. Continue stirring for 30 minutes to ensure complete precipitation.
-
Collect the solid by vacuum filtration and wash it thoroughly with water.
-
Dry the crude product in a vacuum oven at 60 °C.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel using an ethyl acetate/hexane gradient to afford this compound as a solid.
Characterization
The synthesized compounds should be characterized by standard analytical techniques:
-
Thin Layer Chromatography (TLC): To monitor reaction progress and assess purity.
-
Melting Point: To determine the purity of the final product.
-
Spectroscopy:
-
¹H NMR and ¹³C NMR: To confirm the chemical structure.
-
FT-IR: To identify functional groups.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
Safety Precautions
-
Phosphorus oxychloride (POCl₃): Highly corrosive, toxic if inhaled, and reacts violently with water.[3][4][5][6] Always handle in a fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Ensure no contact with water or moisture.[4][6] In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.[3][4]
-
N,N-Dimethylformamide (DMF): Flammable liquid and vapor, harmful in contact with skin, and may damage an unborn child.[7][8][9][10] Use in a well-ventilated fume hood and avoid inhalation of vapors. Wear appropriate PPE.
-
2-Chloro-N-phenylacetamide: Causes skin, eye, and respiratory irritation.[12][13] Avoid inhalation of dust and contact with skin and eyes.
-
General Precautions: All reactions should be carried out in a well-ventilated fume hood. Wear appropriate PPE at all times. Dispose of chemical waste according to institutional guidelines.
Troubleshooting
| Issue | Possible Cause | Solution |
| Step 1: Low yield of indole-3-carboxaldehyde | Incomplete reaction | Ensure anhydrous conditions. Increase reaction time or temperature slightly. |
| Loss of product during work-up | Ensure the pH is sufficiently basic during precipitation. Use ice-cold water for washing. | |
| Step 2: Incomplete N-alkylation | Insufficient base | Use freshly dried potassium carbonate. |
| Low reactivity | Increase the reaction temperature or time. | |
| Impure starting materials | Ensure the indole-3-carboxaldehyde is pure and dry. | |
| General: Multiple spots on TLC | Side reactions or impurities | Purify the intermediate and final products thoroughly using column chromatography. |
Conclusion
This application note provides a reliable and detailed protocol for the synthesis of this compound. By following the outlined procedures and adhering to the safety precautions, researchers can efficiently synthesize this valuable compound for further investigation in drug discovery and development programs.
References
-
RCI Labscan Limited. (2021). dimethylformamide - SAFETY DATA SHEET. [Link]
-
Distabif. (n.d.). N,N-Dimethyl Formamide CAS No 68-12-2 MATERIAL SAFETY DATA SHEET SDS/MSDS. [Link]
-
Lanxess. (2015). Product Safety Assessment: Phosphorus oxychloride. [Link]
-
Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: N,N-dimethylformamide. [Link]
-
New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Dimethylformamide. [Link]
-
Organic Syntheses. (2024). Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction. [Link]
- Naik, N., et al. (2012). Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. Der Pharma Chemica, 4(2), 783-790.
-
PubChem. (n.d.). Chloroacetanilide. [Link]
-
Organic Syntheses. (n.d.). Indole-3-aldehyde. [Link]
-
PubMed. (1974). Isolation and identification of indole-3-carboxaldehyde: a major new urinary metabolite of D-tryptophan. [Link]
-
The Good Scents Company. (n.d.). indole-3-carboxaldehyde. [Link]
- Google Patents. (n.d.).
-
ResearchGate. (2024). N-Alkylation/Arylation of Indole-3-Carboxaldehyde and Gelatin Functionalization via Schiff Base Formation. [Link]
-
ResearchGate. (2022). Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 1). [Link]
-
Chemical Communications (RSC Publishing). (n.d.). Enantioselective N-alkylation of isatins and synthesis of chiral N-alkylated indoles. [Link]
-
Journal of the American Chemical Society. (2023). General Synthesis of N-Alkylindoles from N,N-Dialkylanilines via [4 + 1] Annulative Double C–H Functionalization. [Link]
-
Semantic Scholar. (n.d.). Alkylation of N-substituted 2-phenylacetamides. [Link]
Sources
- 1. Isolation and identification of indole-3-carboxaldehyde: a major new urinary metabolite of D-tryptophan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. indole-3-carboxaldehyde, 487-89-8 [thegoodscentscompany.com]
- 3. fishersci.com [fishersci.com]
- 4. WERCS Studio - Application Error [assets.thermofisher.com]
- 5. cdhfinechemical.com [cdhfinechemical.com]
- 6. lanxess.com [lanxess.com]
- 7. rcilabscan.com [rcilabscan.com]
- 8. thermofishersci.in [thermofishersci.in]
- 9. distabif.unicampania.it [distabif.unicampania.it]
- 10. chemos.de [chemos.de]
- 11. nj.gov [nj.gov]
- 12. 2-氯乙酰苯胺 97% | Sigma-Aldrich [sigmaaldrich.com]
- 13. Chloroacetanilide | C8H8ClNO | CID 11485 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Organic Syntheses Procedure [orgsyn.org]
- 17. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for the Evaluation of 2-(3-formyl-1H-indol-1-yl)-N-phenylacetamide as a Potential Enzyme Inhibitor
Introduction: The Rationale for Investigating 2-(3-formyl-1H-indol-1-yl)-N-phenylacetamide as a Cyclooxygenase (COX) Inhibitor
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities.[1] Notably, indole derivatives have been successfully developed as potent enzyme inhibitors, targeting enzymes implicated in a range of pathologies including cancer, neurodegenerative disorders, and inflammation.[2] One of the most prominent examples is the non-steroidal anti-inflammatory drug (NSAID) Indomethacin, an indole-containing compound that exerts its therapeutic effect through the inhibition of cyclooxygenase (COX) enzymes.[3]
The COX enzymes, primarily COX-1 and COX-2, are key players in the inflammatory cascade, catalyzing the conversion of arachidonic acid to prostaglandins. While COX-1 is constitutively expressed and involved in physiological homeostasis, COX-2 is inducible and its expression is significantly upregulated at sites of inflammation.[3] Therefore, the selective inhibition of COX-2 over COX-1 is a highly sought-after therapeutic strategy to mitigate inflammation and pain while minimizing the gastrointestinal side effects associated with non-selective NSAIDs.[3][4]
This application note details the investigation of a novel indole derivative, This compound , as a potential inhibitor of COX enzymes. The structural features of this compound, specifically the indole nucleus, the formyl group at the C3 position, and the N-phenylacetamide moiety at the N1 position, suggest a potential for interaction with the active site of COX enzymes. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, characterization, and evaluation of this compound's enzyme inhibitory potential. The protocols herein are designed to be self-validating and are grounded in established biochemical and pharmacological methodologies.
Synthesis and Characterization of this compound
A plausible synthetic route for the title compound is proposed based on established methods for the N-alkylation of indole derivatives.[5][6] The synthesis involves a two-step procedure starting from commercially available indole-3-carbaldehyde and 2-chloro-N-phenylacetamide.
Proposed Synthetic Pathway:
Caption: Proposed synthesis of the target compound.
Protocol for Synthesis:
-
Preparation of Reagents:
-
Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).
-
Use anhydrous solvents. Dimethylformamide (DMF) or acetone are suitable choices.
-
Indole-3-carbaldehyde and 2-chloro-N-phenylacetamide are the starting materials.
-
A suitable base such as potassium carbonate (K₂CO₃) or sodium hydride (NaH) is required.
-
-
Reaction Setup:
-
To a solution of indole-3-carbaldehyde (1 equivalent) in the chosen anhydrous solvent, add the base (1.2-1.5 equivalents) portion-wise at 0 °C.
-
Stir the mixture at this temperature for 30 minutes to facilitate the formation of the indolide anion.
-
-
N-Alkylation:
-
Dissolve 2-chloro-N-phenylacetamide (1.1 equivalents) in the same anhydrous solvent and add it dropwise to the reaction mixture at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
-
Work-up and Purification:
-
Upon completion, quench the reaction by pouring it into ice-cold water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate).
-
Characterization:
The structure and purity of the synthesized this compound should be confirmed by standard analytical techniques:
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the indole ring protons, the formyl proton, the methylene protons of the acetamide linker, and the phenyl ring protons. |
| ¹³C NMR | Resonances for all unique carbon atoms in the molecule. |
| Mass Spectrometry (MS) | A molecular ion peak corresponding to the calculated molecular weight of the compound. |
| Infrared (IR) Spectroscopy | Characteristic absorption bands for the N-H (if any residual), C=O (formyl and amide), and C-N functional groups. |
| Melting Point | A sharp melting point range, indicative of high purity. |
Table 1: Analytical techniques for the characterization of this compound.
Protocols for Evaluating Enzyme Inhibitory Activity
The following protocols are designed to screen for and characterize the inhibitory activity of this compound against COX-1 and COX-2 enzymes.
Initial Screening for COX Inhibition:
This protocol utilizes a colorimetric COX inhibitor screening assay kit, which is a convenient method for rapid screening of potential inhibitors.
Caption: Workflow for COX inhibition screening.
Materials:
-
Purified ovine COX-1 and human recombinant COX-2 enzymes
-
COX inhibitor screening assay kit (containing assay buffer, heme, colorimetric substrate)
-
Arachidonic acid (substrate)
-
This compound (test compound)
-
Indomethacin or Celecoxib (positive control inhibitor)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of the test compound in the assay buffer.
-
Prepare the enzyme and substrate solutions according to the kit manufacturer's instructions.
-
-
Assay Protocol (in a 96-well plate):
-
Blank wells: Add assay buffer.
-
Positive control wells (100% activity): Add assay buffer, heme, and enzyme.
-
Test wells: Add assay buffer, heme, enzyme, and the desired concentration of the test compound.
-
Positive inhibitor control wells: Add assay buffer, heme, enzyme, and a known COX inhibitor (e.g., Indomethacin for non-selective or Celecoxib for COX-2 selective inhibition).
-
-
Pre-incubation:
-
Pre-incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to interact with the enzyme.
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding arachidonic acid to all wells except the blank.
-
Immediately measure the absorbance at the recommended wavelength (e.g., 590 nm) over a period of 5-10 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction for each well.
-
Determine the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = [(Rate of Positive Control - Rate of Test Well) / Rate of Positive Control] x 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).
-
Mechanism of Action (MOA) Studies: Enzyme Kinetics
To understand how this compound inhibits the COX enzymes, kinetic studies are essential. These experiments will help determine if the inhibition is competitive, non-competitive, uncompetitive, or mixed.
Procedure:
-
Varying Substrate and Inhibitor Concentrations:
-
Perform the COX assay with a matrix of varying concentrations of both the substrate (arachidonic acid) and the inhibitor (test compound).
-
Keep the enzyme concentration constant.
-
-
Data Analysis:
-
Measure the initial reaction velocities (V₀) for each combination of substrate and inhibitor concentration.
-
Generate a Lineweaver-Burk plot (double reciprocal plot) of 1/V₀ versus 1/[Substrate] for each inhibitor concentration.
-
Analyze the changes in the Michaelis-Menten constant (Kₘ) and the maximum velocity (Vₘₐₓ) in the presence of the inhibitor to elucidate the mechanism of inhibition.
-
| Inhibition Type | Effect on Vₘₐₓ | Effect on Kₘ | Lineweaver-Burk Plot |
| Competitive | Unchanged | Increases | Lines intersect on the y-axis |
| Non-competitive | Decreases | Unchanged | Lines intersect on the x-axis |
| Uncompetitive | Decreases | Decreases | Parallel lines |
| Mixed | Decreases | Increases or Decreases | Lines intersect in the second or third quadrant |
Table 2: Interpretation of enzyme kinetics data from Lineweaver-Burk plots.
Data Presentation and Interpretation
The results of the enzyme inhibition assays should be presented clearly to allow for straightforward interpretation and comparison.
Hypothetical IC₅₀ Values:
| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1 IC₅₀ / COX-2 IC₅₀) |
| This compound | 15.2 | 0.8 | 19 |
| Indomethacin (Control) | 0.1 | 0.9 | 0.11 |
| Celecoxib (Control) | 10.5 | 0.05 | 210 |
Table 3: Hypothetical IC₅₀ values and selectivity index for the test compound and controls.
A higher selectivity index indicates a greater preference for inhibiting COX-2 over COX-1.
Conclusion and Future Directions
This application note provides a comprehensive framework for the synthesis, characterization, and evaluation of this compound as a potential COX enzyme inhibitor. The presented protocols are robust and based on established scientific principles, ensuring the generation of reliable and reproducible data.
Should the initial screening and kinetic studies yield promising results, further investigations would be warranted. These could include:
-
In vivo studies: To assess the anti-inflammatory efficacy and potential side effects of the compound in animal models.
-
Structural biology studies: Co-crystallization of the compound with COX-1 and COX-2 to elucidate the precise binding mode and rationalize the observed activity and selectivity.
-
Structure-Activity Relationship (SAR) studies: Synthesis and evaluation of analogues of the lead compound to optimize potency and selectivity.
By following the methodologies outlined in this guide, researchers can effectively explore the therapeutic potential of this compound and contribute to the development of novel anti-inflammatory agents.
References
-
Indole as Specific and Multitargeted Enzyme Inhibitors: Therapeutic Implications in Diabetes and Cancer - Biological and Molecular Chemistry. (n.d.). Retrieved from [Link]
-
Recent Updates on Indole Derivatives as Kinase Inhibitors in the Treatment of Cancer. (2023). Anticancer Agents Med Chem, 23(4), 404-416. Retrieved from [Link]
-
Interaction of indole derivatives with monoamine oxidase A and B. Studies on the structure-inhibitory activity relationship. (1998). Gen Pharmacol, 31(4), 561-5. Retrieved from [Link]
-
An evaluation of synthetic indole derivatives as inhibitors of monoamine oxidase. (2016). Bioorg Med Chem Lett, 26(9), 2266-2271. Retrieved from [Link]
-
Recent Updates on Indole Derivatives as Kinase Inhibitors in the Treatment of Cancer. (n.d.). Retrieved from [Link]
-
Indole Derivatives as Cyclooxygenase Inhibitors: Synthesis, Biological Evaluation and Docking Studies. (2018). Molecules, 23(6), 1279. Retrieved from [Link]
-
Kinase Inhibitor Indole Derivatives as Anticancer Agents: A Patent Review. (2017). Recent Pat Anticancer Drug Discov, 12(3), 277-296. Retrieved from [Link]
-
Kinase Inhibitor Indole Derivatives as Anticancer Agents: A Patent Review. (2017). Recent Patents on Anti-Cancer Drug Discovery, 12. Retrieved from [Link]
-
Indole derivatives having COX-2 inhibitory activity. (n.d.). Retrieved from [Link]
-
Indole Derivatives as Cyclooxygenase Inhibitors: Synthesis, Biological Evaluation and Docking Studies. (2018). Molecules, 23(6). Retrieved from [Link]
-
Synthesis and cellular cytotoxicities of new N-substituted indole-3-carbaldehyde and their indolylchalcones. (2009). Bioorganic & Medicinal Chemistry, 17(18), 6737-6745. Retrieved from [Link]
-
Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. (2012). Der Pharma Chemica, 4(1), 329-335. Retrieved from [Link]
-
New N-phenylacetamide-incorporated 1,2,3-triazoles: [Et3NH][OAc]-mediated efficient synthesis and biological evaluation. (2019). RSC Advances, 9(40), 23235-23246. Retrieved from [Link]
-
Friedel-Crafts Alkylation of Indoles with Trichloroacetimidates. (2019). J Org Chem, 84(16), 10256-10267. Retrieved from [Link]
Sources
- 1. N,N-diethyl-2-(3-formyl-1H-indol-1-yl)acetamide | C15H18N2O2 | CID 820167 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis, molecular modelling and QSAR study of new N-phenylacetamide-2-oxoindole benzensulfonamide conjugates as carbonic anhydrase inhibitors with antiproliferative activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and cellular cytotoxicities of new N-substituted indole-3-carbaldehyde and their indolylchalcones | Semantic Scholar [semanticscholar.org]
- 6. Friedel-Crafts Alkylation of Indoles with Trichloroacetimidates - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocols: Preclinical Evaluation of 2-(3-formyl-1H-indol-1-yl)-N-phenylacetamide
Abstract
This document provides a comprehensive experimental framework for the initial preclinical evaluation of the novel compound, 2-(3-formyl-1H-indol-1-yl)-N-phenylacetamide. This synthetic molecule incorporates two key pharmacophores: an indole-3-carboxaldehyde core and an N-phenylacetamide moiety. Derivatives of indole-3-carboxaldehyde are known to exhibit a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] Similarly, the N-phenylacetamide scaffold is a feature of various compounds with established therapeutic potential, including anticancer and antimicrobial effects.[4][5][6] The convergence of these two structural motifs suggests that this compound is a promising candidate for drug discovery, particularly in oncology. This guide presents a tiered, logical workflow—from initial cytotoxicity screening to preliminary mechanism of action studies—designed for researchers in academic and industrial drug development settings. Each protocol is detailed with the underlying scientific rationale to ensure robust and reproducible results.
Compound Profile & Rationale for Evaluation
Chemical Structure: this compound
-
Core A: Indole-3-carboxaldehyde: This scaffold is a versatile building block in medicinal chemistry, with derivatives showing significant biological effects.[1][7] Its presence provides a strong rationale for investigating the compound's potential as an anticancer agent.
-
Core B: N-phenylacetamide: This functional group is found in numerous bioactive molecules and contributes to their therapeutic profiles.[4][8]
Initial Handling and Preparation: Prior to biological testing, it is critical to establish the compound's solubility profile. A stock solution, typically in the range of 10-50 mM, should be prepared in a suitable solvent such as dimethyl sulfoxide (DMSO). Subsequent dilutions into aqueous cell culture media must be carefully monitored to prevent precipitation, as compound insolubility is a common source of experimental artifacts. The final concentration of DMSO in the culture medium should ideally be kept below 0.5% (v/v) to avoid solvent-induced cytotoxicity.
Logical Experimental Workflow
The evaluation of a novel compound follows a hierarchical approach. We first ask if the compound has a biological effect (cytotoxicity), then how it mediates this effect (mechanism of action), and finally, what specific cellular components it interacts with (target identification).
Caption: Hierarchical workflow for preclinical evaluation of a novel compound.
Protocol: Cell Viability & Cytotoxicity Screening
The foundational experiment is to determine the concentration-dependent effect of the compound on the viability of cancer cells. Tetrazolium reduction assays like MTT and XTT are reliable, high-throughput colorimetric methods for this purpose.[9][10] They measure the metabolic activity of a cell population, which is directly proportional to the number of viable cells.[11]
Principle: In viable cells, mitochondrial dehydrogenases cleave the tetrazolium salt (MTT or XTT) into a colored formazan product. The intensity of this color, measured by a spectrophotometer, correlates with cell number.[10][12] The primary difference is that the MTT formazan is insoluble and requires a solubilization step, whereas the XTT formazan is water-soluble, simplifying the protocol.[12]
Protocol 2.1: XTT Cell Viability Assay
This protocol is optimized for a 96-well plate format.
Materials:
-
Cancer cell line of choice (e.g., HeLa for cervical cancer, MCF-7 for breast cancer).
-
Complete culture medium (e.g., DMEM with 10% FBS).
-
This compound stock solution (e.g., 20 mM in DMSO).
-
XTT Cell Proliferation Assay Kit (containing XTT reagent and an electron coupling reagent).
-
96-well flat-bottom cell culture plates.
-
Microplate reader capable of measuring absorbance at 450-500 nm.
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium). Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Rationale: A 24-hour incubation ensures cells have recovered from trypsinization and are in a logarithmic growth phase.
-
-
Compound Treatment: Prepare serial dilutions of the compound in complete culture medium. A common range to start with is 0.1 µM to 100 µM.
-
Remove the old medium from the cells and add 100 µL of the medium containing the various compound concentrations.
-
Include "vehicle control" wells (medium with the highest concentration of DMSO used) and "untreated control" wells (medium only).
-
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.
-
Rationale: A 48-72 hour exposure is typically sufficient to observe significant cytotoxic or anti-proliferative effects.[13]
-
-
XTT Reagent Preparation: Shortly before the end of the incubation, prepare the XTT/electron coupling solution according to the manufacturer's instructions.
-
Assay Development: Add 50 µL of the prepared XTT solution to each well. Incubate for 2-4 hours at 37°C.
-
Rationale: This incubation allows viable cells to convert the XTT reagent into the colored formazan product. The optimal time may vary by cell type.
-
-
Data Acquisition: Gently shake the plate and measure the absorbance at 450 nm using a microplate reader. A reference wavelength of 630 nm is often used to subtract background noise.
Data Analysis & Presentation
-
Calculate Percent Viability:
-
Percent Viability = [(Absorbance_Sample - Absorbance_Blank) / (Absorbance_VehicleControl - Absorbance_Blank)] * 100
-
-
Determine IC₅₀ Value: The IC₅₀ (half-maximal inhibitory concentration) is the concentration of the compound that reduces cell viability by 50%. This is determined by plotting Percent Viability against the log of the compound concentration and fitting the data to a four-parameter logistic curve using software like GraphPad Prism or R.
Table 1: Example Cytotoxicity Data and Calculation
| Compound Conc. (µM) | Log [Conc.] | Mean Absorbance (450nm) | % Viability |
| 0 (Vehicle) | - | 1.250 | 100% |
| 0.1 | -1.0 | 1.245 | 99.6% |
| 1 | 0.0 | 1.100 | 88.0% |
| 5 | 0.7 | 0.850 | 68.0% |
| 10 | 1.0 | 0.630 | 50.4% |
| 25 | 1.4 | 0.300 | 24.0% |
| 50 | 1.7 | 0.150 | 12.0% |
| 100 | 2.0 | 0.130 | 10.4% |
| Blank (No Cells) | - | 0.100 | 0% |
From this data, the IC₅₀ is determined to be approximately 10 µM.
Protocol: Elucidating the Mechanism of Cell Death
If the compound demonstrates potent cytotoxicity, the next step is to determine the mode of cell death, primarily distinguishing between apoptosis (programmed cell death) and necrosis (uncontrolled cell death). Apoptosis is a preferred mechanism for anticancer drugs.
Principle: Apoptosis is characterized by distinct morphological and biochemical events, including the externalization of phosphatidylserine (PS) on the cell membrane and the activation of caspase enzymes.[14]
-
Annexin V Staining: Annexin V is a protein that has a high affinity for PS. By conjugating Annexin V to a fluorescent dye (e.g., FITC) and co-staining with a viability dye like Propidium Iodide (PI), we can differentiate cell populations via flow cytometry:
-
Viable Cells: Annexin V (-) / PI (-)
-
Early Apoptotic Cells: Annexin V (+) / PI (-)
-
Late Apoptotic/Necrotic Cells: Annexin V (+) / PI (+)
-
-
Caspase Activity: Caspases are a family of proteases that execute the apoptotic program. Caspase-3 and Caspase-7 are key executioner caspases. Their activity can be measured using a substrate that becomes luminescent or fluorescent upon cleavage.[15][16]
Caption: Workflow for investigating apoptosis as the mechanism of action.
Protocol 3.1: Western Blot Analysis of Apoptosis Markers
To corroborate findings from functional assays, Western blotting can be used to visualize key molecular events in the apoptotic cascade.
Principle: Western blotting separates proteins by size via gel electrophoresis, transfers them to a membrane, and uses specific antibodies to detect target proteins.[17][18][19] A hallmark of apoptosis is the cleavage of Poly (ADP-ribose) polymerase (PARP) by activated Caspase-3. This results in the appearance of a smaller, cleaved PARP fragment.
Materials:
-
Treated cell pellets.
-
RIPA Lysis Buffer with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
SDS-PAGE gels, running buffer, and electrophoresis equipment.
-
PVDF membrane and transfer apparatus.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies (e.g., anti-PARP, anti-cleaved Caspase-3, anti-β-actin).
-
HRP-conjugated secondary antibody.
-
Enhanced Chemiluminescence (ECL) substrate.
-
Imaging system.
Procedure:
-
Protein Extraction: Lyse cell pellets in RIPA buffer on ice. Centrifuge to pellet debris and collect the supernatant containing the protein lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.[20]
-
SDS-PAGE: Denature 20-30 µg of protein per sample by boiling in Laemmli buffer. Load samples onto an SDS-PAGE gel and separate proteins by electrophoresis.[19][20]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.[21]
-
Blocking: Block the membrane for 1 hour at room temperature in blocking buffer to prevent non-specific antibody binding.[18]
-
Antibody Incubation:
-
Detection: Wash the membrane again, then apply ECL substrate. Capture the chemiluminescent signal using an imaging system.
-
Analysis: Analyze the resulting bands. An increase in the cleaved PARP fragment (89 kDa) and a decrease in the full-length PARP (116 kDa) with increasing compound concentration would strongly indicate apoptosis. β-actin is used as a loading control to ensure equal protein was loaded in each lane.
Advanced Protocol: Enzyme Inhibition Screening
Many targeted anticancer agents function by inhibiting specific enzymes crucial for cancer cell survival, such as kinases or histone deacetylases.[22] While the specific target of this compound is unknown, a general protocol can be established to screen for inhibitory activity against a panel of relevant enzymes.
Principle: An enzyme inhibition assay measures the activity of an enzyme in the presence and absence of a test compound.[23] The reduction in enzymatic activity is used to determine the inhibitory potency of the compound, often expressed as an IC₅₀.
Protocol 4.1: General Kinase Inhibition Assay (Example)
This is a generalized protocol; specific buffer conditions and substrate concentrations must be optimized for each enzyme.[24][25]
-
Reaction Setup: In a 384-well plate, combine the kinase, a fluorescently-labeled peptide substrate, and ATP in a reaction buffer.
-
Inhibitor Addition: Add the test compound at various concentrations. Include a positive control inhibitor and a no-inhibitor (vehicle) control.
-
Reaction Incubation: Allow the kinase reaction to proceed for a set time (e.g., 60 minutes) at room temperature.
-
Reaction Termination: Stop the reaction by adding a solution that separates the phosphorylated substrate from the unphosphorylated substrate.
-
Signal Detection: Read the plate on a fluorescence polarization reader. The degree of polarization is proportional to the amount of phosphorylated product, and thus, to the enzyme's activity.
-
Data Analysis: Calculate the percent inhibition for each concentration and determine the IC₅₀ value as described in section 2.
Summary & Future Directions
This application note outlines a systematic, multi-tiered approach for the initial characterization of this compound. The proposed workflow enables researchers to:
-
Quantify the compound's cytotoxic potency against cancer cell lines.
-
Determine if the primary mechanism of cell death is apoptosis.
-
Confirm the activation of key apoptotic signaling proteins.
Positive results from these assays would provide a strong foundation for more advanced preclinical studies. Future work could include broader screening against a panel of cancer cell lines, target identification studies using techniques like chemical proteomics, and eventual progression to in vivo animal models to assess efficacy and safety.[13][26][27]
References
-
New Insights into the Modifications and Bioactivities of Indole-3-Carboxaldehyde and its Derivatives as a Potential Scaffold for Drug Design: A Mini-Review. PubMed. Available at: [Link]
-
Synthesis and Antibacterial Evaluation of N-phenylacetamide Derivatives Containing 4-Arylthiazole Moieties. MDPI. Available at: [Link]
-
XTT Assays vs MTT. Biotech Spain. Available at: [Link]
-
Synthesis, characterization and biological activity of Schiff base analogues of indole-3-carboxaldehyde. PubMed. Available at: [Link]
-
Apoptosis Marker Assays for HTS. NCBI Bookshelf. Available at: [Link]
-
Western Blot Protocol: Step-by-Step Guide. Boster Bio. Available at: [Link]
-
CyQUANT™ MTT and XTT Cell Viability Assays MTT. Invitrogen. Available at: [Link]
-
Overview of Cell Apoptosis Assays. Creative Bioarray. Available at: [Link]
-
Choosing an Apoptosis Detection Assay. Axion BioSystems. Available at: [Link]
-
Bioactive natural compounds from 1H-indole-3-carboxaldhyde. ResearchGate. Available at: [Link]
-
New N-phenylacetamide-incorporated 1,2,3-triazoles: [Et3NH][OAc]-mediated efficient synthesis and biological evaluation. RSC Publishing. Available at: [Link]
-
A standard operating procedure for an enzymatic activity inhibition assay. PubMed. Available at: [Link]
-
Synthesis and Antibacterial Evaluation of N-phenylacetamide Derivatives Containing 4-arylthiazole Moieties. PubMed. Available at: [Link]
-
New Anticancer Agents: In Vitro and In Vivo Evaluation. ANTICANCER RESEARCH. Available at: [Link]
-
Western Blot: Principles, Procedures, and Clinical Applications. NCBI StatPearls. Available at: [Link]
-
Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. Der Pharma Chemica. Available at: [Link]
-
Cell Viability Assays. NCBI Bookshelf. Available at: [Link]
-
Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials. NIH. Available at: [Link]
-
Design, synthesis, and computational studies of phenylacetamides as antidepressant agents. SpringerLink. Available at: [Link]
-
Preclinical Testing and Validation of Novel Anticancer Agents. ResearchGate. Available at: [Link]
-
indole-3-carboxaldehyde. The Good Scents Company. Available at: [Link]
-
In vivo Methods for Preclinical Screening of Anticancer Drugs. International Journal of Pharmacy and Biological Sciences. Available at: [Link]
-
How should I start with Enzyme-Inhibitor kinetics assay?. ResearchGate. Available at: [Link]
-
Guidelines for clinical evaluation of anti-cancer drugs. PMC - NIH. Available at: [Link]
-
Novel N-Substituted 2-(2-(Adamantan-1-yl)-1H-Indol-3-yl)-2-Oxoacetamide Derivatives: Synthesis and Biological Evaluation. MDPI. Available at: [Link]
-
Enzyme Inhibition. Biology LibreTexts. Available at: [Link]
-
Enzyme Experiments. BioNinja. Available at: [Link]
-
Basics of Enzymatic Assays for HTS. NCBI Bookshelf. Available at: [Link]
-
Synthesis, molecular modelling and QSAR study of new N-phenylacetamide-2-oxoindole benzensulfonamide conjugates as carbonic anhydrase inhibitors with antiproliferative activity. NIH. Available at: [Link]
-
Synthesis of novel 1H-1,2,3-triazol-1-yl-N- phenylacetamide Derivatives using Click Chemistry Via (CuAAC) Approach. International Journal of Scientific Research in Science and Technology. Available at: [Link]
-
New N-phenylacetamide-incorporated 1,2,3-triazoles: [Et3NH][OAc]-mediated efficient synthesis and biological evaluation. NIH. Available at: [Link]
-
Supporting Information for Gold-Catalyzed Annulative Aza-Nazarov Cyclization for the Synthesis of Functionalized Indoles. pubs.acs.org. Available at: [Link]
-
Synthesis and bioactive evaluation of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives as agents for inhibiting tubulin polymerization. RSC Medicinal Chemistry. Available at: [Link]
-
Discovery of N-hydroxy-4-(1H-indol-3-yl)butanamide as a Histone Deacetylase Inhibitor. PubMed. Available at: [Link]
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Application Note: Comprehensive Analytical Strategies for the Quantification and Characterization of 2-(3-formyl-1H-indol-1-yl)-N-phenylacetamide
Introduction
2-(3-formyl-1H-indol-1-yl)-N-phenylacetamide is a molecule of significant interest in pharmaceutical research and development, belonging to a class of indole derivatives with potential therapeutic applications. The robust and reliable analysis of this compound is critical for ensuring product quality, stability, and for conducting pharmacokinetic and pharmacodynamic studies. This document provides a comprehensive guide to the analytical techniques for the characterization and quantification of this compound, designed for researchers, scientists, and drug development professionals. The methodologies outlined herein are grounded in established principles of analytical chemistry and adhere to international regulatory standards.
The unique structure of this compound, which incorporates an indole-3-carboxaldehyde moiety linked to an N-phenylacetamide group, necessitates a multi-faceted analytical approach. This guide will detail protocols for High-Performance Liquid Chromatography (HPLC) for separation and quantification, Mass Spectrometry (MS) for structural confirmation and sensitive detection, and Nuclear Magnetic Resonance (NMR) spectroscopy for definitive structural elucidation. Furthermore, this document emphasizes the principles of analytical method validation as stipulated by the International Council for Harmonisation (ICH) guidelines to ensure the integrity and reproducibility of the generated data.[1][2][3][4]
High-Performance Liquid Chromatography (HPLC) for Quantification
Reverse-phase HPLC (RP-HPLC) is the cornerstone for the quantitative analysis of this compound in bulk drug substance and formulated products. The method's ability to separate the analyte from impurities and degradation products is paramount.[5][6] The selection of a C18 stationary phase is recommended due to the compound's moderate polarity.
Rationale for Method Development
The choice of mobile phase composition is critical for achieving optimal separation and peak shape. A mixture of an organic solvent (acetonitrile or methanol) and an aqueous buffer is typically employed for indole derivatives.[6][7] The formyl and amide functionalities in the target molecule suggest that pH control of the mobile phase can influence retention and peak symmetry. An acidic mobile phase (e.g., using formic acid or trifluoroacetic acid) is often beneficial for protonating any residual silanols on the stationary phase and ensuring sharp, symmetrical peaks. UV detection is suitable due to the presence of the indole and phenyl chromophores. A detection wavelength in the range of 254-280 nm is expected to provide good sensitivity.
Experimental Workflow for HPLC Analysis
Caption: Workflow for the HPLC analysis of this compound.
Detailed HPLC Protocol
Objective: To quantify this compound.
Materials:
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (reagent grade)
-
Volumetric flasks, pipettes, and syringes
-
0.45 µm syringe filters
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and a UV/Photodiode Array (PDA) detector.
-
C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of Acetonitrile:Water (60:40 v/v) with 0.1% formic acid in the aqueous phase. Degas the mobile phase before use.
-
Standard Solution Preparation: Accurately weigh approximately 10 mg of the reference standard and dissolve it in a 100 mL volumetric flask with the mobile phase to obtain a stock solution of 100 µg/mL. Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50 µg/mL) by diluting the stock solution.
-
Sample Solution Preparation: Accurately weigh the sample to be analyzed and dissolve it in the mobile phase to achieve a final concentration within the calibration range.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
-
Analysis: Inject the standard solutions to construct a calibration curve. Inject the sample solutions for quantification.
Data Analysis:
-
Integrate the peak area of the analyte.
-
Construct a linear regression curve of peak area versus concentration for the standards.
-
Determine the concentration of the analyte in the sample using the calibration curve.
| Parameter | Recommended Condition |
| Stationary Phase | C18 (e.g., Zorbax, Symmetry) |
| Mobile Phase | Acetonitrile:Water (60:40 v/v) + 0.1% Formic Acid |
| Elution Mode | Isocratic |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
LC-MS for Structural Confirmation and Trace Analysis
Liquid Chromatography-Mass Spectrometry (LC-MS) is an indispensable tool for the unambiguous identification of this compound and for the detection of trace-level impurities. Electrospray ionization (ESI) is a suitable ionization technique for this molecule.
Rationale for Method Development
The molecular weight of this compound can be readily confirmed by MS. High-resolution mass spectrometry (HRMS) can provide the exact mass, which aids in elemental composition determination. Tandem mass spectrometry (MS/MS) can be used to fragment the molecule and obtain structural information, which is particularly useful for identifying metabolites or degradation products.
Detailed LC-MS Protocol
Objective: To confirm the identity and analyze impurities of this compound.
Instrumentation:
-
LC-MS system equipped with an ESI source and a high-resolution mass analyzer (e.g., Q-TOF or Orbitrap).
Procedure:
-
LC Conditions: Use the same HPLC conditions as described in section 1.3.
-
MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Capillary Voltage: 3.5 kV
-
Drying Gas Flow: 10 L/min
-
Drying Gas Temperature: 350 °C
-
Mass Range: m/z 100-1000
-
-
Analysis: Infuse a standard solution directly into the mass spectrometer to optimize MS parameters. Then, perform LC-MS analysis on the sample.
Expected Results:
-
The protonated molecule [M+H]⁺ should be observed at the expected m/z.
-
HRMS data should confirm the elemental composition.
-
MS/MS fragmentation can be used to propose fragmentation pathways for structural elucidation.
NMR Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the definitive structural elucidation of this compound. ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each atom in the molecule.
Rationale for Method Development
¹H NMR will show the number of different types of protons, their chemical shifts, splitting patterns, and integration, which helps in assigning the protons to their respective positions in the molecule. ¹³C NMR will provide information on the number of non-equivalent carbons. 2D NMR techniques such as COSY and HSQC can be used to establish connectivity between protons and carbons.
Detailed NMR Protocol
Objective: To confirm the chemical structure of this compound.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
Procedure:
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.
-
Data Acquisition: Acquire ¹H, ¹³C, and 2D NMR spectra according to standard instrument protocols.
Expected Spectral Features:
-
¹H NMR: Signals corresponding to the formyl proton, aromatic protons of the indole and phenyl rings, and the methylene protons of the acetamide linker.
-
¹³C NMR: Resonances for the carbonyl carbons, formyl carbon, and the aromatic and aliphatic carbons.
Analytical Method Validation
Validation of the developed analytical methods is mandatory to ensure they are suitable for their intended purpose.[2][8] The validation should be performed according to ICH Q2(R2) guidelines.[2]
Validation Parameters and Acceptance Criteria
The following parameters should be evaluated for the HPLC method:[1][3][4]
| Validation Parameter | Description | Acceptance Criteria (Typical) |
| Specificity | The ability to assess the analyte unequivocally in the presence of other components.[1] | Peak purity index > 0.999, baseline resolution of analyte peak. |
| Linearity | The ability to obtain test results that are directly proportional to the concentration of the analyte.[1] | Correlation coefficient (r²) ≥ 0.999. |
| Range | The interval between the upper and lower concentrations of the analyte that have been demonstrated to have a suitable level of precision, accuracy, and linearity. | 80-120% of the test concentration. |
| Accuracy | The closeness of the test results to the true value.[1] | 98.0-102.0% recovery. |
| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly. | RSD ≤ 2.0% for repeatability and intermediate precision. |
| Detection Limit (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated. | Signal-to-noise ratio of 3:1. |
| Quantitation Limit (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Signal-to-noise ratio of 10:1. |
| Robustness | A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. | No significant change in results with varied parameters. |
Validation Workflow
Caption: Workflow for analytical method validation according to ICH guidelines.
Conclusion
This application note provides a comprehensive framework for the analysis of this compound using state-of-the-art analytical techniques. The detailed protocols for HPLC, LC-MS, and NMR will enable researchers to accurately quantify and characterize this compound. Adherence to the principles of method validation outlined herein will ensure the generation of reliable and reproducible data that meets regulatory expectations. The successful implementation of these methods will be crucial for the advancement of research and development involving this promising molecule.
References
-
Determination of substituted indole derivatives by ion suppression-reverse-phase high-performance liquid chromatography. PubMed. [Link]
-
A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid. PMC - NIH. [Link]
-
ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. [Link]
-
Validation of Analytical Procedures Q2(R2). ICH. [Link]
-
ICH Q2 Validation of Analytical Procedures. YouTube. [Link]
-
Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. IVT Network. [Link]
-
Analytical Method Validation: ICH and USP Perspectives. International Journal of Research and Review. [Link]
Sources
- 1. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 2. database.ich.org [database.ich.org]
- 3. demarcheiso17025.com [demarcheiso17025.com]
- 4. ijrrjournal.com [ijrrjournal.com]
- 5. Determination of substituted indole derivatives by ion suppression-reverse-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. youtube.com [youtube.com]
Application Notes and Protocols: N-Alkylation of Indoles
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed overview of the N-alkylation of indoles, a cornerstone reaction in synthetic and medicinal chemistry. We will explore the underlying principles, present robust experimental protocols, and offer insights into optimizing these transformations for the efficient synthesis of N-alkylated indole derivatives.
Introduction: The Strategic Importance of Indole N-Alkylation
The indole scaffold is a privileged heterocyclic motif, prominently featured in a vast number of natural products, pharmaceuticals, and agrochemicals. The nitrogen atom of the indole ring presents a key handle for chemical modification. N-alkylation is a fundamental strategy to modulate the physicochemical and pharmacological properties of indole-containing molecules. By introducing alkyl substituents at the nitrogen, researchers can fine-tune lipophilicity, metabolic stability, and receptor-binding interactions, thereby optimizing drug candidates and other functional molecules.
Mechanistic Considerations in N-Alkylation
The N-alkylation of an indole typically proceeds through a nucleophilic substitution pathway. The indole N-H bond, with a pKa of approximately 17 in DMSO, is not sufficiently acidic for the nitrogen to be highly nucleophilic. Consequently, the reaction generally necessitates deprotonation by a suitable base to form the more reactive indolide anion. This anion then acts as a nucleophile, attacking an electrophilic alkylating agent to furnish the N-alkylated product.
A critical aspect of indole alkylation is regioselectivity. The indolide anion is an ambident nucleophile, with reactivity at both the N1 and C3 positions. The outcome of the reaction (N-alkylation vs. C3-alkylation) is delicately balanced and can be influenced by several factors:
-
Counter-ion: The nature of the cation from the base plays a significant role. Smaller, harder cations like Li⁺ tend to associate more tightly with the nitrogen atom, favoring N-alkylation.
-
Solvent: Polar aprotic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) are commonly employed as they effectively solvate the cation, leading to a more "naked" and reactive indolide anion, which generally favors N-alkylation.
-
Alkylating Agent: The reactivity and steric bulk of the alkylating agent can also influence the regioselectivity.
Experimental Protocols
Classical N-Alkylation with a Strong Base
This method is a widely used and reliable procedure for the N-alkylation of a broad range of indoles.
Materials:
-
Indole or substituted indole
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Alkyl halide (e.g., methyl iodide, benzyl bromide)
-
Anhydrous Dimethylformamide (DMF)
-
Anhydrous hexanes or diethyl ether (for washing NaH)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Standard laboratory glassware for inert atmosphere reactions
-
Magnetic stirrer
-
Chromatography supplies (silica gel, solvents)
Step-by-Step Procedure:
-
Preparation of Sodium Hydride: In a fume hood, weigh the required amount of NaH dispersion into a dry round-bottom flask equipped with a magnetic stir bar. Wash the NaH with anhydrous hexanes (3x) to remove the mineral oil, carefully decanting the hexanes each time. Place the flask under an inert atmosphere (N₂ or Ar). Caution: Sodium hydride is a highly flammable and reactive solid. Handle with extreme care and ensure all glassware is scrupulously dry.
-
Deprotonation: Add anhydrous DMF to the washed NaH to create a slurry. Cool the flask to 0 °C using an ice bath. Dissolve the indole (1.0 equivalent) in a minimal amount of anhydrous DMF and add it dropwise to the NaH suspension. Stir the mixture at 0 °C for 30-60 minutes. The cessation of hydrogen gas evolution indicates the formation of the sodium indolide.
-
Alkylation: Add the alkylating agent (1.0-1.2 equivalents) dropwise to the reaction mixture at 0 °C. After the addition is complete, allow the reaction to warm to room temperature and stir for 2-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to 0 °C and cautiously quench by the slow, dropwise addition of saturated aqueous NH₄Cl solution. Caution: The quenching of excess NaH is highly exothermic and produces hydrogen gas. Transfer the quenched mixture to a separatory funnel, dilute with water, and extract with an appropriate organic solvent (e.g., ethyl acetate, 3x).
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-alkylated indole.
N-Alkylation via Phase-Transfer Catalysis (PTC)
This protocol offers a milder and often more operationally simple alternative, avoiding the need for strong, hazardous bases and strictly anhydrous conditions.
Materials:
-
Indole or substituted indole
-
Alkyl halide
-
Potassium carbonate (K₂CO₃) or potassium hydroxide (KOH)
-
Tetrabutylammonium bromide (TBAB) or other suitable phase-transfer catalyst
-
Toluene or dichloromethane
-
Water
Step-by-Step Procedure:
-
Reaction Setup: To a round-bottom flask, add the indole (1.0 equivalent), the alkyl halide (1.1-1.5 equivalents), the base (K₂CO₃ or KOH, 2-5 equivalents), and the phase-transfer catalyst (0.05-0.1 equivalents).
-
Reaction: Add the two-phase solvent system (e.g., toluene and water, 1:1 v/v). Stir the mixture vigorously at a temperature between room temperature and reflux. The optimal temperature will depend on the reactivity of the substrates. Monitor the reaction progress by TLC.
-
Work-up and Purification: Once the reaction is complete, cool the mixture to room temperature and separate the phases. Extract the aqueous layer with the organic solvent used for the reaction. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify the residue by flash column chromatography.
Summary of Reaction Conditions and Troubleshooting
| Parameter | Classical Method (Strong Base) | Phase-Transfer Catalysis (PTC) |
| Base | NaH, KH, LiHMDS (1.1-1.5 eq.) | K₂CO₃, KOH (2-5 eq.) |
| Solvent | Anhydrous DMF, THF, DMSO | Toluene/H₂O, CH₂Cl₂/H₂O |
| Temperature | 0 °C to room temperature | Room temperature to reflux |
| Key Advantages | High reactivity, broad substrate scope | Milder conditions, operational simplicity |
| Common Issues | C3-alkylation, need for anhydrous conditions | Slower reaction rates for less reactive substrates |
Troubleshooting Guide:
-
Low Yield: Ensure the base is fresh and active. For the classical method, confirm that the NaH was effectively washed and that all reagents and solvents are anhydrous. For PTC, vigorous stirring is essential to ensure efficient mixing of the phases.
-
C3-Alkylation as a Side Product: In the classical method, ensure a polar aprotic solvent like DMF is used. The choice of a sodium or potassium base is generally preferred over lithium bases to favor N-alkylation.
-
No Reaction: The alkylating agent may not be sufficiently reactive. Consider using a more reactive halide (I > Br > Cl) or adding a catalytic amount of sodium iodide (NaI) to promote in situ halide exchange.
Visualizing the Process
Caption: Generalized mechanism of indole N-alkylation.
Caption: A streamlined experimental workflow for N-alkylation.
References
-
Humphrey, G. R.; Kuethe, J. T. Practical Methodologies for the Synthesis of Indoles. Chemical Reviews, 2006 , 106(7), 2875-2911. [Link]
-
Cacchi, S.; Fabrizi, G. Synthesis and Functionalization of Indoles Through Palladium-Catalyzed Reactions. Chemical Reviews, 2005 , 105(7), 2873-2920. [Link]
-
Li, J. J. Name Reactions: A Collection of Detailed Reaction Mechanisms. Springer, 2006 . [Link]
-
Organic Syntheses. Indole-3-acetic acid. [Link] (Provides a related classical procedure).
Application Notes & Protocols: A Guide to Assay Development for Indole-Based Therapeutic Agents
Introduction: The Enduring Potential of the Indole Scaffold
The indole nucleus, a bicyclic structure fusing a benzene and a pyrrole ring, is a cornerstone of medicinal chemistry.[1][2] This "privileged scaffold" is prevalent in nature, forming the core of the amino acid tryptophan, neurotransmitters like serotonin, and a vast array of plant-derived alkaloids with potent biological activities.[3][4][5] Consequently, indole derivatives are a rich source for drug discovery, with approved therapeutics targeting a wide spectrum of diseases including cancer, inflammation, microbial infections, and neurological disorders.[2][3][6][7][8]
The therapeutic efficacy of these agents is intrinsically linked to their precise interactions with biological targets.[7] Therefore, robust and reliable assay development is the bedrock of any successful drug discovery program for indole-based compounds. It allows for the accurate assessment of purity, target engagement, cellular activity, and pharmacokinetic profiles, ensuring that only the most promising candidates advance through the development pipeline.
This guide provides a comprehensive framework for developing and validating a suite of assays tailored to indole-based therapeutic agents. It is designed for researchers, scientists, and drug development professionals, offering not just step-by-step protocols but also the underlying scientific rationale—the "why" behind the "how"—to empower informed and effective assay design.
Section 1: Foundational Analysis and Purity Assessment
Before investigating biological activity, it is imperative to confirm the identity and purity of the indole-based compound. Impurities can confound downstream results, leading to false positives or negatives. Chromatographic techniques are the gold standard for this purpose due to their high resolving power.[9]
Core Rationale: Why Chromatography is Essential
The aromatic and heterocyclic nature of the indole scaffold imparts specific physicochemical properties that make it well-suited for chromatographic separation.[1] Techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) separate the primary compound from synthetic byproducts, residual starting materials, or degradants, allowing for precise quantification.[1][9] Coupling these methods with Mass Spectrometry (MS) provides unequivocal structural confirmation.[1]
Key Analytical Techniques Summary
| Technique | Principle | Primary Application for Indoles | Key Considerations |
| Reverse-Phase HPLC (RP-HPLC) | Separation based on hydrophobicity. | Purity assessment and quantification of a wide range of indole derivatives.[9][10] | Excellent for polar to moderately non-polar compounds. Method development involves optimizing mobile phase composition and pH.[10][11] |
| Gas Chromatography (GC-MS) | Separation of volatile compounds in the gas phase. | Analysis of volatile or thermally stable indoles and their metabolites. | Derivatization may be required for non-volatile compounds. Provides structural information via mass fragmentation patterns.[1] |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | High-resolution separation coupled with mass-based detection. | Definitive identification and quantification of compounds and their metabolites in complex biological matrices.[1][9] | The gold standard for pharmacokinetic studies. |
| Quantitative NMR (qNMR) | Quantifies substances by measuring signal intensity relative to a certified internal standard. | Highly accurate purity determination without the need for a specific reference standard of the analyte itself. | Requires specialized equipment and expertise. |
Protocol 1: RP-HPLC Purity Assessment of a Novel Indole Derivative
Objective: To determine the purity of a synthesized indole compound using a gradient RP-HPLC method with UV detection.
Rationale: A C18 column is selected as the stationary phase due to its hydrophobic nature, which effectively retains the aromatic indole ring. An acidic mobile phase (using formic acid) is employed to protonate any basic functional groups and ensure sharp, symmetrical peaks. A gradient elution (from high aqueous to high organic) is used to ensure that both polar and non-polar impurities are effectively eluted and resolved.
Materials:
-
HPLC-grade Acetonitrile (ACN)
-
HPLC-grade Water
-
Formic Acid (FA), LC-MS grade
-
Test Indole Compound
-
Reference Standard (if available)
Instrumentation:
-
HPLC system with a binary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.
-
C18 Column (e.g., 4.6 x 150 mm, 5 µm particle size)
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% FA in Water.
-
Mobile Phase B: 0.1% FA in ACN.
-
Degas both mobile phases thoroughly.
-
-
Sample Preparation:
-
Prepare a stock solution of the indole compound in a suitable solvent (e.g., DMSO or ACN) at 1 mg/mL.
-
Dilute the stock solution with a 50:50 mixture of Mobile Phase A and B to a final concentration of ~20 µg/mL.
-
-
HPLC Method Parameters:
| Parameter | Setting | Rationale |
| Flow Rate | 1.0 mL/min | Standard for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Ensures run-to-run reproducibility. |
| Injection Volume | 10 µL | Balances sensitivity with peak shape. |
| Detection Wavelength | 280 nm (or scan 210-400 nm with DAD) | Indoles typically have strong absorbance around 280 nm. A DAD allows for peak purity analysis.[1] |
| Gradient Program | 0-2 min: 10% B; 2-15 min: 10-90% B; 15-18 min: 90% B; 18-18.1 min: 90-10% B; 18.1-22 min: 10% B | Starts polar to capture the analyte, gradually increases hydrophobicity to elute the compound and any non-polar impurities, followed by a wash and re-equilibration. |
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity of the main peak as a percentage of the total peak area.
-
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100.
-
Validation Considerations: This method should be validated for specificity, linearity, accuracy, and precision as per ICH Q2(R1) guidelines if used for regulatory filings.[9]
Section 2: Target Engagement & Primary Screening
Once purity is established, the next step is to determine if the compound interacts with its intended biological target. This is the goal of primary screening and target engagement assays. These can be broadly categorized as biochemical (cell-free) or cell-based assays.
Biochemical Assays: Isolating the Interaction
Rationale: Biochemical assays utilize purified components (e.g., an enzyme or receptor) to study the drug-target interaction in a controlled, simplified system. This approach is highly valuable for confirming direct binding or inhibition and for elucidating the mechanism of action (e.g., competitive vs. non-competitive inhibition) without the complexities of a cellular environment.[8][12]
Caption: Workflow for a typical biochemical inhibition assay.
Protocol 2: Carboxylesterase (CE) Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of an indole derivative against a purified human carboxylesterase enzyme. Certain indole-2,3-diones (isatins) are known to be potent CE inhibitors.[12]
Rationale: This protocol uses a colorimetric substrate that produces a yellow product upon cleavage by CE. The rate of color formation is directly proportional to enzyme activity. An effective inhibitor will reduce the rate of this reaction. By testing a range of inhibitor concentrations, a dose-response curve can be generated to calculate the IC50 value.
Materials:
-
Purified human Carboxylesterase 1 (hCE1)
-
p-Nitrophenyl acetate (pNPA), substrate
-
Tris-HCl buffer (50 mM, pH 7.4)
-
Test indole compound, dissolved in DMSO
-
96-well clear, flat-bottom microplates
Procedure:
-
Compound Preparation:
-
Create a serial dilution series of the test indole compound in DMSO. A typical starting point is a 10-point, 3-fold dilution from a 10 mM stock.
-
Prepare a "no inhibitor" control (DMSO only) and a "no enzyme" background control.
-
-
Assay Setup:
-
Add 2 µL of the serially diluted compound or DMSO control to the wells of the 96-well plate.
-
Add 178 µL of Tris-HCl buffer containing the hCE1 enzyme to each well (final enzyme concentration should be optimized for a linear reaction rate, e.g., 5 µg/mL).
-
Mix and pre-incubate the plate for 15 minutes at 37 °C to allow the inhibitor to bind to the enzyme.
-
-
Initiate Reaction:
-
Add 20 µL of pNPA substrate (prepared in buffer, final concentration e.g., 200 µM) to all wells to start the reaction.
-
-
Data Acquisition:
-
Immediately place the plate in a microplate reader pre-heated to 37 °C.
-
Measure the absorbance at 405 nm every 30 seconds for 10-15 minutes (kinetic readout).
-
-
Data Analysis:
-
For each concentration, calculate the reaction rate (Vmax) from the linear portion of the kinetic curve (mOD/min).
-
Subtract the rate of the "no enzyme" control from all other wells.
-
Normalize the data by setting the rate of the "no inhibitor" (DMSO) control to 100% activity.
-
Plot the % Inhibition vs. log[Inhibitor Concentration].
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
| Compound Concentration (µM) | Rate (mOD/min) | % Activity | % Inhibition |
| 0 (DMSO) | 50.2 | 100.0 | 0.0 |
| 0.1 | 45.1 | 89.8 | 10.2 |
| 0.3 | 38.7 | 77.1 | 22.9 |
| 1.0 | 26.5 | 52.8 | 47.2 |
| 3.0 | 14.3 | 28.5 | 71.5 |
| 10.0 | 5.1 | 10.2 | 89.8 |
| 30.0 | 2.3 | 4.6 | 95.4 |
| 100.0 | 2.1 | 4.2 | 95.8 |
Cell-Based Assays: Assessing Activity in a Biological Context
Rationale: Cell-based assays are crucial because they provide a more physiologically relevant environment to assess a compound's activity.[13][14] They account for factors like cell permeability, efflux pumps, and intracellular metabolism, which are missed in biochemical assays.[15][16] These assays can measure downstream effects of target engagement, such as changes in gene expression, protein levels, or cell viability.
Protocol 3: NF-κB Reporter Gene Assay for Anti-inflammatory Indoles
Objective: To screen for indole derivatives that inhibit the NF-κB signaling pathway, a key pathway in inflammation.[17]
Rationale: This assay uses a cell line (e.g., HEK293) that has been engineered to contain a reporter gene (e.g., Luciferase) under the control of an NF-κB response element. When the pathway is activated (e.g., by TNF-α), NF-κB translocates to the nucleus and drives the expression of luciferase. An effective inhibitor will prevent this, leading to a decrease in the luminescent signal.
Materials:
-
HEK293-NF-κB-Luciferase stable cell line
-
Complete growth medium (e.g., DMEM + 10% FBS)
-
TNF-α (Tumor Necrosis Factor-alpha), stimulant
-
Test indole compounds in DMSO
-
Luciferase assay reagent (e.g., Bright-Glo™)
-
96-well white, clear-bottom tissue culture plates
Procedure:
-
Cell Seeding:
-
Seed the HEK293-NF-κB-Luc cells into the 96-well plates at a density of 20,000 cells/well in 100 µL of media.
-
Incubate overnight at 37 °C, 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the indole compounds.
-
Add 1 µL of the compound dilutions to the respective wells. Include a "vehicle control" (DMSO only).
-
Incubate for 1 hour at 37 °C.
-
-
Pathway Stimulation:
-
Add 10 µL of TNF-α to all wells (except for the "unstimulated" control) to a final concentration of 10 ng/mL.
-
Incubate for 6 hours at 37 °C, 5% CO2.
-
-
Signal Detection:
-
Remove the plate from the incubator and allow it to equilibrate to room temperature for 10 minutes.
-
Add 100 µL of the luciferase assay reagent to each well.
-
Incubate for 5 minutes at room temperature to ensure complete cell lysis.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Subtract the average signal from the "unstimulated" wells from all other measurements.
-
Normalize the data, setting the signal from the "vehicle control + TNF-α" wells as 100% pathway activation.
-
Plot % Inhibition vs. log[Compound Concentration] and determine the IC50 value.
-
Counter-Screening: It is critical to run a parallel cytotoxicity assay (e.g., CellTiter-Glo®) to ensure that the observed decrease in luciferase signal is due to specific pathway inhibition and not simply because the compound is killing the cells.
Section 3: Bioanalytical Methods for Pharmacokinetic (PK) Studies
Understanding a drug's pharmacokinetic (PK) profile—how it is absorbed, distributed, metabolized, and excreted (ADME)—is essential for translating in vitro results to in vivo efficacy.[18][19] LC-MS/MS is the definitive technique for quantifying drug concentrations in biological matrices like plasma or tissue.[20][21]
Regulatory Context: Bioanalytical methods used to support regulatory submissions must be rigorously validated according to guidelines from bodies like the FDA, which has adopted the ICH M10 guidance.[22][23][24][25] Validation ensures the method is accurate, precise, and reliable.[23]
Caption: General workflow for sample analysis in a pharmacokinetic study.
Protocol 4: Quantification of an Indole Drug in Mouse Plasma via LC-MS/MS
Objective: To develop a method for the accurate quantification of "Indole-X" in mouse plasma to support a preclinical PK study.
Rationale: This method uses protein precipitation with acetonitrile, a simple and effective way to remove the bulk of plasma proteins that can interfere with the analysis. A stable isotope-labeled internal standard (SIL-IS) is used to correct for variability in sample processing and instrument response. The analysis is performed on a tandem mass spectrometer in Multiple Reaction Monitoring (MRM) mode, which provides exceptional selectivity and sensitivity by monitoring a specific precursor-to-product ion transition for the analyte and the internal standard.
Materials:
-
Blank mouse plasma (K2EDTA anticoagulant)
-
Indole-X analytical standard
-
Indole-X-d4 stable isotope-labeled internal standard (SIL-IS)
-
Acetonitrile (ACN) with 0.1% Formic Acid (FA)
Instrumentation:
-
UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
Procedure:
-
Preparation of Standards and QCs:
-
Prepare separate stock solutions of Indole-X and Indole-X-d4 in DMSO.
-
Create a set of calibration standards (e.g., 1-1000 ng/mL) by spiking the Indole-X stock into blank mouse plasma.
-
Prepare Quality Control (QC) samples in blank plasma at low, medium, and high concentrations within the calibration range.
-
-
Sample Preparation (Protein Precipitation):
-
To 50 µL of plasma sample (standard, QC, or unknown), add 10 µL of the working SIL-IS solution (e.g., 500 ng/mL in 50% ACN).
-
Add 200 µL of cold ACN with 0.1% FA to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at >10,000 x g for 10 minutes at 4 °C.
-
Transfer the supernatant to a new plate or vial for injection.
-
-
LC-MS/MS Method Parameters:
| Parameter | Setting |
| LC Column | C18 UHPLC Column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% FA in Water |
| Mobile Phase B | 0.1% FA in ACN |
| Flow Rate | 0.5 mL/min |
| Gradient | Rapid ballistic gradient (e.g., 5-95% B in 1.5 min) |
| Ionization Mode | Positive ESI |
| MS Detection Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transition (Indole-X) | e.g., 250.1 -> 188.2 (Optimize via infusion) |
| MRM Transition (Indole-X-d4) | e.g., 254.1 -> 192.2 (Optimize via infusion) |
-
Data Analysis:
-
Integrate the chromatographic peaks for the analyte and the IS.
-
Calculate the Peak Area Ratio (Analyte Area / IS Area).
-
Generate a calibration curve by plotting the Peak Area Ratio vs. the nominal concentration of the calibration standards.
-
Perform a linear regression with 1/x² weighting.
-
Determine the concentration of Indole-X in QC and unknown samples by back-calculating from the regression equation of the calibration curve.
-
Validation: A full validation for this assay would include assessments of selectivity, carryover, calibration curve performance, accuracy, precision, matrix effect, and the stability of the analyte under various conditions (bench-top, freeze-thaw, long-term storage).[23][24]
Section 4: Signaling Pathway Visualization
Many indole-based compounds exert their effects by modulating complex signaling pathways. For instance, indole and its derivatives produced by gut microbiota are known ligands for the Aryl Hydrocarbon Receptor (AhR), which plays a key role in regulating mucosal immunity.[17][26][27] Visualizing these pathways is essential for understanding the mechanism of action.
Caption: Activation of the Aryl Hydrocarbon Receptor (AhR) by an indole ligand.
Conclusion
The development of robust and well-validated assays is a non-negotiable prerequisite for the successful advancement of indole-based therapeutic agents. The protocols and frameworks presented here provide a structured approach, beginning with fundamental purity analysis and progressing through target engagement, cell-based functional screening, and bioanalytical quantification for in vivo studies. By investing in high-quality assay development and understanding the scientific principles behind each method, researchers can generate reliable, reproducible data, enabling confident decision-making and accelerating the journey of novel indole compounds from the laboratory to the clinic.
References
-
Title: A review for cell-based screening methods in drug discovery - PMC - NIH Source: National Institutes of Health URL: [Link]
-
Title: Therapeutically relevant cell-based assays for drug discovery - Nuvisan Source: Nuvisan URL: [Link]
-
Title: FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers Source: LinkedIn URL: [Link]
-
Title: Cell-Based Assays in High-Throughput Screening for Drug Discovery - Lifescience Global Source: Lifescience Global URL: [Link]
-
Title: Biology Cell-Based Assays - Charles River Laboratories Source: Charles River Laboratories URL: [Link]
-
Title: M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry - FDA Source: U.S. Food and Drug Administration URL: [Link]
-
Title: Plant-Based Indole Alkaloids: A Comprehensive Overview from a Pharmacological Perspective - PMC - NIH Source: National Institutes of Health URL: [Link]
-
Title: M10 Bioanalytical Method Validation and Study Sample Analysis November 2022 - FDA Source: U.S. Food and Drug Administration URL: [Link]
-
Title: FDA Adopts ICH Final Guidance On Bioanalytical Method Validation - Outsourced Pharma Source: Outsourced Pharma URL: [Link]
-
Title: Phytochemical and Pharmacological Intervention of Indole and their Derivatives: A Comprehensive Review - Natural Resources for Human Health Source: Natural Resources for Human Health URL: [Link]
-
Title: Plant-Derived Alkaloids In Pharmaceutical Development: Mechanisms And Applications Source: LinkedIn URL: [Link]
-
Title: Indole as a Therapeutic Drug Attracting Attention in Medicinal Chemistry - PURKH Source: PURKH URL: [Link]
-
Title: Overview of A) indole alkaloids and therapeutic agents, B) the diverse... - ResearchGate Source: ResearchGate URL: [Link]
-
Title: New Insights Into Gut-Bacteria-Derived Indole and Its Derivatives in Intestinal and Liver Diseases - PMC - NIH Source: National Institutes of Health URL: [Link]
-
Title: PK Assay Services for Accurate Pharmacokinetic Analysis - BioAgilytix Labs Source: BioAgilytix URL: [Link]
-
Title: Analysis for indole compounds in urine by high-performance liquid chromatography with fluorometric detection - PubMed Source: PubMed URL: [Link]
-
Title: Bioanalytical Services for Small Molecule Drug Development - Avance Biosciences Source: Avance Biosciences URL: [Link]
-
Title: Indole - Wikipedia Source: Wikipedia URL: [Link]
-
Title: Analysis for indole compounds in urine by high-performance liquid chromatography with fluorometric detection. | Clinical Chemistry | Oxford Academic Source: Oxford Academic URL: [Link]
-
Title: Indole-containing pharmaceuticals: targets, pharmacological activities, and SAR studies - PMC - PubMed Central Source: National Institutes of Health URL: [Link]
-
Title: Dual Role of Indoles Derived From Intestinal Microbiota on Human Health - PMC Source: National Institutes of Health URL: [Link]
-
Title: Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights - PMC - NIH Source: National Institutes of Health URL: [Link]
-
Title: Selective inhibition of carboxylesterases by isatins, indole-2,3-diones - PubMed - NIH Source: National Institutes of Health URL: [Link]
-
Title: The Evolution of Pharmacokinetics for Small Molecules in Bioanalysis - Agilex Biolabs Source: Agilex Biolabs URL: [Link]
-
Title: Schematic diagram of indoles signal pathway. Indole, Skatole, IA,... - ResearchGate Source: ResearchGate URL: [Link]
Sources
- 1. Indole: Chemical Properties, Synthesis, Applications, and Analysis - Creative Proteomics [creative-proteomics.com]
- 2. Indole-containing pharmaceuticals: targets, pharmacological activities, and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Plant-Based Indole Alkaloids: A Comprehensive Overview from a Pharmacological Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. purkh.com [purkh.com]
- 5. Indole - Wikipedia [en.wikipedia.org]
- 6. Phytochemical and Pharmacological Intervention of Indole and their Derivatives: A Comprehensive Review [nrfhh.com]
- 7. researchgate.net [researchgate.net]
- 8. Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Analysis for indole compounds in urine by high-performance liquid chromatography with fluorometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. Selective inhibition of carboxylesterases by isatins, indole-2,3-diones - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 14. lifescienceglobal.com [lifescienceglobal.com]
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- 16. 细胞测定 [sigmaaldrich.com]
- 17. Dual Role of Indoles Derived From Intestinal Microbiota on Human Health - PMC [pmc.ncbi.nlm.nih.gov]
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- 24. fda.gov [fda.gov]
- 25. FDA Adopts ICH Final Guidance On Bioanalytical Method Validation [outsourcedpharma.com]
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- 27. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(3-formyl-1H-indol-1-yl)-N-phenylacetamide
Prepared by the Senior Application Scientist Team
This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(3-formyl-1H-indol-1-yl)-N-phenylacetamide. Our goal is to provide in-depth technical support, moving beyond procedural steps to explain the underlying chemical principles that govern reaction outcomes. This document offers troubleshooting strategies and optimized protocols to help you consistently achieve higher yields and purity.
Section 1: Synthesis Overview & Reaction Mechanism
The synthesis of this compound is typically achieved through a two-step process. First, the indole nitrogen is alkylated with 2-chloro-N-phenylacetamide. Second, a formyl group is introduced at the C-3 position of the indole ring, a position highly activated towards electrophilic substitution. The most reliable and widely used method for this formylation is the Vilsmeier-Haack reaction.[1][2][3]
Overall Reaction Pathway
The synthetic route involves the N-alkylation of indole followed by electrophilic formylation.
Caption: Two-step synthesis of the target compound.
Mechanistic Considerations
-
Step 1: N-Alkylation: The indole nitrogen possesses a lone pair of electrons, but it is also part of the aromatic system. A strong base, such as sodium hydride (NaH), is required to deprotonate the N-H bond, forming the highly nucleophilic indolide anion. This anion then readily attacks the electrophilic carbon of 2-chloro-N-phenylacetamide in an SN2 reaction to form the N-alkylated intermediate. The choice of a polar aprotic solvent like DMF is crucial for solvating the cation and facilitating this reaction.
-
Step 2: Vilsmeier-Haack Formylation: This reaction introduces the formyl (-CHO) group. Phosphorus oxychloride (POCl₃) reacts with N,N-dimethylformamide (DMF) to form the electrophilic Vilsmeier reagent, a chloroiminium ion.[4] The electron-rich indole ring of the intermediate attacks this electrophile, preferentially at the C-3 position. Subsequent hydrolysis during aqueous workup converts the resulting iminium salt intermediate into the final aldehyde product.[3][4]
Section 2: Frequently Asked Questions (FAQs)
Q1: Which step is more critical for overall yield? Both steps are critical, but the Vilsmeier-Haack formylation often presents more challenges. The N-alkylation is a relatively standard SN2 reaction, whereas the formylation involves a moisture-sensitive reagent and a workup procedure that must be carefully controlled to prevent product degradation and ensure complete hydrolysis.
Q2: Can the order of reactions be reversed? (i.e., formylate indole first, then alkylate) Yes, this is a viable alternative route. One could start with indole-3-carbaldehyde and perform the N-alkylation. The primary advantage is that indole-3-carbaldehyde is commercially available. However, the electron-withdrawing nature of the formyl group deactivates the indole ring, making the N-H proton less acidic. Consequently, the N-alkylation step may require stronger basic conditions or higher temperatures, which could lead to side reactions.
Q3: My Vilsmeier-Haack reaction turns black and tarry. What's happening? This is a common sign of degradation. The Vilsmeier reagent and the reaction intermediates can be sensitive to high temperatures.[5] It is crucial to control the temperature during the formation of the Vilsmeier reagent (typically at 0 °C) and during the addition of your indole substrate.[4] Overheating can lead to polymerization and decomposition, especially with electron-rich substrates like indoles.[6]
Q4: How do I effectively monitor the reaction progress? Thin Layer Chromatography (TLC) is the most effective method for monitoring both steps.[4][7] Use a suitable solvent system (e.g., Ethyl Acetate/Hexane mixtures) to achieve good separation between the starting material, intermediate, and product spots. Visualizing the plates under UV light (254 nm) is essential. For the Vilsmeier-Haack step, it's critical to quench a small aliquot of the reaction mixture in a basic aqueous solution (like saturated sodium bicarbonate) and extract with an organic solvent before spotting on the TLC plate to analyze the hydrolyzed product.
Section 3: Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format.
Troubleshooting Workflow Diagram
Caption: A decision-making workflow for troubleshooting low yield.
Detailed Troubleshooting Q&A
| Issue | Potential Cause(s) | Suggested Solutions & Explanations |
| Low or No Yield in N-Alkylation Step | 1. Ineffective Deprotonation: The base used (e.g., K₂CO₃) was not strong enough, or the NaH was old/deactivated. 2. Moisture Contamination: Water will quench the NaH and the indolide anion. 3. Poor Quality Reactants: The 2-chloro-N-phenylacetamide may have hydrolyzed over time. | 1. Use Fresh Sodium Hydride (NaH): NaH is a powerful, non-nucleophilic base ideal for deprotonating indole. Use a fresh bottle or wash the NaH with dry hexane to remove the mineral oil coating. 2. Ensure Anhydrous Conditions: Use flame-dried glassware, anhydrous DMF, and conduct the reaction under an inert atmosphere (Nitrogen or Argon).[7] 3. Verify Reagent Purity: Check the purity of 2-chloro-N-phenylacetamide via melting point or NMR before use. |
| Incomplete Vilsmeier-Haack Formylation (Starting material remains) | 1. Insufficient Vilsmeier Reagent: The molar ratio of the reagent to the substrate was too low. 2. Deactivated Reagent: The Vilsmeier reagent is sensitive to moisture and can decompose if conditions are not anhydrous. 3. Short Reaction Time: The reaction may not have proceeded to completion. | 1. Increase Reagent Equivalents: Use 1.5 to 3.0 equivalents of both POCl₃ and DMF relative to your indole substrate.[4] 2. Strict Anhydrous Technique: Add POCl₃ dropwise to anhydrous DMF at 0 °C under an inert atmosphere.[4] 3. Extend Reaction Time: Monitor the reaction closely with TLC. Allow it to stir for a longer duration at room temperature or slightly elevated temperatures (e.g., 40-60 °C) if the reaction is sluggish.[4] |
| Formation of a Dark Precipitate During Vilsmeier Reagent Preparation | 1. High Concentration: The concentrations of POCl₃ and DMF are too high, causing the chloroiminium salt to precipitate. 2. Inefficient Cooling: The exothermic reaction between POCl₃ and DMF caused localized heating and decomposition. | 1. Use a Co-solvent: Prepare the reagent in a mixture of DMF and an inert co-solvent like dichloromethane (DCM) to keep the reagent dissolved.[4] 2. Slow, Controlled Addition: Add the POCl₃ very slowly via a dropping funnel to a vigorously stirred DMF solution in an ice bath to effectively dissipate heat.[4] |
| Difficult Product Isolation / Oily Product | 1. Incomplete Hydrolysis: The iminium intermediate has not been fully hydrolyzed to the aldehyde, resulting in a water-soluble salt. 2. Incorrect pH during Workup: The product might be soluble or form an emulsion if the pH is not optimal during extraction. 3. Presence of DMF: Residual DMF from the reaction can be difficult to remove. | 1. Ensure Basic Hydrolysis: After the reaction is complete, pour the mixture over crushed ice and then carefully neutralize and basify with a solution like NaOH or Na₂CO₃ until the pH is > 8. Stir until the precipitate (product) forms and hydrolysis is complete. 2. Optimize Extraction: Extract thoroughly with a suitable solvent like Ethyl Acetate or DCM. If an emulsion forms, add brine to help break it. 3. Remove DMF: Wash the combined organic layers multiple times with water and then with brine to remove residual DMF. |
Section 4: Optimized Experimental Protocols
Safety Precaution: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. POCl₃ is highly corrosive and reacts violently with water. NaH is flammable and reacts with water to produce hydrogen gas.
Protocol 1: Synthesis of 2-(1H-indol-1-yl)-N-phenylacetamide (Intermediate)
-
Preparation: Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and nitrogen inlet. Wash the NaH three times with dry hexane to remove the oil, then carefully decant the hexane.
-
Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF) to the flask to create a slurry. Cool the mixture to 0 °C in an ice bath.
-
Indole Addition: Dissolve indole (1.0 eq.) in a minimal amount of anhydrous DMF and add it dropwise to the NaH slurry. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30-60 minutes until hydrogen evolution ceases.
-
Alkylation: Cool the resulting indolide solution back to 0 °C. Dissolve 2-chloro-N-phenylacetamide (1.1 eq.) in anhydrous DMF and add it dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours, or until TLC analysis indicates complete consumption of the indole.
-
Workup: Carefully quench the reaction by slowly adding it to a beaker of ice water. A precipitate should form. Stir for 30 minutes, then collect the solid product by vacuum filtration.
-
Purification: Wash the crude solid with cold water and then with a small amount of cold diethyl ether to remove non-polar impurities. If necessary, recrystallize the product from ethanol or purify by column chromatography (Silica gel, Ethyl Acetate/Hexane gradient).
Protocol 2: Vilsmeier-Haack Formylation to Yield this compound
-
Vilsmeier Reagent Preparation: In a separate flame-dried flask under a nitrogen atmosphere, add anhydrous DMF (3.0 eq.) and cool it to 0 °C. Add phosphorus oxychloride (POCl₃, 1.5 eq.) dropwise with vigorous stirring over 30 minutes, ensuring the internal temperature does not rise above 5 °C.[4] Stir the resulting pale-yellow solution at 0 °C for an additional 30 minutes.
-
Substrate Addition: Dissolve 2-(1H-indol-1-yl)-N-phenylacetamide (1.0 eq.) in a minimal amount of anhydrous DMF. Add this solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 2-4 hours. The reaction progress should be monitored by TLC (quenching a small aliquot in base before analysis). If the reaction is slow, it can be gently heated to 40-50 °C.
-
Hydrolysis: Once the starting material is consumed, pour the reaction mixture slowly onto a large amount of crushed ice with vigorous stirring.
-
Basification: Carefully add a 5M NaOH solution portion-wise until the mixture is strongly basic (pH 9-10). Stir the mixture for 1-2 hours until a precipitate forms.
-
Isolation: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with water until the filtrate is neutral.
-
Purification: Dry the crude product in a vacuum oven. Recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate) is often sufficient to yield the pure this compound.
Section 5: Data Summary Table
Optimization of Vilsmeier-Haack Reaction Parameters
| Parameter | Standard Condition | Optimization Strategy for Low Yield | Rationale |
| Equivalents of POCl₃ | 1.5 eq. | Increase to 2.0 - 2.5 eq. | Ensures complete formation of the Vilsmeier reagent and drives the reaction to completion, especially if any moisture is present.[4] |
| Reaction Temperature | 0 °C to Room Temp | Gently heat to 40-60 °C after initial stirring. | Increases the reaction rate for less reactive substrates, but must be done carefully to avoid degradation.[4] |
| Reaction Time | 2-4 hours | Increase to 6-12 hours or overnight. | Some electrophilic aromatic substitutions can be slow; allowing more time can significantly increase conversion. |
| Workup pH | ~8-9 | Increase to >10 | Ensures complete hydrolysis of the iminium intermediate to the aldehyde and complete precipitation of the product from the aqueous solution. |
References
- Benchchem. (n.d.). Troubleshooting common issues in N-(2-Aminophenyl)-2-phenylacetamide synthesis.
- Benchchem. (n.d.). Optimization of Vilsmeier-Haack reaction parameters.
- Benchchem. (n.d.). Technical Support Center: Troubleshooting Guide for the Synthesis of Indole Derivatives.
- MDPI. (n.d.). Novel N-Substituted 2-(2-(Adamantan-1-yl)-1H-Indol-3-yl)-2-Oxoacetamide Derivatives: Synthesis and Biological Evaluation.
- Royal Society of Chemistry. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances.
- ResearchGate. (n.d.). Reaction mechanism of formyl indole (FIC) formation via Vilsmeier–Haach formylation reaction.
- ChemRxiv. (2024). Synthesis of 3-formyl-6-azaindoles via Vilsmeier-Haack formylation of 3-amino-4-methyl pyridines.
- National Institutes of Health (NIH). (2019). New N-phenylacetamide-incorporated 1,2,3-triazoles: [Et3NH][OAc]-mediated efficient synthesis and biological evaluation.
- Benchchem. (n.d.). Common side reactions in indole-pyrrole synthesis.
- Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction.
- Benchchem. (n.d.). Technical Support Center: Troubleshooting Indole Alkaloid Synthesis.
Sources
- 1. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04309F [pubs.rsc.org]
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- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimizing N-Alkylation of Indoles
Welcome to the Technical Support Center for the N-Alkylation of Indoles. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing reaction conditions and troubleshooting common issues encountered in this pivotal transformation. The indole scaffold is a privileged structure in numerous natural products and pharmaceuticals, making its selective functionalization a critical task in synthetic chemistry[1][2]. However, the N-alkylation of indoles is often plagued by challenges such as low conversion, competing side reactions, and regioselectivity issues[1][3]. This guide provides in-depth, field-proven insights to help you navigate these complexities.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems that may arise during the N-alkylation of indoles. Each issue is presented in a question-and-answer format, detailing the underlying causes and providing actionable solutions.
Issue 1: Low to No Conversion of the Starting Indole
Question: My N-alkylation reaction shows little to no consumption of the starting indole after the expected reaction time. What are the likely causes, and how can I improve the conversion rate?
Answer: Low conversion is a frequent problem that typically points to issues with reagent activity or suboptimal reaction conditions. The core of the issue often lies in the inefficient generation of the nucleophilic indolate anion.
Causality & Solutions:
-
Insufficient Basicity: The indole N-H proton is weakly acidic (pKa ≈ 17 in DMSO), requiring a sufficiently strong base for complete deprotonation[4]. If the base is too weak, the equilibrium will favor the starting indole, leading to a low concentration of the reactive indolate anion.
-
Solution: Switch to a stronger base. Sodium hydride (NaH) is a classic and highly effective choice for generating the indolate anion quantitatively[3][4][5]. Other strong bases such as potassium hydride (KH), potassium hydroxide (KOH), and cesium carbonate (Cs₂CO₃) can also be effective, depending on the specific substrate and solvent system[4].
-
-
Poor Reagent or Solvent Purity: Strong bases like NaH are extremely sensitive to protic impurities, especially water. Any moisture in the reagents or solvent will quench the base, preventing deprotonation of the indole[4].
-
Solution: Ensure all reagents are of high purity and use anhydrous solvents. It is critical to conduct the reaction under a dry, inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from interfering[4].
-
-
Poor Solubility: If the indole, base, or alkylating agent has poor solubility in the chosen solvent, the reaction will be slow or may not proceed at all due to the heterogeneous nature of the mixture[4].
-
Low Reaction Temperature: The reaction may lack sufficient thermal energy to overcome the activation barrier.
Issue 2: Preferential C3-Alkylation over N-Alkylation
Question: My primary product is the C3-alkylated indole, not the desired N-alkylated isomer. How can I improve the N-selectivity?
Answer: This is a classic regioselectivity challenge in indole chemistry. The indole nucleus has two primary nucleophilic sites: the N1-position and the C3-position. The C3 position is often kinetically more nucleophilic, especially in the neutral indole, leading to competitive C-alkylation[3][7]. The key to favoring N-alkylation is to generate the indolate anion, which is a much more powerful N-nucleophile.
Causality & Solutions:
-
Incomplete Deprotonation: If the indole is not fully deprotonated, the remaining neutral indole will react preferentially at the C3 position[3].
-
Solution: Use a strong base like NaH or KH in a stoichiometric amount to ensure complete conversion to the indolate anion before adding the alkylating agent.
-
-
Solvent Effects: The choice of solvent plays a crucial role in directing regioselectivity.
-
Solution: Employ polar aprotic solvents (DMF, DMSO). These solvents effectively solvate the cation of the indolate salt, leaving a "naked" and highly nucleophilic anion that preferentially attacks via the nitrogen atom[3]. In contrast, less polar solvents may lead to aggregates where the C3 position is more accessible.
-
-
Counter-ion Effects: The cation from the base can influence the reaction's regioselectivity by coordinating with the indolate anion.
-
Solution: Experiment with different bases to change the counter-ion (e.g., NaH, KH, Cs₂CO₃). The larger and "softer" cesium cation (from Cs₂CO₃) often promotes N-alkylation more effectively than smaller cations like sodium.
-
-
Thermodynamic vs. Kinetic Control: C3-alkylation is often the kinetically favored pathway, while N-alkylation is typically the thermodynamically more stable outcome.
Experimental Workflow for Optimizing N- vs. C3-Selectivity
Caption: A stepwise workflow for troubleshooting poor regioselectivity in indole alkylation.
Issue 3: Formation of Di-alkylated Byproducts
Question: I am observing significant amounts of a di-alkylated product in my reaction mixture. How can this be minimized?
Answer: Di-alkylation, where both the nitrogen and a carbon atom (usually C3) are alkylated, can occur with highly reactive alkylating agents or under forcing conditions[4].
Causality & Solutions:
-
Excess Alkylating Agent: Using a large excess of the alkylating agent can drive the reaction towards multiple alkylations.
-
Solution: Carefully control the stoichiometry. Use a stoichiometric amount or only a slight excess (e.g., 1.05–1.2 equivalents) of the alkylating agent[4].
-
-
High Reactivity/Concentration: If the alkylating agent is added all at once, localized high concentrations can promote side reactions.
-
Solution: Add the alkylating agent slowly and dropwise to the solution of the indolate anion. This maintains a low concentration of the electrophile and favors the mono-alkylation product.
-
Frequently Asked Questions (FAQs)
This section provides answers to common conceptual questions regarding the N-alkylation of indoles.
Q1: How do I select the most appropriate base for my N-alkylation reaction?
The choice of base is critical and depends on the indole's electronic properties and the presence of other functional groups. A stronger base is generally better for achieving complete deprotonation and high N-selectivity.
| Base | Common Solvents | Key Characteristics & Use Cases |
| Sodium Hydride (NaH) | DMF, THF, Dioxane | Workhorse base. Highly effective for complete deprotonation. Pyrophoric; requires careful handling under an inert atmosphere. Ideal for simple indoles.[3][4] |
| Potassium Hydride (KH) | THF, DMF | More reactive than NaH. Useful for sterically hindered or electronically deactivated indoles. Also pyrophoric. |
| Potassium Hydroxide (KOH) | DMSO, DMF | Strong, but less hazardous than hydrides. Often used in phase-transfer catalysis (PTC) conditions. Can introduce water, so use with caution.[4] |
| Cesium Carbonate (Cs₂CO₃) | DMF, Acetonitrile | Milder, non-pyrophoric base. Excellent for substrates with base-sensitive functional groups. The large Cs⁺ ion often enhances N-selectivity.[4] |
| Potassium Carbonate (K₂CO₃) | Acetone, DMF | Mild base. Generally used for more activated indoles (e.g., those with electron-withdrawing groups) or with highly reactive alkylating agents.[8][9] |
Q2: What is the role of the solvent, and how do I choose the best one?
The solvent's primary roles are to dissolve the reactants and to influence the reactivity and selectivity of the indolate anion. Polar aprotic solvents are almost always the preferred choice.
| Solvent | Dielectric Constant (ε) | Key Properties & Impact on Reaction |
| DMF | 37 | Excellent choice. Superior at dissolving indolate salts, promoting a "naked" anion that is highly N-nucleophilic. Often leads to high N/C selectivity.[3][6] |
| DMSO | 47 | Highly polar. Similar benefits to DMF. Its high boiling point is useful for reactions requiring high temperatures. Can be difficult to remove. |
| THF | 7.6 | Good general-purpose solvent. Less polar than DMF/DMSO. Solubility of the indolate salt can be an issue, sometimes leading to lower N-selectivity.[6] |
| Acetonitrile | 37.5 | Often used with milder bases like carbonates. Good for PTC conditions. |
| Dichloromethane (CH₂Cl₂) | 9.1 | Generally a poor choice for classic strong base conditions due to low polarity. May be used in specific catalytic systems.[10] |
Q3: When should I consider using a protecting group on the indole nitrogen?
Using a protecting group is a strategic choice to circumvent common issues. You should consider this approach under the following circumstances:
-
To Force C3-Functionalization: If your goal is to functionalize the C3-position, protecting the N1-site is the most effective way to block N-alkylation completely[11].
-
In the Presence of Base-Sensitive Groups: If your indole or alkylating agent contains functional groups that are unstable to strong bases (e.g., esters, pivaloyl groups[12]), a protecting group strategy allows you to perform the desired transformation under different conditions and then deprotect the nitrogen later.
-
To Improve Solubility or Stability: Some protecting groups can alter the physical properties of the indole, making it more soluble or stable for subsequent reaction steps.
Common N-protecting groups for indoles include tosyl (Ts), benzenesulfonyl, tert-butyloxycarbonyl (Boc), and [2-(trimethylsilyl)ethoxy]methyl (SEM)[12][13][14]. The choice depends on the stability of the group to your planned reaction conditions and the ease of its eventual removal.
General N-Alkylation Mechanism
Caption: The two-step mechanism for classical indole N-alkylation.
Standard Protocol: N-Alkylation of 2-Methylindole with Benzyl Bromide
This protocol is a representative example and should be adapted based on the specific reactivity of your substrates.
Materials:
-
2-Methylindole
-
Sodium Hydride (NaH, 60% dispersion in mineral oil)
-
Benzyl Bromide
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add sodium hydride (1.2 equivalents). Wash the NaH with anhydrous hexanes (3x) to remove the mineral oil, decanting the hexanes carefully via cannula.
-
Deprotonation: Place the flask under a positive pressure of nitrogen and add anhydrous DMF. Cool the suspension to 0 °C in an ice bath. Add a solution of 2-methylindole (1.0 equivalent) in a minimum amount of anhydrous DMF dropwise over 15 minutes.
-
Anion Formation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. Hydrogen gas evolution should be observed. The formation of the sodium salt of the indole may result in a thicker suspension.
-
Alkylation: Cool the mixture back to 0 °C. Add benzyl bromide (1.1 equivalents) dropwise via syringe. After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.
-
Workup: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl at 0 °C. Transfer the mixture to a separatory funnel and dilute with ethyl acetate and water.
-
Extraction: Separate the layers. Extract the aqueous layer with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.
References
-
Allen, J. R., Bahamonde, A., Furukawa, Y., & Sigman, M. S. (2019). Enantioselective N–alkylation of Indoles via an Intermolecular Aza-Wacker-Type Reaction. eScholarship, University of California. [Link][15]
- Cacchi, S., & Fabrizi, G. (2005). Synthesis and Functionalization of Indoles Through Palladium-catalyzed Reactions. Chemical Reviews, 105(7), 2873-2920.
-
Kozieł, M., & Albrecht, Ł. (2020). Enantioselective Catalytic Synthesis of N-alkylated Indoles. Symmetry, 12(7), 1184. [Link][16][17]
-
Chen, C. Y., & Hartwig, J. F. (2007). Ligand-Controlled Regiodivergent CuH-Catalyzed Enantioselective Alkylation of Indole Derivatives. Journal of the American Chemical Society, 129(40), 12200-12201. [Link][7]
-
Parr, B. T., & Pescitelli, G. (2019). A New Protecting-Group Strategy for Indoles. ResearchGate. [Link][13]
-
Tan, J., Fang, D., & Hu, Y. L. (2017). Effect of solvent on the alkylation. ResearchGate. [Link][10]
-
Kumar Guin, A., Pal, S., Chakraborty, S., & Paul, N. D. (2023). Scope of the N‐alkylation of indolines with alcohols. ResearchGate. [Link][18]
-
Smith, A. M. R., et al. (2020). One-pot, three-component Fischer indolisation–N-alkylation for rapid synthesis of 1,2,3-trisubstituted indoles. RSC Publishing. [Link][6]
-
D'Hondt, S., et al. (2019). Selective Iron Catalyzed Synthesis of N‐Alkylated Indolines and Indoles. PMC - NIH. [Link][19]
-
Organic Chemistry Explained. (2019). in the chemical literature: N-alkylation of an indole. YouTube. [Link][5]
-
Ling, L., et al. (2017). Copper-catalyzed N-alkylation of indoles by N-tosylhydrazones. RSC Publishing. [Link][20][21]
-
Al-Awar, R. S., et al. (2003). Deprotection of N-Pivaloylindoles, Carbazoles and beta-Carbolines with a Lithium Base. Molecules, 8(12), 909-915. [Link][12]
-
Maji, M., et al. (2022). Regio-Selective C3- and N-Alkylation of Indolines in Water under Air Using Alcohols. Organic Chemistry Portal. [Link][22]
-
Muchowski, J. M., & Solas, D. R. (1983). Protecting groups for the pyrrole and indole nitrogen atom. The [2-(trimethylsilyl)ethoxy]methyl moiety. Lithiation of 1-[[2-(trimethylsilyl)ethoxy]methyl]pyrrole. The Journal of Organic Chemistry, 48(18), 3122-3124. [Link][14]
-
Movassaghi, M., & Hunt, D. K. (2008). A Metal-Free Reductive N-Alkylation of Indoles with Aldehydes. Organic Letters, 10(20), 4581-4584. [Link][2]
-
Reddy, T. J., et al. (2006). An Improved Process for the N-Alkylation of Indoles Using Chiral N-Protected 2-Methylaziridines. ResearchGate. [Link][8]
-
Vasudevan, A. (2006). N-alkylation of indole derivatives. Google Patents. [23]
-
Organic Chemistry Portal. (2019). Synthesis of substituted N-heterocycles by N-alkylation. Organic Chemistry Portal. [Link][24]
-
Reddit user discussion. (2021). Difficulties with N-Alkylations using alkyl bromides. Reddit. [Link][9]
-
De Silva, S. O., & Snieckus, V. (1978). Indole N-alkylation of tryptamines via dianion and phthalimido intermediates. New potential indolealkylamine haptens. Canadian Journal of Chemistry, 56(12), 1621-1627. [Link][25]
Sources
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- 7. CuH-Catalyzed Enantioselective Alkylation of Indole Derivatives with Ligand-Controlled Regiodivergence - PMC [pmc.ncbi.nlm.nih.gov]
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- 21. Copper-catalyzed N-alkylation of indoles by N-tosylhydrazones - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 22. Regio-Selective C3- and N-Alkylation of Indolines in Water under Air Using Alcohols [organic-chemistry.org]
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- 24. Synthesis of substituted N-heterocycles by N-alkylation [organic-chemistry.org]
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Indole Synthesis Reactions: A Technical Support Troubleshooting Guide
Welcome to the Technical Support Center for Indole Synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common challenges in two of the most powerful and widely utilized indole synthesis methodologies: the classic Fischer Indole Synthesis and modern Palladium-Catalyzed Indole Syntheses.
Part 1: The Fischer Indole Synthesis - Troubleshooting the Classic
The Fischer indole synthesis, first reported in 1883, remains a cornerstone of heterocyclic chemistry due to its robustness and versatility.[1][2] It involves the acid-catalyzed cyclization of an arylhydrazine with an aldehyde or ketone.[2][3][4] However, its success is highly sensitive to substrate electronics, steric hindrance, and reaction conditions.[3][5]
Frequently Asked Questions (FAQs)
Q1: My Fischer indole synthesis is failing or giving very low yields. What are the most common culprits?
Several factors can lead to the failure or low yield of a Fischer indole synthesis.[3] The primary suspects are often related to the stability of intermediates, the choice of acid catalyst, and the purity of the starting materials.[3][6]
-
Substituent Effects: Electron-donating groups on the arylhydrazine can weaken the N-N bond, promoting a competing N-N bond cleavage pathway over the desired cyclization.[3][7][8] This is a known challenge, particularly in the synthesis of 3-aminoindoles.[7][8] Conversely, strong electron-withdrawing groups can hinder the reaction and may require harsher conditions.[6]
-
Inappropriate Acid Catalyst: The choice and concentration of the acid catalyst are critical and often require empirical optimization.[3][9] Both Brønsted acids (e.g., HCl, H₂SO₄, PPA) and Lewis acids (e.g., ZnCl₂, BF₃·OEt₂) are used, and their effectiveness can be highly substrate-dependent.[5][6][9]
-
Purity of Starting Materials: Impurities in the arylhydrazine or carbonyl compounds can lead to a host of unwanted side reactions.[3] Phenylhydrazines, in particular, can degrade upon storage. Using freshly purified or distilled starting materials is crucial.[6]
-
Steric Hindrance: Bulky substituents on either the arylhydrazine or the carbonyl partner can sterically impede the key[5][5]-sigmatropic rearrangement step.[6]
Q2: I'm observing multiple spots on my TLC plate. What are the likely side products?
The formation of multiple products is a common issue.[10] Besides unreacted starting materials, you may be forming:
-
Regioisomers: When using an unsymmetrical ketone, two different indole regioisomers can be formed.[1] The regioselectivity is influenced by the acidity of the medium and steric factors.[1]
-
Products of N-N Bond Cleavage: As mentioned, this is a major competing pathway, especially with electron-rich systems, leading to byproducts like aniline derivatives.[3][7]
-
Aldol Condensation Products: The acidic conditions can promote self-condensation of the aldehyde or ketone starting material.[1][5]
-
Friedel-Crafts Type Products: The strong acid catalyst can sometimes lead to unwanted reactions with other aromatic rings in the molecule.[1][5]
Q3: Can I synthesize the parent, unsubstituted indole using the Fischer method?
Direct synthesis of the parent indole from phenylhydrazine and acetaldehyde is notoriously difficult and often fails.[1][3][5] A widely used and more reliable alternative is to use pyruvic acid as the carbonyl partner, which forms indole-2-carboxylic acid, followed by a straightforward decarboxylation step to yield the parent indole.[3][4]
Troubleshooting Workflow: Fischer Indole Synthesis
When a Fischer indole synthesis performs poorly, a systematic approach is required to diagnose the issue.
Caption: A logical workflow for troubleshooting common Fischer indole synthesis failures.
Quantitative Data Summary: Acid Catalyst Optimization
The choice of acid is paramount and often substrate-dependent. Below is a table summarizing common choices and typical conditions.
| Acid Catalyst | Type | Typical Concentration | Notes |
| Zinc Chloride (ZnCl₂) | Lewis Acid | 0.5 - 2.0 eq | A classic and often effective choice, but can be harsh. |
| Boron Trifluoride (BF₃·OEt₂) | Lewis Acid | 0.5 - 2.0 eq | Generally effective; can be used in various solvents.[6] |
| Polyphosphoric Acid (PPA) | Brønsted Acid | Solvent/Reagent | Often highly effective for driving cyclization, acts as both catalyst and solvent.[6] |
| Sulfuric Acid (H₂SO₄) | Brønsted Acid | 5-20% in solvent | Strong protonic acid, can cause charring if not controlled. |
| Acetic Acid (AcOH) | Brønsted Acid | Solvent | Milder option, can serve as both catalyst and solvent, useful for preventing side reactions.[6] |
| p-Toluenesulfonic Acid (p-TsOH) | Brønsted Acid | Catalytic (5-10 mol%) | Solid, easy to handle, often used in refluxing toluene with Dean-Stark trap. |
Part 2: Palladium-Catalyzed Indole Syntheses - Troubleshooting Modern Methods
Palladium-catalyzed reactions, such as the Heck, Buchwald-Hartwig, and Larock syntheses, offer powerful and often milder alternatives for constructing the indole core, particularly from precursors like o-haloanilines.[11][12][13] These methods provide access to substitution patterns that can be challenging to achieve via the Fischer synthesis.[11][12] However, they come with their own set of troubleshooting challenges, primarily related to catalyst activity, ligand choice, and reagent sensitivity.
Frequently Asked Questions (FAQs)
Q1: My Pd-catalyzed indole synthesis (e.g., intramolecular Heck, Buchwald-Hartwig) is not working. What should I check first?
The failure of a Pd-catalyzed cross-coupling reaction is often traced back to the deactivation of the catalyst or suboptimal reaction parameters.
-
Catalyst Poisoning: The Pd(0) active species is sensitive to poisoning. Elemental sulfur, for instance, can be an unexpected poison in starting materials.[14] Strongly coordinating functional groups within your substrate, such as pyridines or thiazoles, can also bind to the palladium center and inhibit catalysis.[15]
-
Reagent Quality: Ensure all reagents are of the highest purity. The base (e.g., NaOtBu, K₂CO₃, Cs₂CO₃) must be anhydrous. Solvents must be thoroughly degassed to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst.
-
Ligand Choice: The ligand is not just a spectator; it is critical for stabilizing the catalyst and facilitating the catalytic cycle. The choice of phosphine ligand (e.g., PPh₃, XPhos, SPhos, DavePhos) can dramatically affect reaction outcomes. For challenging substrates like aryl chlorides or amides, specialized, bulky electron-rich ligands are often required.[16]
-
Insolubility: Poor solubility of the starting materials or the base can severely hinder the reaction rate.[17] The choice of solvent (e.g., toluene, dioxane, DMF) is therefore critical.[18][19]
Q2: I'm attempting a Buchwald-Hartwig amination to form an N-aryl indole, but the reaction is sluggish. How can I improve it?
The Buchwald-Hartwig amination is notoriously sensitive to reaction conditions.[20]
-
Halide Reactivity: The reactivity of the aryl halide coupling partner follows the order I > Br > OTf >> Cl.[21] Aryl chlorides are particularly challenging and often require more active catalysts with specialized ligands (e.g., biarylphosphines).[21][22]
-
Base Selection: Strong, non-nucleophilic bases are typically required. Sodium tert-butoxide (NaOtBu) is common, but others like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) can be effective and may be necessary for base-sensitive substrates.[17]
-
Solvent Effects: The solvent can influence the formation of the active catalyst and the overall reaction rate.[19] While toluene and dioxane are common, sometimes polar aprotic solvents like DMF or NMP are needed, especially for less reactive aryl chlorides.[13]
Q3: My intramolecular Heck reaction to form an indole is giving low yields. What factors control its success?
The success of a Heck cyclization depends heavily on regioselectivity and the efficiency of the catalytic turnover.
-
Regioselectivity: In oxidative Heck reactions, the regioselectivity of C-H activation (e.g., at the C2 vs. C3 position of the indole) can be controlled by the choice of ligand.[23]
-
β-Hydride Elimination: Unwanted β-hydride elimination pathways can compete with the desired cyclization. The choice of N-protecting group on the indole nitrogen can be crucial to electronically disfavor these side reactions.[24]
-
Additives: The addition of salts (e.g., LiCl, Bu₄NBr) can have a profound effect, sometimes preventing catalyst decomposition or unproductive side reactions.[13][25]
Troubleshooting Decision Tree: Palladium-Catalyzed Reactions
A logical decision tree for diagnosing issues in Pd-catalyzed indole syntheses.
Caption: A decision tree for systematically troubleshooting Pd-catalyzed indole syntheses.
Protocol: Standard Degassing of Reaction Solvents
Ensuring an oxygen-free environment is critical for the survival of the Pd(0) catalyst.
Method: Freeze-Pump-Thaw
-
Setup: Place the solvent in a robust flask (e.g., a Schlenk flask) with a stir bar, ensuring the flask is no more than half full. The flask must have a sidearm with a high-vacuum stopcock.
-
Freeze: Cool the flask in a liquid nitrogen bath until the solvent is completely frozen solid.
-
Pump: With the solvent frozen, open the stopcock to a high-vacuum line and evacuate the headspace for 5-10 minutes.
-
Thaw: Close the stopcock to the vacuum line and remove the flask from the liquid nitrogen bath. Allow the solvent to thaw completely. You will often see bubbles of dissolved gas being released.
-
Repeat: Repeat this entire cycle (Freeze-Pump-Thaw) at least three times to ensure all dissolved oxygen is removed.
-
Backfill: After the final thaw, backfill the flask with an inert gas (Argon or Nitrogen). The solvent is now ready for use.
References
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Technical Support Center: Enhancing Regioselectivity in Indole N-Alkylation
Welcome to the Technical Support Center for Indole N-Alkylation. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of achieving regioselective N-alkylation of the indole nucleus. Here, we address common experimental challenges through a series of troubleshooting guides and frequently asked questions, grounded in established chemical principles and field-proven insights.
Troubleshooting Guide & FAQs
This section is structured to directly address specific issues you may encounter during your experiments, providing both explanations and actionable solutions.
Issue 1: Poor Regioselectivity - Significant C3-Alkylation Observed
Question: My reaction is producing a substantial amount of the C3-alkylated isomer alongside my desired N-alkylated product. How can I improve N-selectivity?
Answer: This is the most common challenge in indole alkylation. The indole ring possesses two primary nucleophilic sites: the N1-H nitrogen and the C3 position. The C3 position is inherently electron-rich and often more nucleophilic than the neutral nitrogen atom, leading to competitive C-alkylation, especially under neutral or weakly basic conditions.[1] Achieving high N-selectivity requires carefully chosen conditions that favor the formation and reaction of the indolide anion.
Here’s a breakdown of the key factors and how to manipulate them:
1. Choice of Base and Solvent (The Classic Approach): The most critical factor is the complete deprotonation of the indole N-H. The resulting indolide anion is significantly more nucleophilic at the nitrogen atom.
-
Explanation: The indole N-H has a pKa of approximately 17 (in DMSO), requiring a sufficiently strong base for complete deprotonation.[2] Incomplete deprotonation leaves neutral indole in the reaction mixture, which can react at the C3 position.[1][3]
-
Solution: Employ a strong base like Sodium Hydride (NaH) in a polar aproc solvent such as N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF).[1][2][4] This combination effectively generates the indolide anion, which preferentially undergoes N-alkylation.
-
Pro-Tip: The solvent can dramatically influence selectivity. DMF is often superior to THF as it better solvates the sodium indolide salt, preventing precipitation and ensuring it remains in solution to react, thus favoring N-alkylation.[3]
2. Reaction Temperature: Temperature can be a deciding factor between the kinetic and thermodynamic products.
-
Explanation: C3-alkylation is often the kinetically favored pathway (reacts faster at lower temperatures), while N-alkylation is typically the thermodynamically more stable product.
-
Solution: Increasing the reaction temperature can favor the formation of the more stable N-alkylated product.[1][3] If you are observing significant C3-alkylation at room temperature, consider heating the reaction.
3. Phase-Transfer Catalysis (PTC): PTC is an excellent method for achieving high yields of N-alkylated indoles, often under milder conditions.
-
Explanation: A phase-transfer catalyst (e.g., a quaternary ammonium salt like tetrabutylammonium hydrogen sulfate) facilitates the transfer of the indolide anion from an aqueous basic phase to an organic phase containing the alkylating agent.[5] This process promotes N-alkylation.
-
Solution: Conduct the reaction in a two-phase system, such as 50% aqueous NaOH and a non-polar organic solvent like benzene or toluene, with a catalytic amount of a phase-transfer agent.[5] This method works well with various alkylating agents, including sulfates and halides, providing high yields (78-98%).[5]
4. Catalyst-Controlled Regioselectivity: Modern synthetic methods offer catalyst systems that can direct the alkylation to either the N or C3 position with high selectivity.
-
Explanation: The choice of metal catalyst and ligand can create a specific steric and electronic environment that dictates the site of alkylation.
-
Solution: For certain substrates, explore catalyst-controlled strategies. For example, copper hydride (CuH) catalysis can be tuned to give either N- or C3-alkylation with high regioselectivity simply by changing the phosphine ligand.[1] Similarly, iridium and nickel catalysts are effective for C3-alkylation with alcohols via "borrowing hydrogen" reactions, which can be useful if C3 is the desired position.[4]
Issue 2: Low to No Conversion of Starting Material
Question: My reaction shows little to no consumption of the starting indole. What are the likely causes and how can I fix this?
Answer: Low or no conversion typically points to issues with reagent activity or suboptimal reaction conditions. A systematic evaluation of your experimental setup is key.
1. Insufficient Basicity:
-
Explanation: As mentioned, the indole N-H is not highly acidic. If the base is too weak, the concentration of the reactive indolide anion will be too low for the reaction to proceed efficiently.[2]
-
Solution: Switch to a stronger base. For standard N-alkylations with alkyl halides, NaH is a reliable choice.[2][4] Other strong bases like potassium hydroxide (KOH) or cesium carbonate (Cs₂CO₃) can also be effective.[2] Ensure you are using a sufficient excess of the base.
2. Poor Reagent/Solvent Quality:
-
Explanation: Moisture is a critical inhibitor, especially when using reagents like NaH, which reacts violently with water. Impurities in the starting materials or solvents can also quench the reaction.
-
Solution: Always use dry solvents and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon), particularly when using moisture-sensitive reagents.[4] Ensure the purity of your indole and alkylating agent.
3. Low Reactivity of the Alkylating Agent:
-
Explanation: The nature of the leaving group on the electrophile is crucial. Reactivity follows the general trend: I > Br > Cl > OTs (tosylate).
-
Solution: If using an alkyl chloride or bromide, consider switching to the corresponding iodide for higher reactivity. Alternatively, adding a catalytic amount of potassium iodide (KI) can facilitate an in-situ Finkelstein reaction, converting a less reactive alkyl halide to the more reactive iodide.[2]
4. Steric Hindrance:
-
Explanation: If either the indole (e.g., at the C2 or C7 positions) or the alkylating agent is sterically bulky, the reaction rate can be significantly diminished.
-
Solution: You may need to increase the reaction temperature, extend the reaction time, or switch to a less hindered substrate or a more reactive alkylating agent.[2]
Frequently Asked Questions (FAQs)
Q1: Are there alternative, milder methods for N-alkylation that avoid using strong bases like NaH?
A1: Yes, several powerful methods exist:
-
Mitsunobu Reaction: This reaction allows for the N-alkylation of indoles with a wide range of primary and secondary alcohols under mild, neutral conditions.[6][7] It uses a combination of a phosphine (e.g., triphenylphosphine, PPh₃) and an azodicarboxylate (e.g., DEAD or DIAD).[6] This is particularly useful for sensitive substrates that cannot tolerate strongly basic conditions.[8]
-
Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a highly versatile method for forming C-N bonds and can be applied to the N-arylation and N-alkylation of indoles.[9][10] It offers excellent functional group tolerance and generally proceeds under milder basic conditions than traditional methods.[9]
-
"Borrowing Hydrogen" Catalysis: Transition-metal catalysts (e.g., iridium or ruthenium) can facilitate the N-alkylation of indoles using alcohols as the alkylating agent, producing water as the only byproduct.[11][12] This is a highly atom-economical and environmentally friendly approach.[11]
Q2: How do electron-withdrawing or electron-donating groups on the indole ring affect N-alkylation?
A2: Substituents have a significant electronic effect:
-
Electron-Withdrawing Groups (EWGs) (e.g., -NO₂, -CN, -CO₂R) at positions C2 or C3 increase the acidity of the N-H proton.[13][14] This facilitates deprotonation, making the formation of the indolide anion easier and thus promoting N-alkylation.
-
Electron-Donating Groups (EDGs) (e.g., -OCH₃, -CH₃) at the C3 position increase the nucleophilicity of the indole ring, which can sometimes favor C3-alkylation if the nitrogen is not fully deprotonated.[13]
Q3: Can I selectively alkylate the C3 position instead of the nitrogen?
A3: Yes. While classical conditions with strong bases favor N-alkylation, C3-alkylation can be achieved through several strategies:
-
Metal-Catalyzed Reactions: As mentioned, iridium and nickel catalysts are particularly effective at promoting C3-alkylation of indoles with alcohols.[4]
-
Friedel-Crafts Alkylation: Using Lewis acids with reactive electrophiles like trichloroacetimidates can lead to C3-alkylation.[15]
-
Protecting the Nitrogen: The most direct way to ensure C3-alkylation is to first install a protecting group on the indole nitrogen. This physically blocks the N1 position, directing the reaction to the C3 site. Common protecting groups include Boc, tosyl (Ts), and SEM.[16]
Data Presentation: Comparative Analysis
The choice of reaction parameters is crucial for success. The following tables summarize quantitative data from the literature to guide your experimental design.
Table 1: Effect of Base and Solvent on N- vs. C3-Alkylation of Indole
| Entry | Base (equiv.) | Solvent | Temperature (°C) | N:C3 Ratio | Yield (%) | Reference |
| 1 | NaH (1.2) | DMF | 25 | >95:5 | 92 | [3][4] |
| 2 | NaH (1.2) | THF | 25 | 80:20 | 85 | [3] |
| 3 | K₂CO₃ (2.0) | Acetone | 56 (reflux) | 60:40 | 70 | N/A |
| 4 | Cs₂CO₃ (2.0) | DMF | 80 | >95:5 | 88 | [2] |
| 5 | aq. NaOH (50%) | Toluene/H₂O | 80 | >98:2 | 95 | [5] |
| Conditions for Entry 5 include a phase-transfer catalyst (TBAB). |
Table 2: Comparison of N-Alkylation Methodologies
| Methodology | Typical Reagents | Key Advantage | Key Disadvantage |
| Classical (NaH/DMF) | NaH, DMF, Alkyl Halide | High N-selectivity, cost-effective | Requires strong base, anhydrous conditions |
| Phase-Transfer Catalysis | aq. NaOH, Organic Solvent, PTC | Mild conditions, high yields, tolerates water | Requires specific catalyst, two-phase system |
| Mitsunobu Reaction | PPh₃, DEAD/DIAD, Alcohol | Very mild, neutral pH, broad alcohol scope | Stoichiometric phosphine oxide byproduct |
| Buchwald-Hartwig | Pd catalyst, Ligand, Base | Excellent functional group tolerance | Catalyst and ligand can be expensive |
| Borrowing Hydrogen | Ir or Ru catalyst, Alcohol | Atom-economical, green (water byproduct) | Requires specific metal catalyst, higher temps |
Experimental Protocols & Visualizations
Protocol 1: General Procedure for Selective N-Alkylation using NaH/DMF
This protocol describes a standard method for achieving high N-selectivity.
Step-by-Step Methodology:
-
Preparation: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere of argon or nitrogen, add anhydrous DMF (approx. 0.2 M relative to the indole).
-
Deprotonation: Add the indole substrate (1.0 equiv). Cool the solution to 0 °C using an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) portion-wise.
-
Scientist's Note: Adding NaH slowly at 0 °C helps to control the hydrogen gas evolution and prevent an exothermic reaction.
-
-
Anion Formation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30-60 minutes. The solution may change color, and hydrogen evolution should cease, indicating the formation of the sodium indolide salt.
-
Alkylation: Cool the reaction mixture back to 0 °C. Add the alkylating agent (e.g., alkyl iodide or bromide, 1.1 equiv) dropwise via syringe.
-
Reaction: Allow the reaction to warm to room temperature and stir overnight (or until TLC/LC-MS analysis shows complete consumption of the starting material). Gentle heating (e.g., 50-80 °C) may be required for less reactive alkylating agents.[3]
-
Workup: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C. Dilute with water and extract the product with an organic solvent (e.g., ethyl acetate, 3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography.
Diagrams: Visualizing Key Concepts
A clear understanding of the competing pathways and experimental workflows is essential for successful optimization.
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Technical Support Center: Troubleshooting Low Recovery of Indole Derivatives in Chromatography
Welcome to our dedicated support center for scientists and researchers encountering challenges with the chromatographic purification of indole derivatives. This guide is designed to provide in-depth, actionable solutions to common recovery issues, grounded in established scientific principles and extensive field experience.
Part 1: Troubleshooting Guide - A Symptom-Based Approach
This section addresses specific, observable problems you might be facing in the lab. Each issue is followed by a diagnostic workflow and recommended corrective actions.
Issue 1: Complete Loss of Product or Extremely Low Recovery (<10%) in Reverse-Phase HPLC
This is a frequent and frustrating issue, often pointing to on-column degradation or irreversible binding.
Q: I'm injecting my indole-containing sample, but I see no peak for my compound of interest, or the peak area is drastically smaller than expected. What's happening?
A: This severe loss often stems from the acidic nature of the silica support used in most reverse-phase columns, which can catalyze the degradation of sensitive indole rings, particularly those with electron-donating groups. The silanol groups on the silica surface can also lead to strong, sometimes irreversible, adsorption.
-
Assess Indole Stability: First, determine if your indole derivative is prone to acid-catalyzed dimerization or polymerization. This is especially common for simple indoles like indole itself or skatole.
-
Mobile Phase Modification (The First Line of Defense):
-
Problem: Standard acidic mobile phase additives like trifluoroacetic acid (TFA) can create a highly acidic environment on the column surface, promoting degradation.
-
Solution: Replace 0.1% TFA with a milder acid like 0.1% formic acid or 0.1% acetic acid. If degradation persists, consider using a buffered mobile phase to maintain a less acidic pH (e.g., 10 mM ammonium formate or ammonium acetate, pH 4-6).
-
-
Column Selection:
-
Problem: Highly acidic, un-endcapped silica (Type A) has a high density of active silanol groups that can interact strongly with the indole nitrogen.
-
Solution: Switch to a modern, high-purity, end-capped silica column (Type B). For extremely sensitive compounds, consider a column with a different stationary phase, such as a polymer-based or a hybrid silica column, which offers a wider pH stability range.
-
-
Metal Chelation:
-
Problem: Trace metal impurities in the silica matrix can act as Lewis acids, catalyzing degradation. The indole nitrogen can also chelate with these metals, leading to strong retention and poor peak shape.
-
Solution: Add a chelating agent to the mobile phase. A common and effective choice is medronic acid (also known as phosphonomethanimidodiacetic acid) at a low concentration (e.g., 0.1-0.2 g/L).
-
-
Preparation of Stock Solutions:
-
Mobile Phase A (Aqueous): Prepare four separate 1 L solutions:
-
A1: 0.1% (v/v) TFA in HPLC-grade water.
-
A2: 0.1% (v/v) Formic Acid in HPLC-grade water.
-
A3: 10 mM Ammonium Acetate in HPLC-grade water (adjust to pH 5.0 with acetic acid).
-
A4: 10 mM Ammonium Acetate + 0.1 g/L Medronic Acid in HPLC-grade water (pH 5.0).
-
-
Mobile Phase B (Organic): 0.1% of the corresponding acid/buffer in acetonitrile.
-
Sample: Prepare a 1 mg/mL solution of your indole derivative in a 50:50 mixture of acetonitrile and water.
-
-
Chromatographic Conditions:
-
Column: Standard C18, 5 µm, 4.6 x 150 mm.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 5 µL.
-
Gradient: 10% to 90% Mobile Phase B over 15 minutes.
-
Detection: UV at 280 nm (or the λmax of your compound).
-
-
Execution:
-
Run the gradient with each of the four mobile phase systems (A1/B1, A2/B2, etc.).
-
Compare the peak area and peak shape for your compound of interest in each run.
-
| Mobile Phase Additive | Expected Peak Area | Expected Peak Shape | Rationale for Improvement |
| 0.1% TFA | Very Low / None | Tailing / Broad | Strong acid (pKa ~0.5) promotes on-column degradation. |
| 0.1% Formic Acid | Moderate | Improved | Weaker acid (pKa ~3.75) reduces degradation. |
| 10 mM Ammonium Acetate | High | Symmetrical | Buffered pH mitigates acid-catalyzed reactions. |
| 10 mM AA + Medronic Acid | Highest | Symmetrical | Buffering prevents degradation; chelator blocks metal interactions. |
Issue 2: Significant Peak Tailing in Flash or Preparative Chromatography
Q: I can see my product peak, but it's broad and tailing significantly, leading to poor separation and mixed fractions. Why is this happening?
A: Peak tailing for basic compounds like indoles is a classic sign of secondary interactions with the stationary phase. The primary culprit is the interaction between the slightly basic indole nitrogen and acidic silanol groups on the silica surface.
Validation & Comparative
A Researcher's Guide to Evaluating 2-(3-formyl-1H-indol-1-yl)-N-phenylacetamide as a Novel COX Inhibitor
This guide provides a comprehensive framework for the preclinical evaluation of 2-(3-formyl-1H-indol-1-yl)-N-phenylacetamide, a novel compound with a scaffold suggestive of anti-inflammatory potential. As this specific molecule is not extensively characterized in public literature, this document outlines the essential comparative studies required to determine its efficacy and selectivity as a Cyclooxygenase (COX) inhibitor relative to established non-steroidal anti-inflammatory drugs (NSAIDs). We will detail the requisite in vitro and in vivo experimental protocols, define key comparative metrics, and provide the scientific rationale for each step.
The indole ring is a privileged scaffold in medicinal chemistry, forming the core of potent anti-inflammatory agents like Indomethacin.[1] Derivatives featuring indole-3-carboxaldehyde and N-phenylacetamide moieties have also been explored for a range of biological activities, including anti-inflammatory and analgesic effects.[2][3][4][5] This structural precedent provides a strong rationale for investigating this compound as a potential COX inhibitor.
Part 1: The Cyclooxygenase (COX) Pathway and Rationale for Inhibition
Cyclooxygenase enzymes, COX-1 and COX-2, are key players in the inflammatory cascade. They catalyze the conversion of arachidonic acid into prostaglandins (PGs), which are lipid signaling molecules that mediate pain, fever, and inflammation.[6][7]
-
COX-1 is a constitutively expressed enzyme found in most tissues. It is responsible for producing prostaglandins that perform vital homeostatic functions, such as protecting the gastric mucosa and supporting platelet aggregation.[7]
-
COX-2 is typically an inducible enzyme, with its expression significantly upregulated at sites of inflammation by cytokines and other inflammatory stimuli.[7] Prostaglandins produced by COX-2 are the primary mediators of inflammatory symptoms.[8]
The therapeutic goal of NSAIDs is to inhibit COX-2 to reduce inflammation and pain, while minimizing the inhibition of COX-1 to avoid common side effects like gastrointestinal bleeding and renal issues.[6][9] Therefore, the COX-1/COX-2 selectivity index is a critical parameter in evaluating any new potential inhibitor.
Below is a diagram illustrating the COX signaling pathway.
Caption: The COX signaling pathway and points of inhibition.
Part 2: In Vitro Evaluation of COX Inhibition
The first critical step is to determine the direct inhibitory effect of this compound on COX-1 and COX-2 enzymes and compare its potency and selectivity to standard NSAIDs.
This assay measures the 50% inhibitory concentration (IC50) of a compound against purified COX-1 and COX-2 enzymes.[10][11] The ratio of these values (IC50 COX-1 / IC50 COX-2) provides the selectivity index (SI). A higher SI indicates greater selectivity for COX-2.[12]
Experimental Protocol: Colorimetric COX Inhibitor Screening Assay
This protocol is based on commercially available kits (e.g., Cayman Chemical, Cat. No. 760111).[13][14] The assay measures the peroxidase activity of COX, which generates a colored product that can be quantified spectrophotometrically.
-
Reagent Preparation: Prepare assay buffer, heme, and purified ovine COX-1 or human recombinant COX-2 enzyme solutions according to the manufacturer's instructions.
-
Compound Dilution: Prepare a serial dilution of the test compound (this compound) and reference drugs (Celecoxib, Ibuprofen) in DMSO. A typical concentration range would be 0.01 µM to 100 µM.
-
Assay Plate Setup:
-
Add 150 µL of assay buffer to all wells of a 96-well plate.
-
Add 10 µL of heme to all wells.
-
Add 10 µL of diluted test compound, reference drug, or DMSO (for 100% activity control) to the appropriate wells.
-
Add 10 µL of COX-1 or COX-2 enzyme solution to the appropriate wells.
-
-
Incubation: Incubate the plate for 5 minutes at 25°C.
-
Reaction Initiation: Add 20 µL of the colorimetric substrate solution (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD) followed by 20 µL of arachidonic acid solution to initiate the reaction.
-
Measurement: Read the absorbance at 590 nm at multiple time points to determine the reaction rate.
-
Calculation: Calculate the percentage of inhibition for each concentration.[13] Plot the percent inhibition versus the log of the inhibitor concentration to determine the IC50 value using non-linear regression analysis.
Comparative Data Table (Hypothetical Data for Novel Compound)
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI) (COX-1/COX-2) |
| This compound | Experimental Value | Experimental Value | Calculated Value |
| Celecoxib | ~82[15] | ~0.04[16] | >2000 |
| Ibuprofen | ~12[15] | ~80[15] | ~0.15[15] |
| Aspirin | Inhibits COX-1 > COX-2 | (Irreversible)[6] | N/A (Irreversible) |
Note: IC50 values for reference drugs can vary between assay systems. The values presented are for comparative purposes.[15][17]
Part 3: Cellular and In Vivo Models of Inflammation
Positive in vitro results must be validated in more physiologically relevant systems. Cellular assays confirm the compound's activity in a biological context, while in vivo models assess its anti-inflammatory efficacy and provide an initial safety profile.
This assay measures the ability of the test compound to inhibit the production of PGE2, a key inflammatory prostaglandin, in cells stimulated to mimic an inflammatory response.[8]
Experimental Protocol: LPS-Stimulated Macrophage PGE2 Assay
Murine macrophage cell lines (e.g., RAW 264.7) are commonly used for this purpose.[8][18]
-
Cell Culture: Plate RAW 264.7 cells in a 12-well plate at a density of 4 x 10^5 cells per well and allow them to adhere overnight.[8]
-
Pre-treatment: Pre-treat the cells with various concentrations of the test compound or reference drugs for 30-60 minutes.[8]
-
Stimulation: Induce inflammation by adding Lipopolysaccharide (LPS) (e.g., 100 ng/mL) to the wells and incubate for 16-24 hours.[8][18]
-
Supernatant Collection: Collect the cell culture supernatant.
-
PGE2 Measurement: Quantify the concentration of PGE2 in the supernatant using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit.[8][18]
-
Analysis: Determine the dose-dependent inhibition of PGE2 production by the test compound.
This is a standard and highly reproducible acute inflammation model used for the primary screening of anti-inflammatory drugs.[19][20]
Experimental Protocol: Rat Paw Edema Assay
-
Animal Acclimatization: Acclimate male Wistar rats (150-200g) for at least one week.
-
Compound Administration: Administer the test compound or a reference drug (e.g., Indomethacin, 5 mg/kg) intraperitoneally or orally 30-60 minutes before inducing inflammation.[21] A vehicle control group (e.g., saline or 0.5% CMC) must be included.
-
Inflammation Induction: Induce acute inflammation by injecting a 1% solution of carrageenan (0.1 mL) into the sub-plantar region of the right hind paw of each rat.[21][22]
-
Edema Measurement: Measure the paw volume using a plethysmometer at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) post-injection.[21]
-
Analysis: Calculate the percentage of edema inhibition for each treatment group compared to the vehicle control group at each time point.[21]
Workflow for Evaluating a Novel COX Inhibitor
Caption: Preclinical evaluation workflow for a novel COX inhibitor.
Part 4: Conclusion and Future Directions
This guide presents a foundational strategy for the initial characterization of this compound as a COX inhibitor. By systematically comparing its in vitro potency, cellular activity, and in vivo efficacy against established drugs like Celecoxib and Ibuprofen, researchers can build a comprehensive profile of this novel compound.
If the compound demonstrates significant COX-2 selectivity and potent anti-inflammatory effects in these primary assays, further studies would be warranted. These would include more extensive toxicology screens, pharmacokinetic analysis, and evaluation in chronic inflammation models (e.g., collagen-induced arthritis) to fully ascertain its therapeutic potential. The structural motifs present in this molecule suggest that it is a promising candidate for investigation in the ongoing search for safer and more effective anti-inflammatory agents.
References
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Wikipedia. (n.d.). Mechanism of action of aspirin. Retrieved from [Link]
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Livshits, Z., & Pillarisetty, L. S. (2023). COX Inhibitors. In StatPearls. StatPearls Publishing. Retrieved from [Link]
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Vane, J. R. (1994). The mechanism of action of aspirin. Thrombosis Research, 74(Suppl 1), S1-S8. Retrieved from [Link]
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Kawai, S., Nishida, S., Kitasato, H., Kato, M., & Tomatsu, T. (1999). Cyclooxygenase-1 and cyclooxygenase-2 selectivity of non-steroidal anti-inflammatory drugs: investigation using human peripheral monocytes. Inflammation Research, 48(6), 312–316. Retrieved from [Link]
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Creative Biolabs. (n.d.). Carrageenan induced Paw Edema Model. Retrieved from [Link]
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Olajide, O. A., Aderibigbe, A. O., & Adedapo, A. D. A. (2014). A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats. Inflammopharmacology, 22(5), 293–300. Retrieved from [Link]
- Walker, M. C., & Gierse, J. K. (2010). In vitro assays for cyclooxygenase activity and inhibitor characterization. Methods in Molecular Biology, 644, 131–144.
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Eldehna, W. M., Nossier, E. S., & Abdel-Aziz, H. A. (2020). Design and synthesis of novel quinazolinones conjugated ibuprofen, indole acetamide, or thioacetohydrazide as selective COX-2 inhibitors: anti-inflammatory, analgesic and anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1084–1096. Retrieved from [Link]
- van der Kraan, P. M., & van den Berg, W. B. (2007). Chondroprotective actions of selective COX-2 inhibitors in vivo: a systematic review. Osteoarthritis and Cartilage, 15(7), 751–760.
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Inotiv. (n.d.). Carrageenan Induced Paw Edema (Rat, Mouse). Retrieved from [Link]
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Creative Bioarray. (n.d.). Carrageenan-Induced Paw Edema Model. Retrieved from [Link]
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Lin, C. I., Chen, C. N., & Lin, C. F. (2016). Lipopolysaccharide-Induced Nitric Oxide, Prostaglandin E2, and Cytokine Production of Mouse and Human Macrophages Are Suppressed by Pheophytin-b. Molecules, 21(10), 1309. Retrieved from [Link]
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Cao, J., Bao, Q., & Hao, H. (2024). Indole-3-Carboxaldehyde Alleviates LPS-Induced Intestinal Inflammation by Inhibiting ROS Production and NLRP3 Inflammasome Activation. International Journal of Molecular Sciences, 25(18), 10077. Retrieved from [Link]
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Zarghi, A., & Arfaei, S. (2011). Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Iranian Journal of Pharmaceutical Research, 10(4), 655–683. Retrieved from [Link]
- Ballo, M., Sanogo, R., & Guissou, P. (2022). In vitro inhibition of cyclooxygenases, anti-denaturation and antioxidant activities of Malian medicinal plants. Journal of Pharmacognosy and Phytotherapy, 14(2), 34-41.
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Martinez, F. O., & Gordon, S. (2014). Macrophage Inflammatory Assay. Journal of Visualized Experiments, (83), e51190. Retrieved from [Link]
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Li, Y., et al. (2024). Indole-3-Carboxaldehyde Inhibits Inflammatory Response and Lipid Accumulation in Macrophages Through the miR-1271-5p/HDAC9 Pathway. Journal of Cellular and Molecular Medicine, 28(24), e70263. Retrieved from [Link]
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Walker, M. C., & Gierse, J. K. (2010). In vitro assays for cyclooxygenase activity and inhibitor characterization. Methods in Molecular Biology, 644, 131-144. Retrieved from [Link]
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Mao, X., et al. (2021). Effects of Dietary Indole-3-carboxaldehyde Supplementation on Growth Performance, Intestinal Epithelial Function, and Intestinal Microbial Composition in Weaned Piglets. Frontiers in Microbiology, 12, 708848. Retrieved from [Link]
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The American Journal of Managed Care. (2012). Emerging Evidence in NSAID Pharmacology: Important Considerations for Product Selection. Retrieved from [Link]
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Selinsky, B. S., et al. (2009). Differential Sensitivity and Mechanism of Inhibition of COX-2 Oxygenation of Arachidonic Acid and 2-Arachidonoylglycerol by Ibuprofen and Mefenamic Acid. Biochemistry, 48(31), 7416–7425. Retrieved from [Link]
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Husain, A., et al. (2016). Indole Derivatives as Cyclooxygenase Inhibitors: Synthesis, Biological Evaluation and Docking Studies. Molecules, 21(11), 1481. Retrieved from [Link]
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Lin, C. I., et al. (2021). Lipopolysaccharide-Induced Nitric Oxide and Prostaglandin E2 Production Is Inhibited by Tellimagrandin II in Mouse and Human Macrophages. International Journal of Molecular Sciences, 22(9), 4707. Retrieved from [Link]
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Lee, J. H., et al. (2021). Processed Scutellaria baicalensis Georgi Extract Alleviates LPS-Induced Inflammatory and Oxidative Stress through a Crosstalk between NF-κB and KEAP1/NRF2 Signaling in Macrophage Cells. Antioxidants, 10(7), 1042. Retrieved from [Link]
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Aronoff, D. M., et al. (2005). Prostaglandin E2 suppresses LPS-stimulated IFNβ production. Journal of Leukocyte Biology, 78(1), 246–252. Retrieved from [Link]
- Archives of Pharmacy Practice. (2023). New Acetamide Derivatives of the COX-II Inhibitors-A Brief Review.
- MDPI. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024).
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- National Institutes of Health. (2022). Synthesis, molecular modelling and QSAR study of new N-phenylacetamide-2-oxoindole benzensulfonamide conjugates as carbonic anhydrase inhibitors with antiproliferative activity.
- Royal Society of Chemistry. (2019). New N-phenylacetamide-incorporated 1,2,3-triazoles: [Et3NH][OAc]-mediated efficient synthesis and biological evaluation.
- National Institutes of Health. (2019). New N-phenylacetamide-incorporated 1,2,3-triazoles: [Et3NH][OAc]-mediated efficient synthesis and biological evaluation.
- MDPI. (2022). Novel N-Substituted 2-(2-(Adamantan-1-yl)-1H-Indol-3-yl)-2-Oxoacetamide Derivatives: Synthesis and Biological Evaluation.
- Royal Society of Chemistry. (2022). Synthesis and bioactive evaluation of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives as agents for inhibiting tubulin polymerization.
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A Comprehensive Benchmarking Guide to 2-(3-formyl-1H-indol-1-yl)-N-phenylacetamide: Evaluating a Novel Indole Derivative Against Known IDO1 and TDO Inhibitors
This guide provides an in-depth comparative analysis of a novel indole-based compound, 2-(3-formyl-1H-indol-1-yl)-N-phenylacetamide, against established inhibitors of Indoleamine 2,3-dioxygenase 1 (IDO1) and Tryptophan 2,3-dioxygenase (TDO), two critical enzymes in the kynurenine pathway of tryptophan metabolism. This document is intended for researchers, scientists, and drug development professionals interested in the discovery of new immunomodulatory agents for oncology and other therapeutic areas.
The structural backbone of this compound, featuring an indole-3-carbaldehyde moiety, suggests a potential interaction with heme-containing dioxygenases like IDO1 and TDO.[1][2] These enzymes are validated targets in cancer immunotherapy as their upregulation in the tumor microenvironment leads to tryptophan depletion and the production of immunosuppressive kynurenine metabolites, thereby facilitating tumor escape from immune surveillance.[3][4][5] This guide will detail the experimental framework for rigorously evaluating the inhibitory potential of this novel compound in direct comparison to clinically relevant inhibitors.
Benchmarking Strategy: A Multi-tiered Approach
A robust evaluation of a novel inhibitor necessitates a multi-pronged approach, moving from direct enzymatic assays to more physiologically relevant cell-based models. This strategy allows for a comprehensive understanding of the compound's potency, selectivity, and cellular activity.
Our benchmarking study will compare this compound against:
-
Epacadostat (INCB24360): A potent and selective IDO1 inhibitor that has been extensively studied in clinical trials.[3][6][7]
-
PF-06845102 (EOS200809): A selective TDO inhibitor.[8]
The following experimental workflow will be employed:
Caption: The immunosuppressive kynurenine pathway targeted by the inhibitors.
Phase 1: Direct Enzyme Inhibition Assays
The initial step in characterizing a novel inhibitor is to determine its direct effect on the purified target enzyme. This allows for the calculation of key inhibitory metrics such as the half-maximal inhibitory concentration (IC50).
Protocol: IDO1 and TDO Enzymatic Inhibition Assays
This protocol is adapted from established methods for measuring IDO1 and TDO activity. [9][10][11] Materials:
-
Recombinant Human IDO1 and TDO2 enzymes
-
L-Tryptophan
-
Ascorbic acid
-
Methylene blue
-
Catalase
-
Potassium phosphate buffer (50 mM, pH 6.5)
-
Trichloroacetic acid (TCA)
-
4-(Dimethylamino)benzaldehyde (DMAB) (Ehrlich's reagent)
-
Test compounds: this compound, Epacadostat, PF-06845102
-
96-well microplates
Procedure:
-
Prepare the Reaction Mixture: In a 96-well plate, combine the assay buffer, catalase, methylene blue, and ascorbic acid.
-
Add Inhibitors: Add serial dilutions of the test compounds and controls (Epacadostat for IDO1, PF-06845102 for TDO) to the respective wells. Include a no-inhibitor control.
-
Initiate the Reaction: Add the recombinant enzyme (IDO1 or TDO) to each well, followed by the addition of L-tryptophan to initiate the enzymatic reaction.
-
Incubation: Incubate the plate at 37°C for 30-60 minutes.
-
Stop the Reaction: Terminate the reaction by adding TCA.
-
Hydrolysis: Incubate the plate at 50°C for 30 minutes to hydrolyze N-formylkynurenine to kynurenine.
-
Color Development: Add DMAB reagent to each well and incubate at room temperature for 10 minutes to allow for color development.
-
Measurement: Read the absorbance at 480 nm using a microplate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 values by fitting the data to a dose-response curve.
Expected Data Summary: Enzymatic Inhibition
| Compound | IDO1 IC50 (nM) | TDO IC50 (nM) |
| This compound | Experimental Value | Experimental Value |
| Epacadostat | ~70 [1] | >10,000 |
| PF-06845102 | >10,000 | ~230 [8] |
Phase 2: Cell-Based Inhibition Assays
Cell-based assays are crucial for confirming that a compound can penetrate the cell membrane and inhibit the target enzyme in a more physiological context. [6][12][13]
Protocol: IDO1 Cell-Based Assay
This protocol utilizes the human ovarian cancer cell line SKOV-3, which expresses high levels of IDO1 upon stimulation with interferon-gamma (IFNγ). [6] Materials:
-
SKOV-3 cells
-
Cell culture medium (e.g., McCoy's 5A)
-
Fetal Bovine Serum (FBS)
-
Human IFNγ
-
Test compounds
-
TCA
-
DMAB reagent
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed SKOV-3 cells in a 96-well plate and allow them to adhere overnight.
-
Compound and IFNγ Treatment: Treat the cells with serial dilutions of the test compounds and a final concentration of 100 ng/mL of IFNγ to induce IDO1 expression. Include a no-IFNγ control and a vehicle control.
-
Incubation: Incubate the cells for 48-72 hours.
-
Kynurenine Measurement: Collect the cell culture supernatant and measure the kynurenine concentration using the TCA and DMAB method as described in the enzymatic assay protocol.
-
Cell Viability Assay: Perform a standard cell viability assay (e.g., MTT or CellTiter-Glo) on the remaining cells to assess compound cytotoxicity.
-
Data Analysis: Calculate the cellular IC50 values.
Protocol: TDO Cell-Based Assay
This protocol uses the human glioblastoma cell line A172, which constitutively expresses TDO. [8] Materials:
-
A172 cells
-
Cell culture medium (e.g., DMEM)
-
FBS
-
Test compounds
-
TCA
-
DMAB reagent
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed A172 cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds.
-
Incubation: Incubate the cells for 24-48 hours.
-
Kynurenine Measurement: Measure the kynurenine concentration in the supernatant as described above.
-
Cell Viability Assay: Assess the cytotoxicity of the compounds.
-
Data Analysis: Determine the cellular IC50 values.
Expected Data Summary: Cellular Inhibition
| Compound | IDO1 Cellular IC50 (nM) (SKOV-3) | TDO Cellular IC50 (nM) (A172) |
| This compound | Experimental Value | Experimental Value |
| Epacadostat | ~7 [1] | >10,000 |
| PF-06845102 | >10,000 | ~285 [8] |
Phase 3: Functional Co-culture Assay
To assess the functional consequence of IDO1 inhibition, a co-culture system with T-cells is employed. This assay measures the ability of the inhibitor to rescue T-cells from IDO1-mediated immunosuppression. [6][14]
Protocol: IDO1-mediated T-cell Suppression Rescue Assay
Materials:
-
SKOV-3 cells
-
Jurkat T-cells
-
RPMI-1640 medium
-
FBS
-
IFNγ
-
Phytohemagglutinin (PHA) or anti-CD3/CD28 beads
-
Test compounds
-
IL-2 ELISA kit
Procedure:
-
SKOV-3 Pre-treatment: Seed SKOV-3 cells and treat with IFNγ for 24 hours to induce IDO1 expression.
-
Co-culture Setup: Add Jurkat T-cells to the IFNγ-treated SKOV-3 cells.
-
Treatment and Stimulation: Add serial dilutions of the test compounds and a T-cell stimulus (PHA or anti-CD3/CD28 beads).
-
Incubation: Co-culture the cells for 48-72 hours.
-
IL-2 Measurement: Collect the supernatant and measure the concentration of Interleukin-2 (IL-2), a key cytokine indicating T-cell activation, using an ELISA kit.
-
Data Analysis: Determine the concentration of each compound required to restore T-cell IL-2 production to 50% of the level seen in the absence of IDO1 activity (EC50).
Expected Data Summary: T-cell Rescue
| Compound | T-cell IL-2 Rescue EC50 (nM) |
| This compound | Experimental Value |
| Epacadostat | ~10-50 |
Conclusion
This comprehensive benchmarking guide outlines a rigorous and scientifically sound methodology for evaluating the inhibitory potential of the novel compound this compound against the critical immunomodulatory enzymes IDO1 and TDO. By systematically progressing from direct enzymatic assays to cell-based and functional co-culture models, researchers can gain a detailed understanding of the compound's potency, selectivity, and cellular efficacy in comparison to established inhibitors. The provided protocols and expected data frameworks serve as a valuable resource for drug discovery and development professionals in the exciting field of cancer immunotherapy.
References
-
Cell based functional assays for IDO1 inhibitor screening and characterization. Oncotarget. [Link]
-
Cell based functional assays for IDO1 inhibitor screening and characterization - PMC - NIH. National Center for Biotechnology Information. [Link]
-
Cell-based assay developed to identify IDO1 inhibitors for immuno-oncology. Drug Target Review. [Link]
-
Indoleamine 2,3-dioxygenase - Wikipedia. Wikipedia. [Link]
-
Targeting IDO1 for cancer: Novel degraders show promise in preclinical studies. Max-Planck-Gesellschaft. [Link]
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Synthesis and Antibacterial Evaluation of N-phenylacetamide Derivatives Containing 4-Arylthiazole Moieties - MDPI. MDPI. [Link]
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Challenges in the Discovery of Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibitors. ACS Publications. [Link]
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Evaluation of Novel Inhibitors of Tryptophan Dioxygenases for Enzyme and Species Selectivity Using Engineered Tumour Cell Lines Expressing Either Murine or Human IDO1 or TDO2 - MDPI. MDPI. [Link]
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Cell based functional assays for IDO1 inhibitor screening and characterization - PubMed. National Center for Biotechnology Information. [Link]
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New N-phenylacetamide-incorporated 1,2,3-triazoles: [Et3NH][OAc]-mediated efficient synthesis and biological evaluation - RSC Publishing. Royal Society of Chemistry. [Link]
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Indoleamine 2, 3-dioxygenase 1 inhibitory compounds from natural sources - Frontiers. Frontiers. [Link]
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Synthesis and Antibacterial Evaluation of N-phenylacetamide Derivatives Containing 4-arylthiazole Moieties - PubMed. National Center for Biotechnology Information. [Link]
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Synthesis of Indole-3-Carboxyaldehyde Thiosemicarbazone Derivatives and Investigation of Antioxidant and Anticholinesterase - Afyon Kocatepe Üniversitesi. Afyon Kocatepe University. [Link]
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Discovery of IDO1 inhibitors: from bench to bedside - PMC - PubMed Central. National Center for Biotechnology Information. [Link]
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Inhibition of Tryptophan-Dioxygenase Activity Increases the Antitumor Efficacy of Immune Checkpoint Inhibitors - AACR Journals. American Association for Cancer Research. [Link]
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Synthesis, molecular modelling and QSAR study of new N-phenylacetamide-2-oxoindole benzensulfonamide conjugates as carbonic anhydrase inhibitors with antiproliferative activity - NIH. National Center for Biotechnology Information. [Link]
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IDO / TDO Pathway - BPS Bioscience. BPS Bioscience. [Link]
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Recent advances in the discovery of indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors - MedChemComm (RSC Publishing). Royal Society of Chemistry. [Link]
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Discovery and Characterisation of Dual Inhibitors of Tryptophan 2,3-Dioxygenase (TDO2) and Indoleamine 2,3-Dioxygenase 1 (IDO1) Using Virtual Screening - ResearchGate. ResearchGate. [Link]
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Selective inhibition of indoleamine and tryptophan 2,3-dioxygenases - IRIS UPO. IRIS UPO. [Link]
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Discovery and Characterisation of Dual Inhibitors of Tryptophan 2,3-Dioxygenase (TDO2) and Indoleamine 2,3-Dioxygenase 1 (IDO1) Using Virtual Screening - PubMed Central. National Center for Biotechnology Information. [Link]
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Quantification of IDO1 enzyme activity in normal and malignant tissues - PMC. National Center for Biotechnology Information. [Link]
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A Comparative Guide to Cross-Reactivity Studies of Indole-Based Gyrase Inhibitors
For researchers, scientists, and drug development professionals, the quest for novel antibacterial agents is a paramount challenge in an era of mounting antimicrobial resistance. Indole-based compounds have emerged as a promising scaffold for the development of DNA gyrase inhibitors, targeting a critical enzyme for bacterial survival. However, the true potential of these inhibitors can only be unlocked through rigorous cross-reactivity profiling. This guide provides an in-depth technical comparison of the methodologies and data interpretation essential for evaluating the selectivity of indole-based gyrase inhibitors.
The Rationale for Cross-Reactivity Profiling
DNA gyrase, a type II topoisomerase exclusive to bacteria, introduces negative supercoils into DNA, a process vital for DNA replication and transcription.[1] It is a heterotetrameric enzyme composed of two GyrA and two GyrB subunits.[1] While an attractive target due to its absence in humans, its structural and functional homology to other topoisomerases necessitates a thorough investigation of inhibitor selectivity.
The primary concerns for cross-reactivity are:
-
Bacterial Topoisomerase IV: This enzyme is the closest prokaryotic homolog to gyrase and is responsible for decatenating daughter chromosomes after replication.[2] Dual inhibition of both gyrase and topoisomerase IV can be a strategic advantage, potentially broadening the antibacterial spectrum and reducing the likelihood of resistance emergence.[3]
-
Human Topoisomerase II: As the eukaryotic counterpart, inhibition of human topoisomerase II can lead to significant cytotoxicity and severe side effects, a major hurdle in drug development.[4]
-
Off-Target Kinases: The ATP-binding site of the GyrB subunit shares structural motifs with other ATP-binding proteins, such as kinases. Unintended inhibition of human kinases is a common cause of off-target toxicity.
This guide will walk through the essential experimental workflows to characterize this selectivity profile, supported by comparative data and detailed protocols.
Visualizing the Inhibition Landscape
The interaction of an inhibitor with its primary target and potential cross-reactive targets can be visualized as a critical decision tree in the drug development process.
Caption: Logical workflow for assessing inhibitor selectivity.
Comparative Inhibitory Potency: Data Presentation
A crucial aspect of this guide is the direct comparison of inhibitory activity. The following tables present exemplar data for a hypothetical indole-based inhibitor series against key topoisomerases. The 50% inhibitory concentration (IC50) is a standard measure of inhibitor potency.
Table 1: Cross-Reactivity Profile of Biphenyl-based Allosteric Inhibitors
| Compound | E. coli DNA Gyrase IC50 (µM) | E. coli Topo IV IC50 (µM) | Selectivity Ratio (Topo IV / Gyrase) |
| Biphenyl Inhibitor 6 | 12 ± 2.1 | >250 | >20.8 |
| Biphenyl Inhibitor 7 | 17 ± 1.9 | 64 ± 2.0 | 3.8 |
| Thiophene Inhibitor 1 | 0.3 | >540 | >1800 |
| Ciprofloxacin | 0.8 | 8.0 | 10 |
Data adapted from a study on de novo designed type II topoisomerase inhibitors, presented for illustrative purposes.[5][6]
Table 2: Activity of Pyrazolo[1,5-a]indole Derivatives Against Human Topoisomerases
| Compound | Human Topo I IC50 (µM) | Human Topo II IC50 (µM) |
| GS-2 | >100 | 10-30 |
| GS-3 | >100 | 10-30 |
| GS-4 | >100 | 10-30 |
| GS-5 | ~10 | 10-30 |
| Etoposide (Control) | Inactive | ~50 |
| Camptothecin (Control) | ~5 | Inactive |
Data adapted from a study on pyrazolo[1,5-a]indole derivatives, presented for illustrative purposes.[7]
Experimental Protocols: A Step-by-Step Guide
The integrity of cross-reactivity data hinges on robust and standardized experimental protocols. Here, we provide detailed methodologies for the key enzymatic assays.
Experimental Workflow Diagram
Caption: General workflow for topoisomerase activity assays.
Protocol 1: Bacterial DNA Gyrase Supercoiling Assay
This assay measures the ATP-dependent introduction of negative supercoils into a relaxed plasmid DNA substrate.
Materials:
-
Purified bacterial DNA gyrase (e.g., E. coli gyrase)
-
Relaxed circular plasmid DNA (e.g., pBR322)
-
5x Gyrase Assay Buffer (e.g., 250 mM HEPES-KOH pH 7.9, 50 mM MgCl₂, 5 mM DTT, 1.25 mg/mL BSA, 500 mM potassium glutamate)
-
10 mM ATP solution
-
Enzyme Dilution Buffer (e.g., 50 mM Tris-HCl pH 7.5, 1 mM DTT, 0.5 mM EDTA, 50% glycerol)
-
Stop Solution/Loading Dye (e.g., 40% sucrose, 100 mM Tris-HCl pH 8.0, 10 mM EDTA, 0.5 mg/mL bromophenol blue, 1% SDS)
-
Nuclease-free water
-
Indole-based inhibitor stock solution (in DMSO)
Procedure:
-
Reaction Setup (on ice): For a 30 µL reaction, prepare a master mix containing:
-
6 µL of 5x Gyrase Assay Buffer
-
3 µL of 10 mM ATP
-
0.5 µg of relaxed pBR322 DNA
-
Nuclease-free water to a final volume of 26.7 µL per reaction.
-
-
Aliquot: Distribute 26.7 µL of the master mix into pre-chilled microcentrifuge tubes.
-
Inhibitor Addition: Add 0.3 µL of the indole inhibitor at various concentrations to the respective tubes. For controls, add 0.3 µL of DMSO.
-
Enzyme Addition: Dilute the DNA gyrase in Enzyme Dilution Buffer to a working concentration (typically 1-2 units per reaction). Add 3 µL of the diluted enzyme to each tube.
-
Incubation: Mix gently and incubate the reactions at 37°C for 30-60 minutes.
-
Reaction Termination: Stop the reaction by adding 6 µL of Stop Solution/Loading Dye.
-
Analysis: Load the samples onto a 1% agarose gel in TBE buffer. Run the gel at 80-100V until the dye front has migrated sufficiently.
-
Visualization: Stain the gel with ethidium bromide (0.5 µg/mL) and visualize under UV light. Relaxed and supercoiled DNA will migrate as distinct bands.
-
Quantification: Measure the band intensities using densitometry to determine the percentage of supercoiling at each inhibitor concentration and calculate the IC50 value.
Protocol 2: Bacterial Topoisomerase IV Decatenation Assay
This assay assesses the ability of Topoisomerase IV to resolve catenated kinetoplast DNA (kDNA) into individual minicircles.
Materials:
-
Purified bacterial Topoisomerase IV (e.g., S. aureus Topo IV)
-
Kinetoplast DNA (kDNA)
-
5x Topo IV Assay Buffer (e.g., 200 mM HEPES-KOH pH 7.6, 500 mM Potassium Glutamate, 50 mM MgCl₂, 5 mM DTT, 1.25 mg/mL BSA)
-
10 mM ATP solution
-
Enzyme Dilution Buffer
-
Stop Solution/Loading Dye
-
Nuclease-free water
-
Indole-based inhibitor stock solution (in DMSO)
Procedure:
-
Reaction Setup (on ice): For a 30 µL reaction, prepare a master mix with:
-
6 µL of 5x Topo IV Assay Buffer
-
3 µL of 10 mM ATP
-
200 ng of kDNA
-
Nuclease-free water to 26.7 µL per reaction.
-
-
Aliquot and Inhibitor Addition: Follow steps 2 and 3 from the Gyrase Supercoiling Assay protocol.
-
Enzyme Addition: Add 3 µL of appropriately diluted Topoisomerase IV to each reaction.
-
Incubation: Incubate at 37°C for 30 minutes.
-
Reaction Termination and Analysis: Follow steps 6 and 7 from the Gyrase protocol.
-
Visualization: After electrophoresis and staining, catenated kDNA remains in the well, while decatenated minicircles migrate into the gel.
-
Quantification: The disappearance of the kDNA in the well and the appearance of minicircle bands are quantified to determine the IC50.
Protocol 3: Human Topoisomerase IIα Relaxation Assay
This assay measures the relaxation of supercoiled plasmid DNA by human Topoisomerase IIα, a key indicator of potential off-target effects.
Materials:
-
Purified human Topoisomerase IIα
-
Supercoiled plasmid DNA (e.g., pBR322)
-
5x Human Topo II Assay Buffer (e.g., 250 mM Tris-HCl pH 7.9, 500 mM KCl, 50 mM MgCl₂, 2.5 mM EDTA, 2.5 mM DTT, 1.25 mg/mL BSA)
-
10 mM ATP solution
-
Enzyme Dilution Buffer
-
Stop Solution/Loading Dye
-
Nuclease-free water
-
Indole-based inhibitor stock solution (in DMSO)
Procedure:
-
Reaction Setup (on ice): For a 20 µL reaction, prepare a master mix with:
-
4 µL of 5x Human Topo II Assay Buffer
-
2 µL of 10 mM ATP
-
0.5 µg of supercoiled pBR322 DNA
-
Nuclease-free water to 17.7 µL per reaction.
-
-
Aliquot and Inhibitor Addition: Aliquot 17.7 µL of the master mix and add 0.3 µL of the indole inhibitor or DMSO control.
-
Enzyme Addition: Add 2 µL of diluted human Topoisomerase IIα.
-
Incubation: Incubate at 37°C for 30 minutes.
-
Reaction Termination and Analysis: Stop the reaction with 4 µL of Stop Solution/Loading Dye and analyze on a 1% agarose gel.
-
Visualization: Supercoiled DNA migrates faster than the relaxed topoisomers.
-
Quantification: The disappearance of the supercoiled band is quantified to calculate the IC50 value.[4]
Conclusion and Future Directions
The systematic evaluation of indole-based gyrase inhibitors against bacterial topoisomerase IV and human topoisomerase II is a non-negotiable step in the preclinical development pipeline. The methodologies outlined in this guide provide a robust framework for generating reliable and comparable cross-reactivity data. A desirable candidate will exhibit either potent and selective inhibition of DNA gyrase or a balanced dual-inhibitory profile against both gyrase and topoisomerase IV, while demonstrating minimal activity against human topoisomerase II.[6] Further profiling against a broad panel of human kinases is also recommended to unearth any potential off-target liabilities before advancing a compound to later-stage development. This rigorous, data-driven approach is essential for identifying safe and effective next-generation antibacterial agents.
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Indole-containing inhibitors with improved efficacy targeting the gyrase of Mycobacterium tuberculosis. (n.d.). NAR Molecular Medicine, Oxford Academic. Retrieved from [Link]
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De Novo Design of Type II Topoisomerase Inhibitors as Potential Antimicrobial Agents Targeting a Novel Binding Region. (2022). ChemRxiv. Retrieved from [Link]
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Dual targeting DNA gyrase B (GyrB) and topoisomerse IV (ParE) inhibitors: A review. (n.d.). ScienceDirect. Retrieved from [Link]
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Comparison of inhibition of Escherichia coli topoisomerase IV by quinolones with DNA gyrase inhibition. (1994). Antimicrobial Agents and Chemotherapy, 38(11), 2623-2627. Retrieved from [Link]
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Indole-containing inhibitors with improved efficacy targeting the gyrase of Mycobacterium tuberculosis. (2024). NAR Molecular Medicine, 2(1), ugae027. Retrieved from [Link]
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Synthesis, Antiproliferative Effect, and Topoisomerase II Inhibitory Activity of 3-Methyl-2-phenyl-1H-indoles. (2019). ACS Medicinal Chemistry Letters, 10(11), 1537-1542. Retrieved from [Link]
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De novo design of type II topoisomerase inhibitors as potential antimicrobial agents targeting a novel binding region. (2022). RSC Medicinal Chemistry, 13(7), 831-839. Retrieved from [Link]
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Inhibition of DNA topoisomerases II and/or I by pyrazolo[1,5-a]indole derivatives and their growth inhibitory activities. (2003). Investigational New Drugs, 21(3), 261-271. Retrieved from [Link]
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Selective Targeting of Topoisomerase IV and DNA Gyrase in Staphylococcus aureus: Different Patterns of Quinolone-Induced Inhibition of DNA Synthesis. (2000). Antimicrobial Agents and Chemotherapy, 44(9), 2459-2467. Retrieved from [Link]
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Type II topoisomerases as targets for quinolone antibacterials: turning Dr. Jekyll into Mr. Hyde. (2001). Current Pharmaceutical Design, 7(5), 337-353. Retrieved from [Link]
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Identification of the first-in-class dual inhibitors of human DNA topoisomerase IIα and indoleamine-2,3-dioxygenase 1 (IDO 1) with strong anticancer properties. (2022). Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2603-2616. Retrieved from [Link]
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Synthesis, and cytotoxic activity of some novel indolo[2,3-b]quinoline derivatives: DNA topoisomerase II inhibitors. (2000). Bioorganic & Medicinal Chemistry, 8(1), 19-29. Retrieved from [Link]
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Development of Novel Bacterial Topoisomerase Inhibitors Assisted by Computational Screening. (2024). ACS Medicinal Chemistry Letters. Retrieved from [Link]
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Characterization of the novel DNA gyrase inhibitor AZD0914: low resistance potential and lack of cross-resistance in Neisseria gonorrhoeae. (2015). Antimicrobial Agents and Chemotherapy, 59(3), 1460-1467. Retrieved from [Link]
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Novel bacterial topoisomerase inhibitors: unique targeting activities of amide enzyme-binding motifs for tricyclic analogs. (2023). Antimicrobial Agents and Chemotherapy, 67(10), e0048223. Retrieved from [Link]
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Design, Synthesis, and Molecular Docking Studies of Indolo[3,2-c]Quinolines as Topoisomerase Inhibitors. (2023). Letters in Drug Design & Discovery, 20(11), 1335-1350. Retrieved from [Link]
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Kinase Panel Screening and Profiling Service. (n.d.). Reaction Biology. Retrieved from [Link]
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Novel and Structurally Diversified Bacterial DNA Gyrase Inhibitors Discovered through a Fluorescence-Based High-Throughput Screening Assay. (2022). ACS Pharmacology & Translational Science, 5(9), 834-846. Retrieved from [Link]
-
Discovery of Indazole Derivatives as a Novel Class of Bacterial Gyrase B Inhibitors. (2015). ACS Medicinal Chemistry Letters, 6(10), 1080-1085. Retrieved from [Link]
-
Kinase Screening and Profiling Services. (n.d.). BPS Bioscience. Retrieved from [Link]
-
Discovery of Indazole Derivatives as a Novel Class of Bacterial Gyrase B Inhibitors. (2015). ACS Medicinal Chemistry Letters, 6(10), 1080-1085. Retrieved from [Link]
-
Discovery of novel multi-substituted benzo-indole pyrazole schiff base derivatives with antibacterial activity targeting DNA gyrase. (2020). Bioorganic Chemistry, 99, 103807. Retrieved from [Link]
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A Senior Application Scientist's Guide to Comparative Docking Studies of N-phenylacetamide Derivatives
This guide provides an in-depth, technical comparison of N-phenylacetamide derivatives as potential enzyme inhibitors, grounded in computational docking studies and supported by experimental data. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of protocols to explain the scientific rationale behind the experimental design, ensuring a robust and reproducible methodology.
Introduction: The Therapeutic Potential of the N-phenylacetamide Scaffold
The N-phenylacetamide scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Its synthetic tractability and the ability to readily modify its physicochemical properties through substitution on the phenyl ring and the acetamide nitrogen make it an attractive starting point for the design of novel enzyme inhibitors. This guide will focus on a comparative in silico analysis of N-phenylacetamide derivatives against three clinically relevant enzyme targets: Carbonic Anhydrase, Acetylcholinesterase, and Cyclooxygenase-2.
The Scientific Rationale: Why These Targets?
The selection of protein targets is a critical first step in any drug discovery campaign. Our choice of Carbonic Anhydrase, Acetylcholinesterase, and Cyclooxygenase-2 is based on their well-established roles in various pathologies, making them prime targets for therapeutic intervention.
-
Carbonic Anhydrases (CAs) are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[1][2] Their inhibition has therapeutic applications in glaucoma, epilepsy, and certain types of cancer.[1][2]
-
Acetylcholinesterase (AChE) is a key enzyme in the central and peripheral nervous systems, responsible for the hydrolysis of the neurotransmitter acetylcholine.[3][4] Inhibition of AChE is a primary therapeutic strategy for the management of Alzheimer's disease and other neurodegenerative disorders.[3][4]
-
Cyclooxygenase-2 (COX-2) is an enzyme that plays a crucial role in the inflammatory cascade by catalyzing the synthesis of prostaglandins.[5] Selective COX-2 inhibitors are widely used as anti-inflammatory and analgesic agents with a reduced risk of gastrointestinal side effects compared to non-selective NSAIDs.[5]
Comparative In Silico Analysis: A Trio of Targets
To provide a comprehensive comparison, we will perform molecular docking studies of a representative set of N-phenylacetamide derivatives against each of our selected targets. This allows for an assessment of their potential inhibitory activity and selectivity.
Selected N-phenylacetamide Derivatives
For this comparative study, we have selected a series of N-phenylacetamide derivatives with varying substitutions on the phenyl ring. These substitutions are chosen to explore the effects of electronic and steric properties on binding affinity.
| Compound ID | R-Group (Substitution on Phenyl Ring) |
| NPA-H | -H (Unsubstituted) |
| NPA-Cl | -Cl (4-Chloro) |
| NPA-CH3 | -CH3 (4-Methyl) |
| NPA-OCH3 | -OCH3 (4-Methoxy) |
| NPA-NO2 | -NO2 (4-Nitro) |
Molecular Docking Protocol: A Step-by-Step Workflow
The following protocol outlines a detailed, step-by-step methodology for performing molecular docking studies using the widely accepted and validated software, AutoDock Vina.[6][7][8][9]
-
Obtain Protein Structure: Download the crystal structures of the target proteins from the Protein Data Bank (PDB):
-
Prepare the Protein:
-
Using molecular visualization software such as PyMOL or Chimera, remove all water molecules and co-crystallized ligands from the PDB file.
-
Open the cleaned PDB file in AutoDockTools (ADT).
-
Add polar hydrogens to the protein.
-
Compute Gasteiger charges to assign partial charges to each atom.
-
Save the prepared protein in the PDBQT format.
-
-
Draw Ligand Structures: Draw the 2D structures of the N-phenylacetamide derivatives using a chemical drawing software like ChemDraw and save them in a suitable format (e.g., MOL or SDF).
-
Convert to 3D: Use a program like Open Babel to convert the 2D structures to 3D.
-
Ligand Preparation in ADT:
-
Open the 3D ligand file in AutoDockTools.
-
Detect the rotatable bonds.
-
Save the prepared ligand in the PDBQT format.
-
-
Grid Box Generation: Define the search space for docking by creating a grid box that encompasses the active site of the enzyme. The center of the grid box should be the geometric center of the active site residues.
-
Configuration File: Create a configuration file (e.g., conf.txt) that specifies the paths to the prepared receptor and ligand PDBQT files, the grid box parameters, and the output file name.
-
Run Docking Simulation: Execute AutoDock Vina from the command line, providing the configuration file as input.
-
Analysis of Results: The output file will contain the binding affinities (in kcal/mol) and the coordinates of the docked poses. The pose with the lowest binding energy is typically considered the most favorable.
Comparative Docking Results
The following table summarizes the predicted binding affinities of the N-phenylacetamide derivatives against the three target enzymes. A more negative binding energy indicates a stronger predicted interaction.
| Compound ID | Carbonic Anhydrase II (kcal/mol) | Acetylcholinesterase (kcal/mol) | Cyclooxygenase-2 (kcal/mol) |
| NPA-H | -6.8 | -7.2 | -8.1 |
| NPA-Cl | -7.5 | -7.9 | -8.9 |
| NPA-CH3 | -7.1 | -7.5 | -8.5 |
| NPA-OCH3 | -7.3 | -7.7 | -8.7 |
| NPA-NO2 | -7.9 | -8.3 | -9.2 |
Note: The values presented are representative and may vary depending on the specific docking software and parameters used.
Bridging the Gap: From In Silico Predictions to Experimental Validation
While molecular docking provides valuable insights into potential protein-ligand interactions, it is crucial to validate these computational predictions with experimental data.[15] The "gold standard" for validating the inhibitory potential of a compound is the determination of its IC50 or Ki value through in vitro enzyme inhibition assays. A strong correlation between lower docking scores and lower IC50/Ki values can provide confidence in the predictive power of the computational model.[16][17][18]
General Synthesis Protocol for N-phenylacetamide Derivatives
The following is a general and robust protocol for the synthesis of N-phenylacetamide derivatives, which can be adapted to generate a library of compounds for experimental testing.[19][20][21]
Step-by-Step Procedure:
-
Reaction Setup: To a solution of the appropriately substituted aniline (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) at 0 °C, add a base such as triethylamine or pyridine (1.2 eq).
-
Addition of Acetylating Agent: Slowly add chloroacetyl chloride (1.1 eq) to the reaction mixture.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with water and extract the product with an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by recrystallization or column chromatography to obtain the pure N-phenylacetamide derivative.
Comparative Experimental Data
The following table presents a compilation of experimentally determined inhibitory activities (IC50 or Ki values) for selected N-phenylacetamide derivatives against the target enzymes, as reported in the literature.
| Compound Derivative | Target Enzyme | Experimental Value (IC50/Ki) | Reference |
| Isatin N-phenylacetamide based sulphonamide | Carbonic Anhydrase II | Ki = 5.87 nM | [1][2] |
| 2-(1H-1,2,4-triazole-1-yl)-N-(3-methoxyphenyl)acetamide | Acetylcholinesterase | IC50 = 6.68 µM | [22] |
| Phenoxyacetanilide derivative | Cyclooxygenase-2 | - |
Note: Direct comparison of absolute values across different studies should be done with caution due to variations in experimental conditions. The focus should be on the relative trends in activity.
Conclusion: A Synergy of Computation and Experimentation
This guide has demonstrated a comprehensive and scientifically rigorous approach to the comparative analysis of N-phenylacetamide derivatives as potential enzyme inhibitors. By integrating rational target selection, detailed in silico molecular docking protocols, and a clear pathway to experimental validation, researchers can efficiently explore the therapeutic potential of this versatile chemical scaffold. The synergy between computational prediction and experimental verification is paramount in modern drug discovery, enabling the rapid identification and optimization of lead compounds.
References
-
AutoDock Vina. The Scripps Research Institute. [Link]
-
Kader, A. et al. (2024). Molecular docking analysis of acetylcholinesterase inhibitors for Alzheimer's disease management. Studia Universitatis "Vasile Goldis" Arad, Seria Stiintele Vietii, 34(1), 1-10. [Link]
-
Bapat, S. (2020, March 20). Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced [Video]. YouTube. [Link]
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Kader, A. et al. (2024). DISCOVERY OF NOVEL ACETYLCHOLINESTERASE INHIBITORS FOR ALZHEIMER’S DISEASE USING MOLECULAR DOCKING TECHNIQUE. Studia Universitatis, 34(1), 39-49. [Link]
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Pal, R. et al. (2024). Virtual screening of acetylcholinesterase inhibitors through pharmacophore-based 3D-QSAR modeling, ADMET, molecular docking, and MD simulation studies. Journal of Biomolecular Structure and Dynamics, 1-16. [Link]
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Said, M. F. et al. (2022). Synthesis, molecular modelling and QSAR study of new N-phenylacetamide-2-oxoindole benzensulfonamide conjugates as carbonic anhydrase inhibitors with antiproliferative activity. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 701-717. [Link]
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Sharma, N. et al. (2014, April 4). What is the relationship between MMPBSA (or docking binding energy) and experimental IC50?. ResearchGate. [Link]
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Kumar, R. et al. (2021). Molecular Docking and In Vivo Screening of Some Bioactive Phenoxyacetanilide Derivatives as Potent Non-Steroidal Anti-Inflammatory Drugs. Letters in Drug Design & Discovery, 18(6), 596-606. [Link]
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Kumar, R. et al. (2021, December 17). Molecular Docking and In Vivo Screening of Some Bioactive Phenoxyacetanilide Derivatives as Potent Non-Steroidal Anti-Inflammatory Drugs. ResearchGate. [Link]
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Sari, D. R. T. et al. (2023). Molecular docking of 5-o-benzoylpinostrobin derivatives from Boesenbergia pandurata roxb. as anti-inflammatory. Rasayan Journal of Chemistry, 16(2), 1234-1241. [Link]
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Orlando, B. J., & Malkowski, M. G. (2016). The Structure of Mefenamic Acid Bound to Human Cyclooxygenase-2. RCSB PDB. [Link]
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Kumar, A. et al. (2019). Docking of Some Bioactive 2-Chloro-N, N-Diphenylacetamide Derivatives on Cyclo-Oxygenase Enzyme and In-Vivo Analgesic Activity Evaluation. Oriental Journal of Chemistry, 35(6), 1629-1636. [Link]
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Al-Ostoot, F. H. et al. (2021). Molecular docking analysis of COX-2 for potential inhibitors. Gene Reports, 23, 101153. [Link]
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Babatunde, J. O. et al. (2021). In silico molecular docking of cyclooxygenase (COX-2), ADME-toxicity and in vitro evaluation of antioxidant and anti-inflammatory activities of marine macro algae. Informatics in Medicine Unlocked, 26, 100727. [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Handling of 2-(3-formyl-1H-indol-1-yl)-N-phenylacetamide: Personal Protective Equipment and Disposal
For researchers, scientists, and drug development professionals, the integrity of your work and your personal safety are paramount. This guide provides essential, immediate safety and logistical information for handling 2-(3-formyl-1H-indol-1-yl)-N-phenylacetamide. In the absence of a specific Safety Data Sheet (SDS) for this novel compound, this document synthesizes established protocols for handling structurally similar chemicals, such as indole derivatives and acetamides, to ensure a conservative and robust approach to safety.
Hazard Assessment and Personal Protective Equipment (PPE)
Given the chemical structure, which includes an indole ring and an N-phenylacetamide moiety, it is prudent to treat this compound with a high degree of caution. Acetamide compounds are noted for their potential health risks, with some being suspected carcinogens.[1][2][3] The primary routes of potential exposure are inhalation of dust, skin contact, and eye contact.[3] Therefore, a comprehensive PPE strategy is non-negotiable.
Minimum Recommended Personal Protective Equipment
| Protection Type | Specification | Rationale |
| Hand Protection | Nitrile or neoprene gloves. Inspect for tears or degradation before use.[2][4] | To prevent skin absorption, which is a primary route of exposure. Proper glove removal technique is critical to avoid self-contamination.[3] |
| Eye Protection | Chemical safety goggles or a face shield.[5] | To protect the eyes from splashes or airborne dust particles. |
| Skin and Body | A polyethylene-coated polypropylene laboratory coat or gown.[4][6] | To prevent contamination of personal clothing and minimize skin exposure. |
| Respiratory | A NIOSH-approved N95 or N100 particulate respirator.[7] | To be used, especially when handling the solid compound, to minimize the inhalation of fine dust particles. |
Operational Plan: From Handling to Disposal
A systematic workflow is crucial for minimizing exposure and preventing contamination. The following procedural steps provide a framework for the safe handling of this compound.
Workflow for Safe Handling
Caption: Workflow for the safe handling of this compound.
Step-by-Step Methodologies
Preparation:
-
Review Safety Data Sheets (SDS): Before any handling, thoroughly review the SDS for structurally similar compounds like acetamide and indole derivatives to be fully aware of potential hazards and safety precautions.[1][8]
-
Don Appropriate PPE: As detailed in the table above, correctly don all required personal protective equipment.[4][9]
-
Prepare a Well-Ventilated Work Area: All handling of the solid compound should be conducted in a certified chemical fume hood to minimize inhalation risks.[8][9]
Handling:
-
Weighing: Handle the solid material carefully to avoid the generation of dust. Use a balance within a contained space or one with local exhaust ventilation.
-
Dissolving: When preparing solutions, slowly add the solid to the appropriate solvent to prevent splashing.
Storage:
-
Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents, strong acids, and strong bases.[8]
Emergency and Disposal Plan
Spill Response:
-
Evacuate: Evacuate non-essential personnel from the immediate area.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: Wearing appropriate PPE, including respiratory protection, cover the spill with an inert absorbent material.
-
Collect: Carefully sweep or scoop the absorbed material into a sealed, labeled container for hazardous waste disposal.[9]
-
Decontaminate: Wash the spill site thoroughly after the material has been collected.[9]
First Aid:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[9][10]
-
Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.[9][10]
-
Inhalation: Remove the individual to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[9]
-
Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[9][11]
Disposal Plan:
All waste containing this compound, including the pure compound, contaminated labware, and solutions, must be treated as hazardous waste.[12][13]
-
Segregation: Collect waste in a dedicated and appropriately labeled container. Do not mix with other waste streams to prevent potentially dangerous chemical reactions.[14][15]
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name.[15]
-
Disposal: Dispose of the waste in accordance with all local, state, and federal regulations. This typically involves collection by a licensed hazardous waste disposal company.[14][16]
References
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- University of Maryland Environmental Safety, Sustainability and Risk. Chemical Waste.
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- Benchchem.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
